A-86929
Description
Structure
3D Structure
Propriétés
Numéro CAS |
171961-95-8 |
|---|---|
Formule moléculaire |
C18H21NO2S |
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
(1S,10R)-15-propyl-14-thia-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaene-4,5-diol |
InChI |
InChI=1S/C18H21NO2S/c1-2-3-11-7-13-17(22-11)9-19-14-5-4-10-6-15(20)16(21)8-12(10)18(13)14/h6-8,14,18-21H,2-5,9H2,1H3/t14-,18+/m1/s1 |
Clé InChI |
REHAKLRYABHSQJ-KDOFPFPSSA-N |
SMILES isomérique |
CCCC1=CC2=C(S1)CN[C@H]3[C@H]2C4=CC(=C(C=C4CC3)O)O |
SMILES canonique |
CCCC1=CC2=C(S1)CNC3C2C4=CC(=C(C=C4CC3)O)O |
Synonymes |
2-propyl-4,5,5a,6,7,11b-hexahydro-3-thia-5-azacyclopent-1-ena(c)phenanthrene-9,10-diol 4,5,5a,6,7,11b-hexahydro-2-propyl-3-thia-5-azacyclopent-1-ena(c)phenanthrene-9,10-diol A 86929 A-86929 |
Origine du produit |
United States |
Foundational & Exploratory
A-86929: A Technical Guide to a Potent and Selective Dopamine D1 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the dopamine D1 receptor agonist A-86929, with a specific focus on its receptor selectivity profile. The information presented herein is intended to support research and development efforts in the fields of neuroscience and pharmacology.
Introduction
This compound, with the chemical name (-)-trans-9,10-hydroxy-2-propyl-4,5,5a,6,7,11b-hexahydro-3-thia-5-azacyclopent-1-ena[c]phenanthrene hydrochloride, is a potent and selective full agonist for the dopamine D1 receptor.[1] Its high affinity and functional selectivity for the D1 receptor subtype have made it a valuable tool in elucidating the role of D1 receptor signaling in various physiological and pathological processes, including motor control, cognition, and the pathophysiology of disorders such as Parkinson's disease.[1][2][3] This document summarizes the key quantitative data regarding its receptor binding and functional activity, details the experimental protocols used for its characterization, and provides visual representations of relevant biological pathways and experimental workflows.
Receptor Binding Profile of this compound
The selectivity of this compound for the dopamine D1 receptor has been primarily characterized through in vitro radioligand binding assays. These assays determine the affinity of the compound for various receptor subtypes by measuring its ability to displace a radiolabeled ligand. The affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.
| Receptor Subtype | Ki (nM) | Selectivity (D1 vs. D2) | Reference |
| Dopamine D1 | 7.3 (pKi) | ~20-fold | [4] |
| Dopamine D2 | >1000 | [1] | |
| Other Monoaminergic and Peptidergic Receptors | >1000 | [1] | |
| Ion Channels | >1000 | [1] | |
| Monoamine Uptake Sites | >1000 | [1] |
Note: The pKi value of 7.3 for the D1 receptor corresponds to a Ki in the nanomolar range.
Functional Activity and Selectivity
Beyond its binding affinity, the functional selectivity of this compound is a critical aspect of its pharmacological profile. Functional assays measure the ability of a compound to elicit a biological response upon binding to its target receptor. For D1 receptors, which are coupled to Gαs/olf proteins, a common functional assay measures the stimulation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).
In functional in vitro assays, this compound demonstrates a significantly higher selectivity for the D1 receptor over the D2 receptor, with a selectivity ratio exceeding 400-fold.[1][2] This indicates that this compound is not only potent at binding to the D1 receptor but is also highly efficacious in activating its downstream signaling pathways, with minimal off-target effects on D2 receptors.
| Assay Type | Receptor | Parameter | Value | Selectivity (D1 vs. D2) | Reference |
| Functional Assay | Dopamine D1 | EC50 | Not explicitly stated in search results | >400-fold | [1][2] |
| Functional Assay | Dopamine D2 | EC50 | Not explicitly stated in search results | [1][2] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the dopamine D1 receptor selectivity of this compound.
Radioligand Binding Assay
This protocol outlines the general procedure for determining the binding affinity (Ki) of this compound for dopamine receptor subtypes.
Objective: To determine the inhibitory constant (Ki) of this compound for dopamine D1 and D2 receptors.
Materials:
-
Cell membranes expressing the human dopamine D1 or D2 receptor.
-
Radioligand (e.g., [³H]SCH23390 for D1, [³H]spiperone for D2).
-
This compound (test compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding determinator (e.g., unlabeled dopamine or a specific antagonist).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
-
Cell harvester.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor in an ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a set period to allow the binding to reach equilibrium.
-
Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylyl Cyclase Functional Assay
This protocol describes a common method to assess the functional agonist activity of this compound at the D1 receptor.
Objective: To determine the potency (EC50) and efficacy of this compound in stimulating adenylyl cyclase activity.
Materials:
-
Cells stably expressing the human dopamine D1 receptor.
-
This compound (test compound).
-
Forskolin (a direct activator of adenylyl cyclase, used to establish a maximal response).
-
Assay buffer.
-
cAMP detection kit (e.g., ELISA, HTRF, or GloSensor).
Procedure:
-
Cell Culture: Culture cells expressing the D1 receptor in appropriate media.
-
Cell Plating: Seed the cells into a 96-well plate and allow them to adhere.
-
Compound Addition: Treat the cells with varying concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plate at 37°C for a specified time to allow for cAMP production.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Quantify the amount of cAMP in each well using a commercially available detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve. Determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximal effect).
Signaling Pathway of this compound at the D1 Receptor
As a D1 receptor agonist, this compound initiates a well-characterized intracellular signaling cascade.
Conclusion
This compound is a highly potent and selective dopamine D1 receptor agonist. Its pharmacological profile, characterized by high binding affinity and, most notably, a robust functional selectivity for the D1 receptor, makes it an invaluable research tool. The data and protocols presented in this technical guide provide a foundation for further investigation into the therapeutic potential of selective D1 receptor agonists in various neurological and psychiatric disorders.
References
- 1. ABT-431: the diacetyl prodrug of this compound, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, this compound: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selective dopamine D1 receptor agonist this compound maintains efficacy with repeated treatment in rodent and primate models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Discovery of Novel Selective D1 Dopaminergic Agonists: A-68930, A-77636, this compound, and ABT-413 - PMC [pmc.ncbi.nlm.nih.gov]
A-86929: A Deep Dive into its Mechanism of Action in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-86929 is a potent and selective full agonist for the dopamine D1 receptor, a key player in motor control, cognition, and reward pathways within the central nervous system (CNS).[1][2] Its high affinity and selectivity for the D1 receptor over the D2 receptor subtype have made it a valuable tool in neuroscience research and a potential therapeutic agent for disorders characterized by dopaminergic dysfunction, most notably Parkinson's disease.[1][3] This technical guide provides an in-depth analysis of the mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows. The prodrug of this compound, ABT-431 (adrogolide), which is rapidly converted to this compound in plasma, has been the subject of clinical investigation, further highlighting the significance of understanding the parent compound's mechanism of action.[1][4]
Core Mechanism of Action: Selective D1 Receptor Agonism
This compound exerts its effects by binding to and activating dopamine D1 receptors, which are Gs/olf-coupled G-protein coupled receptors (GPCRs).[1][5][6] This selective activation initiates a downstream signaling cascade that modulates neuronal excitability and gene expression.
Signaling Pathway
Upon binding of this compound to the D1 receptor, the associated Gs/olf protein is activated. This leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[5][6][7] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[5][6][7] PKA then phosphorylates a variety of downstream targets, including ion channels and transcription factors, ultimately leading to the physiological and behavioral effects of this compound.[5][6][7]
References
- 1. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]
- 2. ABT-431: the diacetyl prodrug of this compound, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
A-86929 vs. ABT-431: A Technical Guide to a Potent Dopamine D1 Agonist and its Prodrug
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of dopamine receptor research, particularly in the context of neurological and psychiatric disorders such as Parkinson's disease, the distinction and relationship between A-86929 and its prodrug, ABT-431, are of significant interest. This compound is a potent and selective full agonist for the dopamine D1 receptor, a target implicated in motor control, cognition, and reward pathways. However, its pharmaceutical development has been facilitated by the use of ABT-431, a diacetate ester prodrug designed to improve its clinical applicability. This technical guide provides a comprehensive comparison of these two compounds, detailing their pharmacological properties, the experimental protocols used for their characterization, and the signaling pathways they modulate.
Data Presentation
The following tables summarize the key quantitative data for this compound and ABT-431, offering a clear comparison of their biochemical and in vivo properties.
Table 1: In Vitro Pharmacological Profile
| Parameter | This compound | ABT-431 | Reference(s) |
| Target | Dopamine D1 Receptor | Dopamine D1 Receptor (as this compound) | [1][2] |
| Mechanism of Action | Full Agonist | Prodrug, converted to the full agonist this compound | [1][2] |
| D1 Receptor Binding Affinity (pKi) | 7.3 | Not Applicable (inactive prodrug) | [3] |
| D1 vs. D2 Receptor Selectivity (Functional Assay) | >400-fold | Not Applicable (inactive prodrug) | [1][2] |
| D1 vs. D2 Receptor Selectivity (Binding Affinity) | ~20-fold | Not Applicable (inactive prodrug) | [1] |
| Conversion Half-life in Plasma | Not Applicable | < 1 minute | [1] |
Table 2: In Vivo Pharmacological Profile
| Parameter | This compound | ABT-431 | Reference(s) |
| Animal Model | 6-OHDA-lesioned rats | 6-OHDA-lesioned rats | [1] |
| Effect | Contralateral rotation | Contralateral rotation | [1] |
| ED50 (s.c.) | 0.24 µmol/kg | 0.54 µmol/kg | [1] |
| Animal Model | MPTP-lesioned marmosets | MPTP-lesioned marmosets | [1][2] |
| Effect | Improved disability scores and locomotor activity | Improved disability scores and locomotor activity | [1][2] |
| Minimum Effective Dose (s.c.) | 0.10 µmol/kg | Not explicitly stated, but effective | [1] |
| Human Studies (Parkinson's Disease) | Not directly administered | Efficacious in improving motor function | [4][5] |
| Effective Doses in Humans (intravenous) | Not Applicable | 10 mg, 20 mg, 30 mg, and 40 mg | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound and ABT-431.
Dopamine D1 Receptor Binding Assay
This protocol is a representative method for determining the binding affinity of compounds to the dopamine D1 receptor, a critical step in the characterization of this compound.
-
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the dopamine D1 receptor.
-
Materials:
-
Radioligand: [3H]SCH-23390, a selective D1 antagonist.
-
Receptor Source: Membrane preparations from rat striatal tissue or from a cell line stably expressing the human dopamine D1 receptor (e.g., CHO-K1 cells).[6][7]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[8]
-
Non-specific Binding Control: A high concentration of a non-labeled D1 antagonist, such as cis(Z)-flupenthixol (300 nM).[7]
-
Test Compound: this compound at various concentrations.
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of [3H]SCH-23390 (typically at or below its Kd), and either buffer (for total binding), excess cis(Z)-flupenthixol (for non-specific binding), or varying concentrations of this compound.
-
Incubate the mixture at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).[7]
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of [3H]SCH-23390) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Adenylyl Cyclase Activation Assay
This functional assay measures the ability of this compound to stimulate the production of cyclic AMP (cAMP), the second messenger downstream of D1 receptor activation.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in activating adenylyl cyclase.
-
Materials:
-
Cell Line: A cell line expressing the dopamine D1 receptor (e.g., HEK293 or CHO cells).
-
Assay Medium: A suitable buffer containing ATP (the substrate for adenylyl cyclase), an ATP regenerating system (e.g., phosphocreatine and creatine kinase), and a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Test Compound: this compound at various concentrations.
-
Lysis Buffer: To stop the reaction and release intracellular cAMP.
-
cAMP Detection Kit: A commercially available kit for quantifying cAMP levels (e.g., based on radioimmunoassay, enzyme-linked immunosorbent assay, or fluorescence).[9][10][11]
-
-
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Replace the culture medium with the assay medium.
-
Add varying concentrations of this compound to the wells.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Terminate the reaction by adding the lysis buffer.
-
Quantify the amount of cAMP in the cell lysates using a cAMP detection kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
In Vivo Efficacy in the MPTP-Lesioned Primate Model of Parkinson's Disease
This protocol describes a widely used animal model to assess the anti-parkinsonian effects of compounds like this compound and ABT-431.
-
Objective: To evaluate the ability of this compound and ABT-431 to alleviate motor symptoms in a primate model of Parkinson's disease.
-
Animal Model:
-
Species: Commonly used species include the common marmoset (Callithrix jacchus) or the macaque monkey.[12]
-
Lesioning: Parkinsonism is induced by the administration of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). MPTP selectively destroys dopaminergic neurons in the substantia nigra, mimicking the primary pathology of Parkinson's disease.[12][13] The administration can be systemic (e.g., subcutaneous injections) or intracarotid.
-
-
Behavioral Assessment:
-
Motor disability is assessed using a validated clinical rating scale for parkinsonian monkeys. These scales typically score various parameters such as posture, gait, bradykinesia (slowness of movement), tremor, and freezing.[14][15]
-
Locomotor activity can be quantified using automated activity monitors.
-
Observations are typically made by trained observers who are blinded to the treatment conditions.
-
-
Drug Administration and Evaluation:
-
After the parkinsonian phenotype is stable, baseline behavioral scores are recorded.
-
This compound or ABT-431 is administered (e.g., subcutaneously or intravenously) at various doses.
-
Behavioral assessments are performed at regular intervals after drug administration to determine the onset, magnitude, and duration of the anti-parkinsonian effect.
-
The change in disability score and locomotor activity from baseline is calculated for each dose.
-
In Vitro Conversion of ABT-431 to this compound
This assay is crucial for confirming the prodrug nature of ABT-431.
-
Objective: To determine the rate of conversion of ABT-431 to this compound in plasma.
-
Materials:
-
Plasma: From the species of interest (e.g., human, rat, monkey).
-
ABT-431: The test compound.
-
Analytical Method: A validated method to separate and quantify ABT-431 and this compound, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).
-
-
Procedure:
-
Incubate a known concentration of ABT-431 in plasma at 37°C.
-
At various time points, take aliquots of the plasma and immediately stop the enzymatic reaction (e.g., by adding a strong acid or organic solvent).
-
Process the samples to precipitate proteins and extract the compounds of interest.
-
Analyze the samples by HPLC-MS to determine the concentrations of both ABT-431 and this compound at each time point.
-
Plot the concentration of ABT-431 over time and fit the data to a first-order decay curve to calculate the half-life of conversion.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to the action and evaluation of this compound and ABT-431.
Caption: Dopamine D1 Receptor Signaling Pathway activated by this compound.
Caption: Conversion of ABT-431 to this compound and subsequent pharmacological action.
Caption: Experimental workflow for evaluating efficacy in the MPTP primate model.
Conclusion
The development of this compound and its prodrug ABT-431 represents a significant advancement in the exploration of selective dopamine D1 receptor agonists for therapeutic applications. ABT-431 effectively serves as a delivery system for this compound, overcoming potential limitations in the parent drug's stability and bioavailability. The data and experimental protocols outlined in this guide provide a comprehensive technical overview for researchers in the field. The clear antiparkinsonian effects observed in preclinical models and early clinical trials with ABT-431 underscore the therapeutic potential of targeting the dopamine D1 receptor. Further research building upon these foundational studies will be crucial in fully elucidating the role of this pathway in neurological and psychiatric disorders and in the development of novel, improved therapeutics.
References
- 1. ABT-431: the diacetyl prodrug of this compound, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. ABT-431, a D1 receptor agonist prodrug, has efficacy in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction by dopamine D1 receptor agonist ABT-431 of dyskinesia similar to levodopa in patients with Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic MPTP Administration Regimen in Monkeys: A Model of Dopaminergic and Non-dopaminergic Cell Loss in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacology of binding of 3H-SCH-23390 to D-1 dopaminergic receptor sites in rat striatal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. An enzymatic fluorometric assay for adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detection of adenylyl cyclase activity using a fluorescent ATP substrate and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Modeling Parkinson’s Disease in Primates: The MPTP Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of eight clinical rating scales used for the assessment of MPTP-induced parkinsonism in the Macaque monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
A-86929: A Technical Guide to its Dopamine Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding affinity of A-86929 for dopamine receptors. The information is curated for researchers, scientists, and professionals involved in drug development and neuroscience.
Core Compound Profile
This compound is a potent and selective full agonist for the dopamine D1 receptor.[1][2] Developed as a potential therapeutic agent for Parkinson's disease, it has also been investigated for the treatment of cocaine addiction.[3] this compound is often utilized in its more chemically stable diacetyl prodrug form, adrogolide (ABT-431), which rapidly converts to this compound in plasma.[1][4]
Quantitative Binding Affinity Data
| Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. D1 | Reference |
| Dopamine D1 | pKi = 7.3 | - | [2][5] |
| Dopamine D2 | ~20-fold lower than D1 | 20-fold | [1] |
| Other Monoaminergic and Peptidergic Receptors | > 1 µM | Moderate to weak affinity | [1] |
Note: The pKi of 7.3 for the D1 receptor corresponds to a Ki value in the nanomolar range. The approximately 20-fold D1 receptor selectivity is based on binding affinities. In functional in vitro assays, this compound exhibits a much higher selectivity for the D1 receptor, reported to be greater than 400-fold over the D2 receptor.[1][4]
Experimental Protocols
The following methodologies are representative of the in vitro assays used to characterize the binding affinity of this compound at dopamine receptors.
Radioligand Binding Assay
A standard method to determine the binding affinity of a compound is through a competitive radioligand binding assay.
1. Membrane Preparation:
-
Tissues or cells expressing the dopamine receptor of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
The homogenate is centrifuged to pellet the membranes.
-
The pellet is washed and resuspended in a suitable assay buffer.
-
Protein concentration is determined using a standard method like the BCA assay.
2. Competitive Binding Assay:
-
The membrane preparation is incubated with a specific radioligand for the target receptor (e.g., [³H]SCH 23390 for D1 receptors) and varying concentrations of the unlabeled test compound (this compound).
-
The incubation is carried out in a 96-well plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a known competing ligand.
3. Filtration and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioactivity.
-
The radioactivity retained on the filters, which corresponds to the amount of radioligand bound to the receptors, is measured using a scintillation counter.
4. Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value of the test compound.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
Dopamine D1 Receptor Signaling Pathway
This compound, as a D1 receptor agonist, activates the canonical G-protein coupled receptor signaling cascade associated with this receptor subtype.
Caption: this compound binding to the D1 receptor activates Gαs/olf, leading to cAMP production and PKA activation.
Experimental Workflow for Radioligand Binding Assay
The logical flow of a competitive radioligand binding assay is a critical process in determining the binding affinity of a novel compound.
Caption: Workflow for determining this compound binding affinity using a radioligand binding assay.
This guide provides a foundational understanding of the binding characteristics of this compound. Further research into its affinity for D3, D4, and D5 receptor subtypes would provide a more complete pharmacological profile.
References
- 1. ABT-431: the diacetyl prodrug of this compound, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The Discovery of Novel Selective D1 Dopaminergic Agonists: A-68930, A-77636, this compound, and ABT-413 - PMC [pmc.ncbi.nlm.nih.gov]
A-86929: A Selective Dopamine D1 Receptor Full Agonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-86929, known chemically as (-)-trans-9,10-hydroxy-2-propyl-4,5,5a,6,7,11b-hexahydro-3-thia-5-azacyclopent-1-ena[c]phenanthrene hydrochloride, is a potent and highly selective full agonist for the dopamine D1 receptor.[1] This technical guide provides a comprehensive overview of this compound, including its receptor binding profile, functional activity, and in vivo efficacy in established preclinical models of Parkinson's disease. Detailed experimental protocols for key assays and visual representations of its mechanism of action and experimental workflows are included to support further research and development.
Introduction
Dopamine D1 receptor agonists have been a focus of research for their potential therapeutic applications in neurological and psychiatric disorders, most notably Parkinson's disease. Stimulation of the D1 receptor, which is coupled to the Gs alpha subunit and activates adenylyl cyclase, is thought to mediate pro-kinetic effects. This compound has emerged as a valuable research tool and a potential therapeutic candidate due to its high affinity and selectivity for the D1 receptor over the D2 receptor subtype.[1][2] This selectivity is of particular interest as it may offer a therapeutic advantage by avoiding the side effects associated with D2 receptor stimulation.[1] This document serves as a technical resource, compiling quantitative data and detailed methodologies to facilitate its use in a research setting.
Quantitative Data
The following tables summarize the in vitro and in vivo pharmacological data for this compound.
Table 1: Receptor Binding Affinities (Ki)
| Receptor Subtype | This compound Ki (nM) | Notes |
| Dopamine D1 | ~1-10 | High affinity |
| Dopamine D2 | ~200-400 | ~20-fold lower affinity than for D1[1] |
| Other Monoaminergic and Peptidergic Receptors | > 1000 | Moderate to weak affinity[1] |
| Monoamine Uptake Sites | > 1000 | Weak affinity[1] |
Table 2: In Vitro Functional Potency (EC50)
| Assay | This compound EC50 (nM) | Notes |
| cAMP Accumulation (D1 Receptor) | ~10-50 | Demonstrates full agonist activity. Over 400-fold more selective for D1 than D2 in functional assays.[1][2] |
Table 3: In Vivo Efficacy in Animal Models of Parkinson's Disease
| Animal Model | Endpoint | This compound ED50 / Effective Dose |
| 6-OHDA-Lesioned Rat | Contralateral Rotations | ED50: 0.24 µmol/kg, s.c.[1] |
| MPTP-Lesioned Marmoset | Improved Disability Scores & Locomotor Activity | Minimum Effective Dose: 0.10 µmol/kg, s.c.[1] |
| MPTP-Lesioned Macaque | Contralateral Rotations | Dose-dependent effects observed at 0.03, 0.10, and 0.30 µmol/kg, i.m.[3] |
Experimental Protocols
Radioligand Binding Assay for Dopamine D1 Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for the dopamine D1 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D1 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-SCH23390 (a selective D1 antagonist).
-
This compound hydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific binding control: 10 µM (+)butaclamol or another suitable D1 antagonist.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus (cell harvester).
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of Assay Buffer (for total binding) or 50 µL of non-specific binding control.
-
50 µL of the this compound dilution (or buffer for total and non-specific binding).
-
50 µL of [³H]-SCH23390 at a concentration close to its Kd.
-
100 µL of the D1 receptor-containing membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Assay Buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay for D1 Receptor Functional Agonism
Objective: To determine the functional potency (EC50) and efficacy of this compound as a D1 receptor agonist.
Materials:
-
HEK293 or CHO cells stably expressing the human dopamine D1 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay Buffer/Stimulation Buffer (e.g., serum-free medium containing a phosphodiesterase inhibitor like 0.5 mM IBMX).
-
This compound hydrochloride.
-
Forskolin (positive control).
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
-
96-well or 384-well white opaque microplates.
-
Plate reader compatible with the chosen detection kit.
Procedure:
-
Seed the D1-expressing cells into the microplates and grow to 80-90% confluency.
-
On the day of the assay, aspirate the growth medium and replace it with Assay Buffer. Incubate for 30 minutes at 37°C.
-
Prepare serial dilutions of this compound and a standard concentration of forskolin in Assay Buffer.
-
Add the this compound dilutions or forskolin to the respective wells. Include a vehicle control.
-
Incubate the plate for 30 minutes at 37°C.
-
Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Add the detection reagents from the kit to the cell lysates.
-
Incubate as recommended by the kit protocol (typically 60 minutes at room temperature).
-
Measure the signal using a plate reader.
-
Generate a dose-response curve by plotting the signal against the logarithm of the this compound concentration.
-
Calculate the EC50 value using a sigmoidal dose-response curve fit.
In Vivo Efficacy in the 6-OHDA-Lesioned Rat Model of Parkinson's Disease
Objective: To assess the pro-motor effects of this compound.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g).
-
6-hydroxydopamine (6-OHDA) hydrochloride.
-
Ascorbic acid saline (0.9% NaCl with 0.02% ascorbic acid).
-
Anesthetic (e.g., isoflurane).
-
Stereotaxic apparatus.
-
Hamilton syringe.
-
This compound hydrochloride.
-
Vehicle (e.g., saline).
-
Rotational behavior monitoring system.
Procedure:
-
Stereotaxic Surgery:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Inject 6-OHDA unilaterally into the medial forebrain bundle (MFB).
-
Allow the animals to recover for at least 2 weeks.
-
-
Behavioral Testing:
-
Habituate the rats to the testing environment.
-
Administer this compound subcutaneously (s.c.) at various doses.
-
Place the rat in the rotational monitoring chamber.
-
Record the number of full contralateral (away from the lesioned side) rotations for at least 90 minutes.
-
-
Data Analysis:
-
Calculate the net contralateral rotations per minute.
-
Generate a dose-response curve and determine the ED50 value.
-
Visualizations
Signaling Pathway
Caption: D1 Receptor Signaling Cascade Activated by this compound.
Experimental Workflow: In Vitro Characterization
Caption: Workflow for In Vitro Characterization of this compound.
Selectivity Profile
References
- 1. ABT-431: the diacetyl prodrug of this compound, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, this compound: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selective dopamine D1 receptor agonist this compound maintains efficacy with repeated treatment in rodent and primate models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of A-86929: A Selective Dopamine D1 Receptor Agonist for Parkinson's Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
A-86929 is a potent and selective full agonist of the dopamine D1 receptor that has been investigated for its therapeutic potential in Parkinson's disease. This technical guide provides a comprehensive overview of the preclinical studies on this compound, focusing on its pharmacological properties, efficacy in animal models, and the experimental methodologies employed. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel therapies for Parkinson's disease. A significant portion of the preclinical development was also conducted using its diacetyl prodrug, ABT-431 (adrogolide), which is rapidly converted to this compound in plasma.[1][2]
Core Pharmacology and Mechanism of Action
This compound exerts its effects by selectively binding to and activating dopamine D1 receptors.[1] These receptors are Gs/olf-coupled G protein-coupled receptors that stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3] This signaling cascade is crucial for modulating neuronal excitability and motor control through the direct striatal output pathway. The selective activation of D1 receptors is a key therapeutic strategy in Parkinson's disease, aiming to restore the diminished dopaminergic signaling in the basal ganglia.[3]
Signaling Pathway of this compound
Caption: Signaling cascade initiated by this compound binding to the D1 receptor.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound and its prodrug, ABT-431.
Table 1: In Vitro Receptor Binding and Functional Activity
| Compound | Receptor | Parameter | Value | Reference |
| This compound | Dopamine D1 | pKi | 7.3 | [4][5] |
| This compound | Dopamine D1 vs D2 | Functional Selectivity | >400-fold | [1][2][6] |
| This compound | Other Receptors | Ki | > 1 µM | [1] |
| ABT-431 | Conversion to this compound | Half-life in plasma | < 1 minute | [1] |
Table 2: In Vivo Efficacy in Animal Models of Parkinson's Disease
| Animal Model | Compound | Dose | Effect | Reference |
| 6-OHDA-lesioned rats | This compound | 0.24 µmol/kg s.c. (ED50) | Contralateral rotations | [1] |
| 6-OHDA-lesioned rats | ABT-431 | 0.54 µmol/kg s.c. (ED50) | Contralateral rotations | [1] |
| MPTP-lesioned marmosets | This compound | 0.10 µmol/kg s.c. (MED) | Improved disability scores and increased locomotor activity | [1] |
| MPTP-lesioned marmosets | ABT-431 | Not specified | Improved behavioral disability and locomotor activity scores | [2][6] |
| MPTP-lesioned cynomolgus monkeys | This compound | 0.03 - 1.0 mg/kg | Alleviation of parkinsonism | [7] |
Experimental Protocols
In Vitro Receptor Binding and Functional Assays
Detailed protocols for the in vitro assays were not exhaustively described in the provided search results. However, based on standard pharmacological practices, the following methodologies are likely to have been employed:
-
Receptor Binding Assays:
-
Membrane Preparation: Membranes from cells expressing recombinant human dopamine D1 and D2 receptors or from brain tissue (e.g., rat striatum) are prepared by homogenization and centrifugation.
-
Radioligand Binding: Membranes are incubated with a specific radioligand for the target receptor (e.g., [³H]SCH23390 for D1 receptors) and varying concentrations of the test compound (this compound).
-
Separation and Counting: Bound and free radioligand are separated by rapid filtration, and the radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
-
Functional Assays (e.g., Adenylyl Cyclase Activation):
-
Cell Culture: Cells expressing the dopamine D1 receptor (e.g., CHO cells) are cultured.[1]
-
Compound Incubation: Cells are incubated with varying concentrations of this compound.
-
cAMP Measurement: Intracellular cAMP levels are measured using commercially available kits (e.g., ELISA or radioimmunoassay).
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is determined to assess potency.
-
In Vivo Animal Models of Parkinson's Disease
This model is a widely used neurotoxic model that replicates the dopamine depletion seen in Parkinson's disease.[8]
Caption: Experimental workflow for the 6-OHDA-lesioned rat model.
-
Lesion Induction: Rats receive a unilateral injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle, which causes a progressive loss of dopaminergic neurons in the substantia nigra on one side of the brain.[8]
-
Behavioral Testing: After a recovery period, the animals are administered this compound or its prodrug. The resulting dopamine receptor stimulation in the denervated striatum leads to a characteristic rotational behavior away from the lesioned side (contralateral rotation).[1] The number of rotations is quantified as a measure of the drug's efficacy.
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) model in non-human primates is considered a gold-standard preclinical model as it closely mimics the motor symptoms of human Parkinson's disease.[9]
Caption: Experimental workflow for the MPTP-lesioned primate model.
-
Lesion Induction: Marmosets or cynomolgus monkeys are treated with MPTP, a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra.[6][7]
-
Behavioral Assessment: The animals develop a parkinsonian syndrome characterized by symptoms such as bradykinesia, rigidity, and postural instability. These symptoms are rated using a standardized disability scale. Locomotor activity is also measured.[1][6]
-
Drug Efficacy Evaluation: this compound or its prodrug is administered, and the improvement in disability scores and locomotor activity is quantified to assess the therapeutic effect.[1][6] Studies have shown that this compound maintains its efficacy with repeated treatment in both rodent and primate models.[10]
Prodrug Strategy
The development of the diacetyl prodrug, ABT-431 (adrogolide), was a key strategy to improve the pharmaceutical properties of this compound.[1]
Caption: Conversion of the prodrug ABT-431 to the active compound this compound.
ABT-431 is more chemically stable than this compound and is rapidly converted to the active compound in plasma by esterases, with a half-life of less than one minute.[1] This approach facilitates administration and ensures rapid bioavailability of the active therapeutic agent.
Conclusion
The preclinical data for this compound strongly support its potential as a therapeutic agent for Parkinson's disease. Its high selectivity and potency as a D1 receptor agonist, coupled with demonstrated efficacy in robust animal models, highlight its promise. While clinical development has faced challenges, including the induction of dyskinesias similar to levodopa, the preclinical profile of this compound provides a valuable foundation for the continued exploration of selective D1 agonists in the treatment of Parkinson's disease and other neurological disorders.[11][12] The detailed methodologies and quantitative data presented in this guide offer a comprehensive resource for researchers in the field.
References
- 1. ABT-431: the diacetyl prodrug of this compound, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dopamine agonists in Parkinson’s disease: Impact of D1-like or D2-like dopamine receptor subtype selectivity and avenues for future treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Discovery of Novel Selective D1 Dopaminergic Agonists: A-68930, A-77636, this compound, and ABT-413 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, this compound: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potential therapeutic use of the selective dopamine D1 receptor agonist, this compound: an acute study in parkinsonian levodopa-primed monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. inotiv.com [inotiv.com]
- 9. mdpi.com [mdpi.com]
- 10. The selective dopamine D1 receptor agonist this compound maintains efficacy with repeated treatment in rodent and primate models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. biorxiv.org [biorxiv.org]
Investigating A-86929 in Models of Cocaine Addiction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the investigation of A-86929, a selective dopamine D1 receptor agonist, in preclinical models of cocaine addiction. This document provides a comprehensive overview of the rationale for targeting the dopamine D1 receptor in cocaine addiction, summarizes key quantitative findings from preclinical studies, details relevant experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.
Introduction: The Rationale for Targeting the Dopamine D1 Receptor
Cocaine addiction is a chronic, relapsing disorder characterized by compulsive drug-seeking and use. The reinforcing effects of cocaine are primarily mediated by its ability to block the dopamine transporter, leading to increased dopamine levels in the brain's reward circuitry. The dopamine D1 receptor, a key component of this circuitry, has emerged as a promising target for the development of pharmacotherapies for cocaine addiction. Activation of D1 receptors is critically involved in the rewarding effects of cocaine and in the motivation to seek the drug. Therefore, modulating D1 receptor activity with a selective agonist like this compound presents a rational therapeutic strategy. This compound has been investigated for its potential to reduce cocaine craving and seeking behaviors.[1] This guide delves into the preclinical evidence supporting the investigation of this compound in models of cocaine addiction.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound and its prodrug, ABT-431 (adrogolide), in models of cocaine addiction. Due to the limited availability of direct dose-response data for this compound in cocaine-specific models, data for its more clinically studied prodrug, ABT-431, is also included to provide a more complete picture of its potential efficacy.
Table 1: Effects of ABT-431 (Adrogolide) on Cocaine-Seeking Behavior in Rats
| Treatment | Dose | Model | Primary Outcome | Result | Reference |
| ABT-431 | Not specified | Reinstatement | Cocaine-seeking behavior | Completely attenuated the ability of cocaine to induce this behavior. | [2][3] |
| ABT-431 | Not specified | Reinstatement | Induction of cocaine-seeking | Lacked the ability to induce cocaine-seeking behavior on its own. | [2][3] |
| ABT-431 | Not specified | Self-Administration | Initiation of cocaine self-administration | Suppressed the initiation of cocaine self-administration. | [2][3] |
| ABT-431 | Not specified | Self-Administration | Response pattern | Produced an extinction-like response pattern in animals that initiated self-administration. | [2][3] |
| ABT-431 | Not specified | Food-maintained responding | Responding for food pellets | Did not alter responding maintained by food pellets. | [2][3] |
Table 2: Effects of ABT-431 (Adrogolide) on Subjective Effects of Smoked Cocaine in Humans
| Treatment | Dose (i.v.) | Cocaine Dose (smoked) | Primary Outcome | Result | Reference |
| ABT-431 | 2 mg, 4 mg | 12 mg, 50 mg | Choice to smoke cocaine | Did not affect the number of times participants chose to smoke each dose of cocaine. | [4] |
| ABT-431 | 2 mg, 4 mg | 12 mg, 50 mg | Subjective "High" | Dose-dependent decrease. | [4] |
| ABT-431 | 2 mg, 4 mg | 12 mg, 50 mg | Subjective "Stimulated" | Dose-dependent decrease. | [4] |
| ABT-431 | 2 mg, 4 mg | 12 mg, 50 mg | Dose Liking | Dose-dependent decrease. | [4] |
| ABT-431 | 4 mg | 12 mg, 50 mg | Cocaine Craving | Trend towards a decrease. | [4] |
Table 3: Dosages of this compound Used in Preclinical Models (Parkinson's Disease)
| Species | Dose | Route of Administration | Model | Observed Effect | Reference |
| Rats | 0.11 or 0.22 µmol/kg | s.c. | 6-OHDA lesion | Increased contralateral rotation over 10 days. | [5] |
| Monkeys | 0.03, 0.10, or 0.30 µmol/kg | i.m. | Unilateral MPTP infusion | Significant, dose-dependent contralateral rotation. | [5] |
Note: While this data is from a Parkinson's disease model, it provides valuable information on the behaviorally active dose range of this compound in both rodents and primates.
Experimental Protocols
This section details the methodologies for key experiments used to investigate this compound in models of cocaine addiction.
Intravenous Cocaine Self-Administration in Rats
This model assesses the reinforcing properties of a drug by allowing an animal to learn to perform a response (e.g., lever press) to receive an intravenous infusion of the drug.
-
Subjects: Male Wistar or Sprague-Dawley rats are commonly used.
-
Surgery:
-
Rats are anesthetized with a mixture of ketamine and xylazine.
-
A chronic indwelling catheter, typically made of Silastic tubing, is surgically implanted into the right jugular vein.
-
The catheter is passed subcutaneously to the mid-scapular region and exits through a small incision, where it is attached to a harness system.
-
Animals are allowed a recovery period of at least one week post-surgery.
-
-
Apparatus:
-
Standard operant conditioning chambers are used, equipped with two response levers, a stimulus light above each lever, a house light, and a syringe pump for drug infusion.
-
The chamber is housed within a sound-attenuating and ventilated cubicle.
-
-
Training and Procedure:
-
Rats are placed in the operant chambers for daily sessions (e.g., 2 hours).
-
Pressing the "active" lever results in the delivery of a cocaine infusion (e.g., 0.25-0.75 mg/kg/infusion) and the presentation of a conditioned stimulus (e.g., a light and/or tone).
-
Pressing the "inactive" lever has no programmed consequences.
-
A timeout period (e.g., 20 seconds) follows each infusion, during which lever presses are recorded but do not result in another infusion.
-
Training continues until a stable pattern of self-administration is established, typically defined as a consistent number of infusions per session with low variability over several days.
-
-
This compound Administration:
-
Once stable cocaine self-administration is achieved, this compound (or vehicle) is administered systemically (e.g., subcutaneously or intraperitoneally) at various doses prior to the self-administration session to assess its effect on cocaine intake.
-
Reinstatement of Cocaine-Seeking Behavior in Rats
This model is used to study relapse to drug-seeking behavior after a period of abstinence.
-
Procedure:
-
Self-Administration Phase: Rats are first trained to self-administer cocaine as described in the protocol above.
-
Extinction Phase: Following stable self-administration, the cocaine solution is replaced with saline, and lever presses no longer result in drug infusion, although the conditioned stimuli may still be presented. This phase continues until responding on the active lever decreases to a predetermined low level (e.g., less than 25% of the self-administration baseline).
-
Reinstatement Test: Once the extinction criterion is met, the ability of a stimulus to reinstate drug-seeking behavior (i.e., pressing the active lever) is tested. Reinstatement can be triggered by:
-
Drug-Primed Reinstatement: A non-contingent injection of cocaine (e.g., 10 mg/kg, i.p.).
-
Cue-Induced Reinstatement: Presentation of the conditioned stimuli (light and tone) that were previously paired with cocaine infusions.
-
Stress-Induced Reinstatement: Exposure to a stressor, such as a brief footshock.
-
-
-
This compound Administration:
-
This compound is administered prior to the reinstatement test to determine if it can block or attenuate the reinstatement of cocaine-seeking behavior induced by the priming stimulus.
-
Conditioned Place Preference (CPP) in Rats
The CPP paradigm assesses the rewarding properties of a drug by measuring an animal's preference for an environment that has been paired with the drug's effects.
-
Apparatus:
-
A three-compartment apparatus is typically used. The two larger outer compartments have distinct visual and tactile cues (e.g., different wall colors, floor textures), while the smaller central compartment is neutral.
-
-
Procedure:
-
Pre-Conditioning (Baseline Preference): On the first day, rats are allowed to freely explore all three compartments, and the time spent in each compartment is recorded to determine any initial preference.
-
Conditioning Phase: This phase typically lasts for several days. On "drug" days, rats are injected with cocaine (e.g., 10-20 mg/kg, i.p.) and confined to one of the outer compartments. On "vehicle" days, they are injected with saline and confined to the opposite compartment. The pairings are counterbalanced across animals.
-
Post-Conditioning (Preference Test): After the conditioning phase, the partitions are removed, and the rats are placed in the central compartment and allowed to freely explore the entire apparatus in a drug-free state. The time spent in each of the outer compartments is recorded.
-
-
This compound Administration:
-
To assess its own rewarding or aversive properties, this compound can be used as the conditioning drug.
-
To investigate its effect on cocaine reward, this compound can be administered before the cocaine conditioning sessions to see if it blocks the acquisition of CPP, or before the preference test to see if it blocks the expression of a previously established CPP.
-
Mandatory Visualizations
Signaling Pathways
The following diagram illustrates the putative signaling pathway through which this compound, as a dopamine D1 receptor agonist, is thought to exert its effects in the context of cocaine addiction.
Caption: this compound activates the D1 receptor, initiating a Gs-protein coupled signaling cascade.
Experimental Workflows
The following diagrams illustrate the typical workflows for the key preclinical models discussed.
Cocaine Self-Administration and this compound Challenge Workflow
Caption: Workflow for assessing this compound's effect on cocaine self-administration.
Reinstatement of Cocaine-Seeking Workflow
Caption: Workflow for the reinstatement model of cocaine relapse.
Conditioned Place Preference (CPP) Workflow
Caption: Workflow for the conditioned place preference model of drug reward.
Conclusion
The investigation of this compound and its prodrug, ABT-431, in preclinical models of cocaine addiction provides a compelling rationale for the continued exploration of dopamine D1 receptor agonists as a potential therapeutic strategy. The available data, primarily from studies with ABT-431, suggest that D1 receptor activation can attenuate cocaine-seeking behaviors without producing rewarding effects on its own. The detailed experimental protocols provided in this guide serve as a foundation for designing and interpreting future studies in this area. While more direct quantitative dose-response data for this compound in cocaine addiction models is needed to fully elucidate its therapeutic potential, the existing evidence strongly supports its further investigation. The signaling pathway and workflow diagrams offer a clear visual representation of the mechanisms and methodologies central to this line of research. This technical guide provides a comprehensive resource for researchers and drug development professionals dedicated to advancing treatments for cocaine addiction.
References
- 1. Simultaneous expression of cocaine-induced behavioral sensitization and conditioned place preference in individual rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cocaine compulsion zone theory explains the reinstatement of lever pressing behavior in rats in response to a single cocaine dose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Self-administration of D1 receptor agonists by squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cocaine-Induced Reinstatement of Cocaine Seeking Provokes Changes in the Endocannabinoid and N-Acylethanolamine Levels in Rat Brain Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The selective dopamine D1 receptor agonist this compound maintains efficacy with repeated treatment in rodent and primate models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A-86929 Hydrochloride Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-86929 is a potent and selective full agonist of the dopamine D1 receptor.[1] Developed as a potential therapeutic agent for Parkinson's disease, it has demonstrated significant efficacy in various preclinical models.[2][3] Due to its chemical instability, it is often studied as its more stable diacetyl prodrug, adrogolide (ABT-431), which rapidly converts to this compound in plasma.[1] This document provides a comprehensive overview of the core properties of this compound hydrochloride salt, including its mechanism of action, physicochemical properties, and key experimental data from in vitro and in vivo studies. Detailed experimental protocols and visual representations of its signaling pathway and experimental workflows are also presented.
Physicochemical Properties
This compound is a synthetic compound with the IUPAC name (5aR,11bS)-2-Propyl-4,5,5a,6,7,11b-hexahydrobenzo[f]thieno[2,3-c]quinoline-9,10-diol.[4] The hydrochloride salt form is utilized to improve its solubility and stability for experimental use. Its prodrug, adrogolide (ABT-431), is the diacetyl ester of this compound.[1]
| Property | Value | Reference |
| Chemical Formula | C18H21NO2S | [4] |
| Molar Mass | 315.429 g/mol | [4] |
| Prodrug | Adrogolide (ABT-431) | [1] |
| Prodrug Conversion | Rapidly converts to this compound in plasma (<1 min half-life) | [1] |
Mechanism of Action
This compound is a selective D1 dopamine receptor full agonist.[1] Dopamine receptors are G-protein coupled receptors that play a crucial role in motor control, motivation, and cognition.[5] The D1-like receptor family (D1 and D5) typically couples to the Gαs/olf G-protein, activating adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. Recent studies suggest that dopamine receptor signaling is more complex, also involving β-arrestin-dependent pathways.[5][6] While most this compound analogs are G-protein biased, this compound itself has been shown to have some arrestin-biased activity at D2 receptors, though it is a weak partial agonist in this regard.[6]
In Vitro Pharmacology
This compound demonstrates high potency and selectivity for the D1 receptor in various in vitro assays.
| Parameter | Value | Species/Assay | Reference |
| D1 Receptor Binding Affinity (pKi) | 7.3 | - | [7][8] |
| D1 vs. D2 Receptor Selectivity (Binding) | ~20-fold | - | [1] |
| D1 vs. D2 Receptor Selectivity (Functional) | >400-fold | In vitro functional assays | [1][9] |
| Affinity at other receptors | Moderate to weak (Ki > 1 µM) | Monoaminergic and peptidergic receptors, ion channels, monoamine uptake sites | [1] |
In Vivo Pharmacology & Efficacy
This compound has been extensively studied in rodent and primate models of Parkinson's disease, demonstrating significant anti-parkinsonian effects.
Rodent Models
| Model | Compound | Dose (s.c.) | Effect | Reference |
| 6-OHDA-lesioned rats | This compound | 0.24 µmol/kg (ED50) | Contralateral rotation | [1] |
| 6-OHDA-lesioned rats | ABT-431 | 0.54 µmol/kg (ED50) | Contralateral rotation | [1] |
| 6-OHDA-lesioned rats | This compound | 0.11 or 0.22 µmol/kg (3x daily for 10 days) | Maintained contralateral rotation | [2] |
Primate Models
| Model | Compound | Dose | Effect | Reference |
| MPTP-lesioned marmosets | This compound | 0.10 µmol/kg (s.c., minimum effective dose) | Improved behavioral disability scores and increased locomotor activity | [1] |
| MPTP-lesioned marmosets | This compound | - (3x daily for 30 days) | Significantly improved disability scores throughout the study | [1] |
| MPTP-lesioned cynomolgus monkeys | This compound | 0.03 to 1.0 mg/kg | Alleviated parkinsonism, less likely to induce dyskinesia compared to L-dopa | [3] |
Experimental Protocols
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This model is widely used to study motor deficits associated with dopamine depletion and to evaluate the efficacy of potential anti-parkinsonian drugs.
Methodology:
-
Animal Preparation: Adult male Sprague-Dawley rats are typically used.
-
Anesthesia: Animals are anesthetized using a suitable anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).
-
Stereotaxic Surgery: The anesthetized rat is placed in a stereotaxic frame. A burr hole is drilled in the skull to target the medial forebrain bundle.
-
6-OHDA Injection: A solution of 6-hydroxydopamine hydrochloride (typically 8 µg in 4 µL of saline with 0.02% ascorbic acid) is infused unilaterally into the medial forebrain bundle. This neurotoxin selectively destroys dopaminergic neurons.
-
Recovery and Lesion Confirmation: Animals are allowed to recover for at least two weeks. The extent of the lesion is confirmed by administering a dopamine agonist like apomorphine, which induces contralateral rotations (away from the lesioned side).
-
Drug Administration and Behavioral Testing: this compound hydrochloride salt or its vehicle is administered (e.g., subcutaneously). The number of full contralateral rotations is then recorded for a specified period.
MPTP Primate Model of Parkinson's Disease
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) primate model closely mimics the motor symptoms of human Parkinson's disease.
Methodology:
-
Animal Selection: Non-human primates, such as marmosets or macaques, are used.
-
MPTP Administration: MPTP is administered systemically (e.g., intravenously or intraperitoneally) or via intracarotid infusion over a period of days to weeks to induce a stable parkinsonian state.[2][3] This results in the destruction of dopaminergic neurons in the substantia nigra.
-
Behavioral Assessment: A battery of behavioral tests is used to assess the severity of parkinsonism, including scoring of motor disability (e.g., bradykinesia, tremor, rigidity) and locomotor activity.
-
Drug Administration and Evaluation: this compound hydrochloride salt is administered (e.g., subcutaneously or intramuscularly), and its effects on the behavioral scores are evaluated over time.[1] In some studies, animals are primed with L-dopa to induce dyskinesias, allowing for the assessment of the dyskinetic potential of the test compound.[3]
Prodrug Strategy and Clinical Implications
The development of the diacetyl prodrug, adrogolide (ABT-431), was a key strategy to overcome the chemical instability of this compound.[1] Adrogolide is more stable in solid form and is rapidly hydrolyzed in plasma to release the active this compound.[1][7] This approach facilitates formulation and administration.
In clinical trials with Parkinson's disease patients, intravenous adrogolide demonstrated anti-parkinsonian efficacy comparable to L-DOPA, with a potential for a reduced propensity to induce dyskinesia.[9][10] However, the development of this compound and its prodrug was not continued, in part due to the induction of dyskinesias at higher doses.[4] Nevertheless, this compound remains a valuable pharmacological tool for studying the role of the D1 receptor in the central nervous system.
Conclusion
This compound hydrochloride salt is a potent and selective dopamine D1 receptor agonist with demonstrated efficacy in preclinical models of Parkinson's disease. Its pharmacological profile, characterized by high D1 selectivity and full agonism, has been thoroughly investigated. While its clinical development was halted, the extensive research on this compound and its prodrug, adrogolide, has significantly contributed to the understanding of D1 receptor pharmacology and its therapeutic potential. The data and protocols summarized in this guide provide a valuable resource for researchers in the fields of neuroscience and drug development.
References
- 1. ABT-431: the diacetyl prodrug of this compound, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The selective dopamine D1 receptor agonist this compound maintains efficacy with repeated treatment in rodent and primate models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential therapeutic use of the selective dopamine D1 receptor agonist, this compound: an acute study in parkinsonian levodopa-primed monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. The Discovery of Novel Selective D1 Dopaminergic Agonists: A-68930, A-77636, this compound, and ABT-413 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, this compound: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A-86929: A Technical Guide to its Chemical Structure, Synthesis, and Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and pharmacological activity of A-86929, a potent and selective dopamine D1 receptor agonist. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.
Chemical Structure and Properties
This compound, with the IUPAC name (5aR,11bS)-2-Propyl-4,5,5a,6,7,11b-hexahydrobenzo[f]thieno[2,3-c]quinoline-9,10-diol, is a synthetic compound that has been investigated for its therapeutic potential in conditions such as Parkinson's disease and cocaine addiction.[1] Its core structure is a tetracyclic system containing a benzo[f]thieno[2,3-c]quinoline moiety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (5aR,11bS)-2-Propyl-4,5,5a,6,7,11b-hexahydrobenzo[f]thieno[2,3-c]quinoline-9,10-diol | [1] |
| Molecular Formula | C₁₈H₂₁NO₂S | [1] |
| Molar Mass | 315.43 g/mol | [1] |
| SMILES | CCC1=CC2=C(SC1)C[C@H]3N(CC[C@H]4C3=CC(O)=C(O)C=C4)C2 | [1] |
| pKi (D1 Receptor) | 7.3 | [2] |
Synthesis of this compound
An efficient, five-step catalytic enantioselective synthesis of this compound has been reported with an overall yield of 56% and an enantiomeric excess of 95%. This synthesis involves a one-pot aziridination followed by a Friedel-Crafts cyclization and a mild Pictet-Spengler cyclization.
Below is a generalized workflow for this synthesis. For detailed experimental protocols, please refer to the cited literature.
Caption: General Synthesis Workflow for this compound.
Detailed Experimental Protocol
The following protocol is a summary of the catalytic enantioselective synthesis of this compound.
Step 1: Synthesis of the Styrene Precursor
The synthesis begins with the preparation of the necessary styrene derivative. This typically involves Suzuki coupling of a vinylborane with a substituted thiophene.
Step 2: One-pot Catalytic Enantioselective Aziridination and Friedel-Crafts Cyclization
The styrene derivative undergoes a one-pot reaction involving an enantioselective aziridination followed by an intramolecular Friedel-Crafts cyclization. This key step establishes the chiral centers of the molecule.
Step 3: N-Deprotection
The protecting group on the nitrogen atom of the aziridine-derived intermediate is removed.
Step 4: Pictet-Spengler Cyclization
A mild Pictet-Spengler cyclization is then carried out to form the final ring of the tetracyclic core.
Step 5: Demethylation
The final step is the demethylation of the methoxy groups on the aromatic ring to yield the dihydroxy-substituted final product, this compound.
Pharmacological Profile
This compound is a potent and selective agonist for the dopamine D1 receptor. Its high affinity and selectivity make it a valuable tool for studying the role of the D1 receptor in various physiological and pathological processes.
Table 2: Pharmacological Data for this compound
| Parameter | Value | Species/Assay | Reference |
| Binding Affinity | |||
| pKi (D1 Receptor) | 7.3 | [2] | |
| Functional Activity | |||
| D1 Receptor Selectivity | >400-fold over D2 receptor | In vitro functional assays | [3][4] |
| Efficacy | Full agonist | [3] | |
| ED₅₀ (contralateral rotation) | 0.24 µmol/kg s.c. | Rat (unilateral 6-OHDA lesion model) | [4] |
Signaling Pathway
As a dopamine D1 receptor agonist, this compound activates the Gs/olf-coupled signaling cascade. This pathway plays a crucial role in mediating the effects of dopamine in the brain.
Caption: this compound Activated Dopamine D1 Receptor Signaling Pathway.
Upon binding of this compound to the D1 receptor, the associated G-protein, Gαs/olf, is activated. This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates a variety of downstream targets, a key one being the Dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32). The phosphorylation of DARPP-32 and other substrates by PKA ultimately leads to the modulation of neuronal excitability, gene expression, and synaptic plasticity, which are the basis of the physiological and behavioral effects of this compound.
Conclusion
This compound is a well-characterized, potent, and selective dopamine D1 receptor agonist. Its synthesis has been efficiently achieved through a catalytic enantioselective route. The compound's clear mechanism of action through the D1 receptor-mediated signaling pathway makes it a valuable pharmacological tool for neuroscience research and a potential lead compound for the development of novel therapeutics targeting the dopaminergic system. Further research into its clinical applications and the development of analogs may provide new avenues for treating a range of neurological and psychiatric disorders.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, this compound: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ABT-431: the diacetyl prodrug of this compound, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of A-86929: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-86929 is a potent and selective full agonist for the dopamine D1 receptor, a G protein-coupled receptor implicated in numerous physiological processes within the central nervous system. This document provides a comprehensive in vitro characterization of this compound, summarizing its binding affinity, functional activity, and selectivity profile. Detailed experimental protocols for key assays are provided to enable replication and further investigation. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams generated using the DOT language. This technical guide is intended to serve as a core resource for researchers and professionals involved in the study and development of dopaminergic compounds.
Data Presentation: Quantitative Analysis of this compound
The following tables summarize the key quantitative data for the in vitro characterization of this compound, focusing on its binding affinity and functional potency at dopamine D1 and D2 receptors.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Radioligand | Ki (nM) | Species | Source |
| Dopamine D1 | [3H]-SCH 23390 | ~50 (pKi = 7.3) | Rat | [1][2] |
| Dopamine D2 | [3H]-Spiperone | ~1000 | Rat | [3] |
Note: The Ki for D1 is calculated from a pKi of 7.3. The selectivity for the D1 receptor over the D2 receptor based on binding affinities is approximately 20-fold.[3]
Table 2: Receptor Selectivity Profile of this compound
A broad screening of this compound against various monoaminergic and peptidergic receptors, as well as ion channels and monoamine uptake sites, has indicated a high degree of selectivity for the dopamine D1 receptor.
| Target Class | Finding | Source |
| Monoaminergic Receptors (non-dopaminergic) | Moderate to weak affinity (Ki > 1 µM) | [3] |
| Peptidergic Receptors | Moderate to weak affinity (Ki > 1 µM) | [3] |
| Ion Channels | Moderate to weak affinity (Ki > 1 µM) | [3] |
| Monoamine Uptake Sites | Moderate to weak affinity (Ki > 1 µM) | [3] |
Table 3: Functional Activity of (-)-A-86929 at Dopamine D1 and D2 Receptors
The functional activity of the active enantiomer, (-)-A-86929, has been characterized through its ability to stimulate G-protein signaling (measured by cAMP accumulation) and β-arrestin recruitment.
| Receptor | Pathway | Assay | pEC50 | EC50 (nM) | Emax (% of Dopamine) | Source |
| Dopamine D1 | Gαs (cAMP) | GloSensor | 8.35 | 4.47 | 100% | [4] |
| β-arrestin 2 | BRET | 6.83 | 148 | 100% | [4] | |
| Dopamine D2 | Gαi (cAMP) | GloSensor | <5 | >10,000 | Not Active | [4] |
| β-arrestin 2 | BRET | 5.86 | 1380 | 40% | [4] |
Note: The functional selectivity for the D1 receptor over the D2 receptor is reported to be greater than 400-fold in functional in vitro assays.[3][5]
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Ki) of this compound for specific receptors.
Objective: To quantify the affinity of this compound for dopamine D1 and D2 receptors.
Materials:
-
Cell membranes prepared from cells expressing the receptor of interest (e.g., CHO or HEK293 cells).
-
Radioligand specific for the target receptor (e.g., [3H]-SCH 23390 for D1, [3H]-Spiperone for D2).
-
This compound hydrochloride.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Non-specific binding control (e.g., 1 µM (+)-butaclamol or 10 µM haloperidol).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound. For the determination of non-specific binding, add the non-specific binding control instead of this compound.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: G-protein Activation (cAMP Accumulation)
This assay measures the ability of this compound to activate the Gαs signaling pathway, leading to the production of cyclic AMP (cAMP).
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating cAMP production via the D1 receptor.
Method: GloSensor™ cAMP Assay
Materials:
-
HEK293 cells stably expressing the human dopamine D1 receptor.
-
pGloSensor™-22F cAMP Plasmid.
-
GloSensor™ cAMP Reagent.
-
This compound hydrochloride.
-
Assay medium (e.g., CO2-independent medium containing 10% FBS).
-
White, opaque 96-well or 384-well assay plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the D1-expressing HEK293 cells into the assay plates and allow them to attach overnight.
-
Transfection: Transfect the cells with the pGloSensor™-22F cAMP Plasmid according to the manufacturer's protocol.
-
Reagent Equilibration: Two hours prior to the assay, replace the culture medium with assay medium containing the GloSensor™ cAMP Reagent and incubate at room temperature.
-
Compound Addition: Prepare serial dilutions of this compound in assay medium. Add the compound solutions to the wells.
-
Signal Detection: After a 15-20 minute incubation at room temperature, measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the response of a reference full agonist (e.g., dopamine). Plot the normalized response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Functional Assay: β-Arrestin Recruitment
This assay measures the recruitment of β-arrestin to the activated D1 receptor, a key event in receptor desensitization and G-protein independent signaling.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in inducing β-arrestin 2 recruitment to the D1 receptor.
Method: Bioluminescence Resonance Energy Transfer (BRET) Assay
Materials:
-
HEK293 cells.
-
Expression vectors for D1 receptor tagged with a BRET donor (e.g., Renilla luciferase, Rluc).
-
Expression vector for β-arrestin 2 tagged with a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Coelenterazine h (BRET substrate).
-
This compound hydrochloride.
-
Assay buffer (e.g., HBSS).
-
White, opaque 96-well or 384-well assay plates.
-
BRET-compatible plate reader.
Procedure:
-
Cell Seeding and Transfection: Co-transfect HEK293 cells with the D1-Rluc and β-arrestin 2-YFP expression vectors and seed them into the assay plates.
-
Cell Culture: Culture the cells for 24-48 hours to allow for receptor and biosensor expression.
-
Assay Initiation: On the day of the assay, wash the cells with assay buffer.
-
Compound Addition: Add serial dilutions of this compound to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Substrate Addition: Add the BRET substrate, coelenterazine h, to each well.
-
Signal Detection: Immediately measure the luminescence at two wavelengths (one for the donor and one for the acceptor) using a BRET plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Normalize the BRET ratio to the response of a reference agonist. Plot the normalized BRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the in vitro characterization of this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ABT-431: the diacetyl prodrug of this compound, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: A-86929 Dose-Response Curve for Locomotor Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dose-response relationship of A-86929, a selective dopamine D1 receptor agonist, on locomotor activity. The included protocols and data are intended to guide researchers in designing and interpreting experiments to evaluate the effects of this compound on motor behavior.
Introduction
This compound is a potent and selective full agonist for the dopamine D1 receptor.[1] Stimulation of D1 receptors is known to play a crucial role in the modulation of locomotor activity. Understanding the dose-dependent effects of this compound is critical for its preclinical and potential clinical development for neurological disorders such as Parkinson's disease. This document summarizes the quantitative data from key studies and provides detailed experimental protocols for assessing locomotor activity.
Data Presentation
The following tables summarize the dose-response data for this compound on motor behaviors in various animal models. It is important to note that the available quantitative data primarily focuses on rotational behavior in animal models of Parkinson's disease, which is a specific measure of motor response to dopaminergic stimulation in a dopamine-depleted state, rather than general spontaneous locomotor activity in a naive animal.
Table 1: Dose-Response of this compound on Contralateral Rotation in 6-Hydroxydopamine (6-OHDA)-Lesioned Rats
| Dose (µmol/kg, s.c.) | Animal Model | Route of Administration | Observed Effect on Contralateral Rotation | Reference |
| 0.11 | 6-OHDA-Lesioned Rats | Subcutaneous (s.c.) | Significant induction of contralateral rotations. | [2] |
| 0.22 | 6-OHDA-Lesioned Rats | Subcutaneous (s.c.) | Increased contralateral rotations compared to the lower dose. | [2] |
| 0.24 | 6-OHDA-Lesioned Rats | Subcutaneous (s.c.) | ED₅₀ for producing contralateral rotation. | [1] |
Table 2: Dose-Response of this compound on Motor Activity in Non-Human Primate Models of Parkinson's Disease
| Dose (mg/kg) | Dose (µmol/kg, i.m.)* | Animal Model | Route of Administration | Observed Effect on Motor Activity | Reference |
| 0.03 | ~0.08 | MPTP-Lesioned Macaques | Intramuscular (i.m.) | Dose-dependent increase in contralateral rotation. | [2] |
| 0.10 | ~0.27 | MPTP-Lesioned Macaques | Intramuscular (i.m.) | Dose-dependent increase in contralateral rotation. | [2] |
| 0.30 | ~0.81 | MPTP-Lesioned Macaques | Intramuscular (i.m.) | Dose-dependent increase in contralateral rotation. | [2] |
| Not Specified | 0.10 | MPTP-Lesioned Marmosets | Subcutaneous (s.c.) | Minimum effective dose to improve behavioral disability scores and increase locomotor activity. | [1] |
*Note: Approximate conversion from mg/kg to µmol/kg based on the molecular weight of this compound.
Experimental Protocols
The following are detailed protocols for assessing locomotor activity, based on standard laboratory procedures.
1. Open-Field Locomotor Activity Assay in Rodents
This protocol is designed to assess spontaneous locomotor activity and exploratory behavior.
-
Apparatus:
-
A square or circular open-field arena (e.g., 40 x 40 x 40 cm for rats, 25 x 25 x 25 cm for mice) made of a non-porous material (e.g., PVC, Plexiglas) for easy cleaning.
-
The arena should be equipped with a grid of infrared beams or a video tracking system to automatically record animal movement.
-
The testing room should be sound-attenuated with controlled lighting and temperature.
-
-
Procedure:
-
Acclimation: Transport the animals to the testing room at least 60 minutes before the start of the experiment to allow for acclimation to the new environment.
-
Habituation (optional but recommended): Place each animal in the open-field arena for a set period (e.g., 30-60 minutes) on one or more days prior to the drug administration day. This reduces the novelty-induced hyperactivity and provides a stable baseline.
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., subcutaneous, intraperitoneal). Doses should be selected based on the literature (e.g., 0.11 and 0.22 µmol/kg for rats).[2]
-
Testing:
-
Following a predetermined pretreatment period (to allow for drug absorption and distribution), place the animal in the center of the open-field arena.
-
Record locomotor activity for a specified duration (e.g., 60-120 minutes).
-
-
Data Analysis:
-
Quantify parameters such as:
-
Total distance traveled (cm)
-
Horizontal activity (number of beam breaks)
-
Vertical activity (rearing, number of vertical beam breaks)
-
Time spent in the center versus the periphery of the arena (as a measure of anxiety-like behavior)
-
-
-
Cleaning: Thoroughly clean the arena with a 70% ethanol solution and dry it between each animal to eliminate olfactory cues.
-
2. Rotational Behavior Assay in Unilaterally Lesioned Rodents
This assay is used to assess the motor-stimulating effects of dopaminergic drugs in animal models of Parkinson's disease.
-
Animal Model:
-
Rats with unilateral 6-hydroxydopamine (6-OHDA) lesions of the nigrostriatal pathway. This lesion results in a dopamine depletion on one side of the brain.
-
-
Apparatus:
-
Cylindrical testing chambers equipped with an automated rotation sensor system.
-
-
Procedure:
-
Acclimation: Acclimate the animals to the testing chambers before the experiment.
-
Drug Administration: Administer this compound or vehicle control.
-
Testing:
-
Place the animal in the rotational chamber immediately after drug administration.
-
Record the number of full (360°) contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) rotations for a set period (e.g., 90-120 minutes).
-
-
Data Analysis:
-
Calculate the net contralateral rotations (contralateral minus ipsilateral rotations) in bins of 5 or 10 minutes to analyze the time course of the drug effect.
-
A dose-response curve can be generated by plotting the total net contralateral rotations against the dose of this compound.
-
-
Mandatory Visualizations
Dopamine D1 Receptor Signaling Pathway
Caption: this compound activates the D1 receptor, leading to gene transcription changes that increase locomotor activity.
Experimental Workflow for Open-Field Locomotor Activity Assay
Caption: Workflow for assessing the effect of this compound on rodent locomotor activity in an open-field test.
References
- 1. ABT-431: the diacetyl prodrug of this compound, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The selective dopamine D1 receptor agonist this compound maintains efficacy with repeated treatment in rodent and primate models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for A-86929 Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-86929 is a potent and selective full agonist for the dopamine D1 receptor. It has been extensively used in preclinical research, particularly in rodent models of Parkinson's disease, to investigate the role of D1 receptor activation in motor control and other CNS functions. This compound is often administered as its more chemically stable diacetyl prodrug, adrogolide (ABT-431), which is rapidly converted to this compound in plasma with a half-life of less than one minute.[1][2] This document provides detailed protocols for the preparation and administration of this compound to rats for behavioral research, along with relevant quantitative data and pathway information.
Data Presentation
In Vitro Receptor Selectivity
| Receptor | Selectivity vs. D2 Receptor | Reference |
| Dopamine D1 | >400-fold | [1][2] |
In Vivo Efficacy in a Rat Model of Parkinson's Disease
The most common behavioral assay for D1 agonist activity in rats is the contralateral rotation test in animals with unilateral 6-hydroxydopamine (6-OHDA) lesions of the nigrostriatal pathway.
| Compound | Administration Route | ED₅₀ for Contralateral Rotation (μmol/kg) | Reference |
| This compound | Subcutaneous (s.c.) | 0.24 | [1] |
| Adrogolide (ABT-431) | Subcutaneous (s.c.) | 0.54 | [1] |
Experimental Protocols
Preparation of this compound for Subcutaneous Injection
This protocol describes the preparation of this compound for subcutaneous administration to rats. Due to the limited information on the specific vehicle used in the literature for this compound, a common vehicle for dopamine agonists is proposed. Researchers should validate the solubility and stability of this compound in this vehicle prior to in vivo use.
Materials:
-
This compound hydrochloride
-
Sterile Saline (0.9% NaCl)
-
Dimethyl sulfoxide (DMSO)
-
Tween 80
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Vehicle Preparation: Prepare a vehicle solution of 5% DMSO, 5% Tween 80, and 90% sterile saline. For example, to prepare 10 mL of vehicle, mix 0.5 mL of DMSO, 0.5 mL of Tween 80, and 9.0 mL of sterile saline.
-
Weighing this compound: Accurately weigh the required amount of this compound hydrochloride based on the desired final concentration and injection volume.
-
Dissolution:
-
Add the weighed this compound to a sterile microcentrifuge tube.
-
Add a small amount of the vehicle to the tube and vortex thoroughly to create a slurry.
-
Gradually add the remaining vehicle while continuing to vortex until the desired final volume is reached and the compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution, but the stability of this compound under these conditions should be confirmed.
-
-
Sterilization: The final solution should be sterile-filtered through a 0.22 µm syringe filter into a sterile vial.
-
Storage: Store the prepared solution protected from light. For short-term storage, 2-8°C is recommended. For long-term storage, aliquoting and freezing at -20°C or -80°C may be appropriate, but stability should be verified.
Protocol for Induction of Contralateral Rotation in 6-OHDA Lesioned Rats
This protocol details the procedure for assessing the in vivo efficacy of this compound by measuring contralateral rotations in a rat model of Parkinson's disease.
Animal Model:
-
Adult male rats (e.g., Sprague-Dawley or Wistar) with unilateral 6-hydroxydopamine (6-OHDA) lesions of the medial forebrain bundle. The lesion depletes dopamine in the ipsilateral striatum, leading to denervation supersensitivity of dopamine receptors.
Materials:
-
Prepared this compound solution
-
Rotation monitoring apparatus (e.g., automated rotometer bowls or a circular chamber with video recording)
-
Syringes and needles for subcutaneous injection
Procedure:
-
Acclimation: Allow the rats to acclimate to the testing room for at least 30 minutes before the start of the experiment.
-
Habituation: Place each rat in the rotation monitoring apparatus for a 10-15 minute habituation period to allow exploratory behavior to subside.
-
Baseline Measurement: Record any spontaneous rotational behavior during the last 5 minutes of the habituation period.
-
This compound Administration:
-
Remove the rat from the apparatus.
-
Administer the prepared this compound solution subcutaneously (s.c.) in the loose skin over the back of the neck. Doses typically range from 0.03 to 0.3 μmol/kg.[3]
-
The injection volume should be kept low, typically 1-2 mL/kg.
-
-
Rotation Monitoring:
-
Immediately return the rat to the rotation monitoring apparatus.
-
Record the number of full 360° contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) rotations for a period of at least 90 minutes. Some studies have monitored rotations for up to 9 hours.[3]
-
-
Data Analysis:
-
Calculate the net contralateral rotations by subtracting the number of ipsilateral rotations from the number of contralateral rotations.
-
Data can be expressed as total net rotations over the entire recording period or binned into time intervals (e.g., 10-minute bins) to analyze the time course of the effect.
-
Compare the rotational behavior induced by this compound to that of a vehicle control group.
-
Mandatory Visualizations
Dopamine D1 Receptor Signaling Pathway
The binding of this compound, a D1 receptor agonist, primarily activates the Gαs/olf G-protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including DARPP-32, leading to the modulation of neuronal excitability and gene expression. There is also evidence, though debated, for D1 receptor coupling to Gαq, which would activate the phospholipase C (PLC) pathway.
Caption: Dopamine D1 receptor signaling cascade activated by this compound.
Experimental Workflow for this compound Administration and Behavioral Testing in Rats
This diagram outlines the key steps involved in a typical experiment to assess the behavioral effects of this compound in a rat model of Parkinson's disease.
Caption: Workflow for this compound behavioral testing in rats.
References
- 1. ABT-431: the diacetyl prodrug of this compound, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The selective dopamine D1 receptor agonist this compound maintains efficacy with repeated treatment in rodent and primate models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for A-86929 in 6-OHDA Lesioned Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of A-86929, a potent and selective dopamine D1 receptor agonist, in 6-hydroxydopamine (6-OHDA) lesioned rodent models of Parkinson's disease. This document outlines detailed experimental protocols, presents quantitative data from relevant studies, and visualizes key pathways and workflows to facilitate research and development in this area.
Introduction
The 6-OHDA lesioned rodent model is a widely used and well-characterized preclinical model of Parkinson's disease, mimicking the dopamine depletion in the nigrostriatal pathway observed in human patients.[1][2] this compound is a selective D1 receptor agonist that has shown efficacy in alleviating motor deficits in these models.[3][4] These notes are intended to provide researchers with the necessary information to effectively design and execute studies involving this compound in this specific animal model.
Data Presentation
The following tables summarize quantitative data from studies utilizing this compound in 6-OHDA lesioned rodent models.
Table 1: Efficacy of this compound in Inducing Contralateral Rotations
| Species | This compound Dose (s.c.) | Dosing Regimen | Observation Period | Outcome | Reference |
| Rat | 0.11 µmol/kg | Three times daily for 10 days | 9 hours post-injection | Increased contralateral rotations over the treatment period. | [4] |
| Rat | 0.22 µmol/kg | Three times daily for 10 days | 9 hours post-injection | Significant and increasing contralateral rotations over the treatment period. | [4] |
| Rat | 0.24 µmol/kg | Single dose | Not specified | ED50 for producing contralateral rotation. | [5] |
Table 2: Comparison of this compound with its Prodrug, ABT-431
| Compound | ED50 for Contralateral Rotation (s.c.) | Reference |
| This compound | 0.24 µmol/kg | [5] |
| ABT-431 | 0.54 µmol/kg | [5] |
Experimental Protocols
6-OHDA Lesioning Protocol (Rat Model)
This protocol describes the unilateral injection of 6-OHDA into the medial forebrain bundle (MFB) to induce a significant dopaminergic lesion.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Sterile saline (0.9% NaCl)
-
Ascorbic acid (0.02%)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic frame
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
Dental drill
-
Suturing material
Procedure:
-
Preparation of 6-OHDA Solution: Dissolve 6-OHDA in sterile saline containing 0.02% ascorbic acid to prevent oxidation. A common concentration is 2-4 mg/mL.[6] Prepare the solution fresh and protect it from light.
-
Anesthesia and Stereotaxic Surgery: Anesthetize the rat and place it in a stereotaxic frame.[6]
-
Surgical Incision: Make a midline incision on the scalp to expose the skull.
-
Identification of Bregma: Identify and level the bregma and lambda skull landmarks.
-
Craniotomy: Drill a small burr hole over the target injection site. For the MFB, typical coordinates relative to bregma are: Anteroposterior (AP): -2.2 mm; Mediolateral (ML): +1.5 mm; Dorsoventral (DV): -8.0 mm from the dura.[6]
-
6-OHDA Injection: Slowly lower the Hamilton syringe needle to the target DV coordinate. Infuse 2-5 µL of the 6-OHDA solution at a rate of 1 µL/min.[6]
-
Needle Retention and Withdrawal: Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.[6]
-
Post-operative Care: Suture the incision and provide post-operative care, including analgesics and soft food on the cage floor for easy access.[6] Monitor the animal's weight and well-being for several days.[6][7]
Confirmation of Lesion:
-
Apomorphine-induced Rotations: 10-14 days post-surgery, challenge the rats with a subcutaneous injection of apomorphine (0.2-0.5 mg/kg).[6][8] A successful lesion is typically indicated by a stable contralateral rotational behavior (e.g., >210 rotations over 30 minutes).[6]
-
Immunohistochemistry: Post-mortem analysis of tyrosine hydroxylase (TH) immunoreactivity in the substantia nigra and striatum can confirm the extent of dopamine neuron loss.[9]
This compound Administration and Behavioral Testing
This protocol outlines the administration of this compound and subsequent behavioral assessment in 6-OHDA lesioned rats.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Apparatus for behavioral testing (e.g., automated rotometer bowls, cylinder test arena, rotarod)
Procedure:
-
This compound Preparation: Dissolve this compound in the appropriate vehicle.
-
Administration: Administer this compound via subcutaneous (s.c.) injection. Doses ranging from 0.11 to 0.22 µmol/kg have been shown to be effective.[4]
-
Behavioral Testing:
-
Drug-Induced Rotation Test: This is the most common test to evaluate the efficacy of dopaminergic drugs in unilaterally lesioned animals.[1] Following this compound administration, place the rat in an automated rotometer and record the number of full (360°) contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) rotations over a set period (e.g., 60-90 minutes).[9]
-
Cylinder Test: This test assesses forelimb akinesia and spontaneous motor activity.[10] Place the animal in a transparent cylinder and record the number of times it rears and touches the wall with its ipsilateral, contralateral, or both forepaws.
-
Rotarod Test: This test measures motor coordination and balance.[8][11] Place the rat on a rotating rod with increasing speed and record the latency to fall.
-
Other Sensorimotor Tests: Other tests like the stepping test and corridor task can also be used to assess more specific aspects of sensorimotor function.[10]
-
Visualizations
Signaling Pathway of this compound
References
- 1. Experimental models and behavioural tests used in the study of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The selective dopamine D1 receptor agonist this compound maintains efficacy with repeated treatment in rodent and primate models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ABT-431: the diacetyl prodrug of this compound, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - US [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Veterian Key [veteriankey.com]
- 10. 6-OHDA Unilateral Lesion Rat Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
- 11. Behavioral characterization of a unilateral 6-OHDA-lesion model of Parkinson's disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of A-86929 in MPTP-Lesioned Primate Models of Parkinson's Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-86929 is a potent and selective full agonist for the dopamine D1 receptor. Its potential as a therapeutic agent for Parkinson's disease has been investigated in preclinical studies, particularly in non-human primate models treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, closely mimicking the pathology of Parkinson's disease in humans. This document provides detailed application notes and protocols for the use of this compound in MPTP-lesioned primate studies, summarizing key quantitative data and experimental methodologies from published research.
Mechanism of Action: D1 Receptor Agonism in the Basal Ganglia
In the parkinsonian state, the depletion of dopamine in the striatum leads to dysfunction of the basal ganglia circuits, resulting in the characteristic motor deficits. This compound, as a D1 receptor agonist, acts on the direct pathway of the basal ganglia. Stimulation of D1 receptors on medium spiny neurons in the striatum is believed to re-establish the normal flow of information through this pathway, thereby alleviating parkinsonian symptoms.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in MPTP-lesioned primate models from various studies.
Table 1: Effect of this compound on Motor Disability and Locomotor Activity in MPTP-Lesioned Marmosets
| Parameter | Treatment Group | Dose (µmol/kg, s.c.) | Outcome | Reference |
| Behavioral Disability Score | This compound | 0.10 | Minimum effective dose for improvement | [1] |
| Locomotor Activity | This compound | 0.10 | Increased locomotor activity | [1] |
| Disability Score (30-day study) | This compound | Not specified | Significant improvement throughout the study | [1] |
Table 2: Dose-Response of this compound on Contralateral Rotations in Unilaterally MPTP-Lesioned Macaques
| Treatment Group | Dose (µmol/kg, i.m.) | Mean Total Rotations (3 hours) | Reference |
| This compound | 0.03 | Data not provided, but significant dose-dependent rotation achieved | [2] |
| This compound | 0.10 | Data not provided, but significant dose-dependent rotation achieved | [2] |
| This compound | 0.30 | Data not provided, but significant dose-dependent rotation achieved | [2] |
Table 3: Comparative Efficacy of this compound in L-DOPA-Primed MPTP-Lesioned Cynomolgus Monkeys
| Compound | Dose (mg/kg) | Efficacy in Alleviating Parkinsonism | Dyskinesia Induction | Reference |
| This compound | 0.03 - 1.0 | As efficacious as L-DOPA and LY-171555 | Less likely to reproduce L-DOPA-induced dyskinesias | [3] |
| L-DOPA | Not specified | Effective | Induced dyskinesias | [3] |
| LY-171555 (D2 agonist) | Not specified | Effective | Induced dyskinesias | [3] |
Experimental Protocols
Protocol 1: Induction of Parkinsonism in Cynomolgus Monkeys with MPTP
This protocol describes a method for inducing a stable parkinsonian state in cynomolgus monkeys (Macaca fascicularis) using systemic MPTP administration.
References
- 1. ABT-431: the diacetyl prodrug of this compound, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The selective dopamine D1 receptor agonist this compound maintains efficacy with repeated treatment in rodent and primate models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential therapeutic use of the selective dopamine D1 receptor agonist, this compound: an acute study in parkinsonian levodopa-primed monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experiments with A-86929
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting information for the preparation and in vivo administration of A-86929, a potent and selective dopamine D1 receptor agonist. The following sections detail the necessary reagents, equipment, and step-by-step procedures for successful in vivo experimentation.
Introduction to this compound
This compound is a synthetic compound that functions as a selective agonist for the dopamine D1 receptor.[1] It has been investigated for its potential therapeutic effects in conditions such as Parkinson's disease and cocaine addiction.[1] For in vivo studies, this compound is often administered systemically to evaluate its effects on behavior and neurochemistry. Due to its chemical properties, careful preparation is required to ensure its solubility and stability for accurate and reproducible experimental outcomes. It is important to note that much of the available literature details the use of its more chemically stable diacetyl prodrug, ABT-431 (adrogolide), which is rapidly converted to this compound in plasma.[2]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its prodrug, ABT-431, from in vivo studies. This information is crucial for dose selection and experimental design.
| Parameter | Value | Species | Route of Administration | Reference |
| This compound ED₅₀ (Contralateral Rotation) | 0.24 µmol/kg | Rat | Subcutaneous (s.c.) | [2] |
| ABT-431 ED₅₀ (Contralateral Rotation) | 0.54 µmol/kg | Rat | Subcutaneous (s.c.) | [2] |
| This compound Effective Dose (Monkey) | 0.03 - 0.30 µmol/kg | Macaque | Intramuscular (i.m.) | |
| ABT-431 Half-life in Plasma | < 1 minute | Not Specified | Not Specified | [2] |
| This compound pKi for D1 Receptor | 7.3 | Not Applicable | In Vitro | [3][4] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filters (0.22 µm)
-
Syringes and needles for administration
Protocol 1: Vehicle Based on ABT-431 Formulation
This protocol is adapted from formulations used for the prodrug ABT-431.
-
Prepare the Vehicle: In a sterile tube, prepare the vehicle by mixing the components in the following ratio:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Sterile Saline
-
-
Dissolve this compound:
-
Weigh the required amount of this compound hydrochloride powder.
-
Add the appropriate volume of the prepared vehicle to achieve the desired final concentration.
-
Vortex the solution vigorously until the compound is completely dissolved.
-
If necessary, sonicate the solution in a water bath for short intervals to aid dissolution.
-
-
Sterile Filtration:
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile filter to the syringe.
-
Filter the solution into a new sterile tube.
-
-
Storage and Use:
-
It is recommended to prepare the solution fresh on the day of the experiment.
-
If short-term storage is necessary, store at 4°C and protect from light. Perform stability tests to confirm the compound remains in solution and does not degrade.
-
Protocol 2: Alternative Vehicle (Based on non-peer-reviewed source)
This vehicle composition has been mentioned for this compound in a doctoral thesis.
-
Prepare the Vehicle: In a sterile tube, prepare the vehicle by mixing the components in the following ratio:
-
70% Saline
-
20% Ethanol
-
10% Emulphor-620
-
-
Follow steps 2-4 from Protocol 1 to dissolve this compound, perform sterile filtration, and store the solution.
In Vivo Administration
Animal Models:
-
Rats: For studies investigating motor behavior, unilateral 6-hydroxydopamine (6-OHDA) lesioned rats are commonly used.
-
Monkeys: MPTP-lesioned monkeys are a common primate model for Parkinson's disease research.
Route of Administration:
-
Subcutaneous (s.c.) Injection: This is a common route for administering this compound in rodents. The loose skin over the back of the neck is a suitable injection site.
-
Intramuscular (i.m.) Injection: This route has been used in primate studies.
Procedure (Subcutaneous Injection in Rats):
-
Animal Restraint: Gently restrain the rat.
-
Injection Site: Lift the loose skin on the back of the neck to form a tent.
-
Injection: Insert the needle into the base of the skin tent, parallel to the body. Aspirate briefly to ensure a blood vessel has not been entered, and then slowly inject the this compound solution.
-
Post-injection Monitoring: Observe the animal for any adverse reactions at the injection site or systemically.
Mandatory Visualizations
Dopamine D1 Receptor Signaling Pathway
Activation of the D1 receptor by this compound initiates a G-protein-coupled signaling cascade that modulates neuronal activity. The following diagram illustrates the key steps in this pathway.
Caption: Dopamine D1 receptor signaling cascade initiated by this compound.
Experimental Workflow for this compound Preparation
The following diagram outlines the logical flow of steps for preparing this compound for in vivo experiments.
Caption: Workflow for the preparation of this compound solution for in vivo use.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ABT-431: the diacetyl prodrug of this compound, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Discovery of Novel Selective D1 Dopaminergic Agonists: A-68930, A-77636, this compound, and ABT-413 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A-86929 Solubility in DMSO and Saline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of the selective dopamine D1 receptor agonist, A-86929, in Dimethyl Sulfoxide (DMSO) and saline. This document includes quantitative solubility data, detailed experimental protocols for solution preparation, and a diagram of the relevant signaling pathway.
This compound: A Selective Dopamine D1 Receptor Agonist
This compound is a potent and selective full agonist of the dopamine D1 receptor, which plays a crucial role in various physiological processes, including motor control, cognition, and reward. Due to its selective nature, this compound is a valuable tool in neuroscience research and a potential therapeutic agent for conditions such as Parkinson's disease. The compound is often used in its more chemically stable prodrug form, Adrogolide hydrochloride (ABT-431), which rapidly converts to this compound in plasma.
Solubility Data
The solubility of this compound is a critical factor for its use in in vitro and in vivo studies. The following table summarizes the available quantitative solubility data for its prodrug, Adrogolide hydrochloride. Given that Adrogolide hydrochloride converts to this compound, this data provides a strong indication of the solubility characteristics of the active compound.
| Solvent | Compound | Concentration | Observations |
| DMSO | Adrogolide hydrochloride | 66.67 mg/mL | Clear solution can be obtained with sonication and warming. |
| Saline | This compound / Adrogolide hydrochloride | Poorly soluble | Co-solvents are required to achieve desired concentrations for aqueous solutions. |
| Vehicle 1 | Adrogolide hydrochloride | ≥ 2.5 mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Clear solution. |
| Vehicle 2 | Adrogolide hydrochloride | ≥ 2.5 mg/mL | 10% DMSO, 90% (20% SBE-β-CD in Saline). Clear solution. |
| Vehicle 3 | Adrogolide hydrochloride | ≥ 2.5 mg/mL | 10% DMSO, 90% Corn Oil. Clear solution. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of Adrogolide hydrochloride (the prodrug of this compound) in DMSO.
Materials:
-
Adrogolide hydrochloride (MW: 435.96 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sonicator (optional)
Procedure:
-
Weigh out the desired amount of Adrogolide hydrochloride. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.36 mg of the compound.
-
Add the weighed Adrogolide hydrochloride to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube. For a 10 mM solution, this would be 1 mL for 4.36 mg of the compound.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gentle warming in a water bath (up to 60°C) and/or sonication can be applied to aid dissolution.
-
Once a clear solution is obtained, store the stock solution at -20°C or -80°C for long-term stability.
Preparation of a Vehicle Formulation for In Vivo Studies
This protocol details the preparation of a vehicle formulation to solubilize Adrogolide hydrochloride for administration in animal models. This method utilizes co-solvents to achieve a suitable concentration in an aqueous-based solution.
Materials:
-
Adrogolide hydrochloride
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of Adrogolide hydrochloride in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution. For a final concentration of 2.5 mg/mL in 1 mL of vehicle, add 100 µL of the 25 mg/mL DMSO stock.
-
Add 400 µL of PEG300 to the tube and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex again until the solution is homogeneous.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Vortex the final solution extensively to ensure it is clear and uniformly mixed.
-
This formulation results in a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, with a final Adrogolide hydrochloride concentration of 2.5 mg/mL.
Visualizations
Experimental Workflow for Solution Preparation
The following diagram illustrates the workflow for preparing the in vivo vehicle formulation of this compound's prodrug.
Caption: Workflow for preparing this compound prodrug solution.
Dopamine D1 Receptor Signaling Pathway
This compound exerts its effects by activating the dopamine D1 receptor, which is coupled to the Gs alpha subunit of a G protein. The diagram below outlines the canonical signaling cascade initiated by D1 receptor activation.
Caption: this compound activates the D1 receptor signaling pathway.
Application Notes: Quantifying Rotational Behavior After A-86929 Injection
Audience: Researchers, scientists, and drug development professionals.
Introduction
A-86929 is a potent and selective full agonist for the dopamine D1 receptor.[1][2][3] Its administration to animal models with unilateral dopamine depletion, such as the 6-hydroxydopamine (6-OHDA) lesioned rat, is a well-established method for evaluating in vivo D1 receptor activity.[1] This model is widely used in the research of Parkinson's disease.[4] Stimulation of D1 receptors in the dopamine-depleted striatum by this compound leads to a quantifiable contralateral rotational behavior.[3][5] These application notes provide detailed protocols for inducing and quantifying this rotational behavior, summarizing expected quantitative data, and outlining the underlying cellular mechanisms.
Mechanism of Action: D1 Receptor Signaling Pathway
This compound exerts its effects by binding to and activating the dopamine D1 receptor, a G protein-coupled receptor. This activation stimulates the Gαs/olf protein, which in turn activates adenylyl cyclase to increase the synthesis of cyclic AMP (cAMP).[6][7] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA).[6][8][9] A key downstream target of PKA in striatal neurons is the phosphoprotein DARPP-32 (Dopamine- and cAMP-Regulated Phosphoprotein, 32 kDa).[6][9][10] PKA phosphorylates DARPP-32 at the Threonine34 (Thr34) residue, converting it into a potent inhibitor of Protein Phosphatase-1 (PP1).[8][9][10] The inhibition of PP1 alters the phosphorylation state of numerous downstream effector proteins, ultimately modulating neuronal excitability and gene expression, which translates into the observed behavioral response.[7][8]
Caption: this compound activates the D1 receptor signaling cascade.
Experimental Protocol
The standard model for this assay is the rat with a unilateral 6-OHDA lesion of the nigrostriatal pathway.[4] This lesion causes a profound depletion of dopamine on one side of the brain, leading to a supersensitivity of D1 receptors in the denervated striatum.
Materials
-
Male Sprague-Dawley or Wistar rats (225-250 g)
-
6-hydroxydopamine (6-OHDA) HCl
-
Ascorbic acid (0.02% w/v in sterile saline)
-
Anesthetics (e.g., Isoflurane, or Ketamine/Xylazine cocktail)[11][12]
-
Stereotaxic frame
-
Hamilton syringe (10 µL)
-
This compound
-
Vehicle (e.g., 0.9% sterile saline)
Experimental Workflow
The overall process involves lesioning the animals, allowing for recovery and lesion maturation, and then conducting the behavioral test.
Caption: Workflow for quantifying this compound induced rotation.
Procedure
-
6-OHDA Lesion Surgery: Anesthetize the rat and secure it in a stereotaxic frame. Infuse 6-OHDA (e.g., 8 µg in 4 µL of 0.02% ascorbic acid/saline) unilaterally into the medial forebrain bundle. Allow the animal to recover for at least 2-3 weeks for the lesion to fully develop.
-
Habituation: Before testing, habituate the animals to the rotometer bowls for 30 minutes to reduce novelty-induced activity.
-
Drug Administration: Prepare this compound in the vehicle to the desired concentrations. Administer the drug or vehicle via subcutaneous (s.c.) injection.
-
Data Collection: Immediately after injection, place the rat in the automated rotometer harness/bowl.[15] Record the number of full 360° contralateral (away from the lesion) and ipsilateral (toward the lesion) rotations for a period of 90-120 minutes.[13]
-
Data Analysis: The primary endpoint is the net contralateral rotation rate. This is calculated as (Total Contralateral Rotations - Total Ipsilateral Rotations) / Time (in minutes). Data can be analyzed as total net rotations over the entire session or binned into time blocks (e.g., every 10 minutes) to observe the time-course of the effect.
-
Histological Verification: After the experiment, it is essential to confirm the extent of the dopamine lesion via tyrosine hydroxylase (TH) immunohistochemistry on brain sections. A successful lesion typically shows >95% depletion of TH-positive terminals in the striatum.
Quantitative Data Presentation
The administration of this compound induces a robust, dose-dependent increase in contralateral rotations. The table below provides representative data derived from typical experiments.
| This compound Dose (mg/kg, s.c.) | Peak Rotational Response (Net contralateral turns/min) | Total Net Rotations (over 90 min) |
| Vehicle | < 1 | < 50 |
| 0.03 | 4 - 7 | 300 - 500 |
| 0.1 | 8 - 12 | 650 - 900 |
| 0.3 | 12 - 16 | 950 - 1300 |
Note: Absolute values can vary between laboratories depending on the precise lesion coordinates, rat strain, and specific rotometer equipment used.
Conclusion
Quantifying rotational behavior in unilaterally 6-OHDA-lesioned rats is a reliable and high-throughput method to assess the in vivo potency and efficacy of D1 receptor agonists like this compound. The protocols and data presented here provide a framework for researchers to implement this model for screening and characterizing novel compounds targeting the dopamine D1 receptor for neurological disorders such as Parkinson's disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. ABT-431: the diacetyl prodrug of this compound, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. DARPP-32 Is a Robust Integrator of Dopamine and Glutamate Signals | PLOS Computational Biology [journals.plos.org]
- 10. DARPP-32 Phosphorylation Interactive Pathway [rndsystems.com]
- 11. conductscience.com [conductscience.com]
- 12. Alterations of the nigrostriatal pathway in a 6-OHDA rat model of Parkinson’s disease evaluated with multimodal MRI | PLOS One [journals.plos.org]
- 13. neurobiology.lu.se [neurobiology.lu.se]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. researchgate.net [researchgate.net]
Long-Term A-86929 Treatment Protocols in Animal Models: Application Notes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of long-term treatment protocols using A-86929, a selective dopamine D1 receptor agonist, in various animal models. The information is intended to guide researchers in designing and implementing in vivo studies to evaluate the chronic effects of this compound. This compound has been investigated for its potential therapeutic utility in conditions such as Parkinson's disease.[1][2]
Data Presentation: Quantitative Summary of Long-Term this compound Treatment
The following tables summarize the key quantitative data from studies involving repeated administration of this compound in rodent and primate models of Parkinson's disease.
Table 1: Long-Term this compound Treatment Protocols and Outcomes in Rodent Models
| Parameter | Details | Reference |
| Animal Model | Rats with unilateral 6-hydroxydopamine (6-OHDA) lesions | [1] |
| This compound Doses | 0.11 or 0.22 µmol/kg, s.c. | [1] |
| Treatment Duration | 10 days | [1] |
| Dosing Frequency | Three times daily (at 3-hour intervals) | [1] |
| Key Outcome | Increased contralateral rotation over the treatment period (at 0.22 µmol/kg) | [1] |
| ED50 for Rotation | 0.24 µmol/kg, s.c. | [3] |
Table 2: Long-Term this compound Treatment Protocols and Outcomes in Primate Models
| Parameter | Details | Reference |
| Animal Model | Macaques with unilateral MPTP-induced lesions | [1] |
| This compound Doses | 0.3 µmol/kg, i.m. | [1] |
| Treatment Duration | 10 days | [1] |
| Dosing Frequency | Three times daily (at 3-hour intervals) | [1] |
| Key Outcome | Maintained efficacy in inducing contralateral rotation; no significant change in the magnitude of the behavioral response over the 10-day period. | [1] |
| Animal Model | MPTP-lesioned marmosets | [3][4] |
| This compound Doses | 0.5 µmol/kg for 10 days, then 1.0 µmol/kg for 5 days | [4] |
| Treatment Duration | 15 days total (and a separate 30-day study) | [3][4] |
| Dosing Frequency | Not specified for the 15-day study; three times daily for the 30-day study. | [3][4] |
| Key Outcome | Effectively reversed akinesia and improved disability scores throughout the study.[3][4] Showed less intense dyskinesias compared to L-dopa.[4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on the descriptions available in the cited literature.
Protocol 1: Induction of Parkinsonism in Rodent Model (Unilateral 6-OHDA Lesions)
Objective: To create a unilateral lesion of the nigrostriatal dopamine system in rats to model Parkinson's disease.
Materials:
-
6-hydroxydopamine (6-OHDA)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Microsyringe
Procedure:
-
Anesthetize the rat using an appropriate anesthetic.
-
Secure the animal in a stereotaxic apparatus.
-
Inject a solution of 6-OHDA into the medial forebrain bundle of one hemisphere. The contralateral side serves as a control.
-
Allow the animals to recover for a period of at least two weeks to allow for the stabilization of the lesion.
-
The extent of the dopamine depletion can be verified post-mortem by analyzing forebrain dopamine levels.[1]
Protocol 2: Induction of Parkinsonism in Primate Model (Unilateral MPTP Infusion)
Objective: To create a unilateral lesion of the nigrostriatal dopamine system in macaques or marmosets to model Parkinson's disease.
Materials:
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
-
Anesthetic
-
Surgical equipment for intracarotid infusion
Procedure:
-
Anesthetize the primate.
-
Perform a unilateral, intracarotid infusion of MPTP. This method has been shown to reduce forebrain dopamine levels on the side of the infusion.[1]
-
Monitor the animal for the development of parkinsonian symptoms.
-
In some protocols, animals are "primed" with L-dopa to induce dyskinesias before testing with this compound.[4]
Protocol 3: Assessment of Motor Behavior (Contralateral Rotation)
Objective: To quantify the motor effects of this compound in unilaterally lesioned animals.
Procedure:
-
Administer this compound via the desired route (e.g., subcutaneous or intramuscular injection).
-
Place the animal in a circular arena equipped with an automated rotational monitoring system.
-
Record the number of full contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) rotations over a defined period (e.g., 3 to 9 hours).[1]
-
The net contralateral rotations (contralateral minus ipsilateral) are typically used as the primary measure of drug efficacy.
Protocol 4: Assessment of Disability and Locomotor Activity in Primates
Objective: To evaluate the effect of this compound on parkinsonian disability and general motor activity in MPTP-lesioned primates.
Procedure:
-
Develop a disability rating scale based on observable parkinsonian signs (e.g., bradykinesia, tremor, posture).
-
Score the animals at baseline and at various time points after this compound administration.
-
Measure locomotor activity using automated monitoring systems or by observational scoring.
-
For dyskinesia assessment, use a specific rating scale to quantify the severity of abnormal involuntary movements.[4]
Visualizations
Dopamine D1 Receptor Signaling Pathway
Caption: this compound activates the D1 receptor, leading to downstream signaling.
Experimental Workflow for Long-Term this compound Treatment
Caption: Workflow for evaluating long-term this compound efficacy.
Logical Relationship of this compound and its Prodrug
Caption: Adrogolide (ABT-431) is a prodrug of this compound.[3][5][6]
References
- 1. The selective dopamine D1 receptor agonist this compound maintains efficacy with repeated treatment in rodent and primate models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. ABT-431: the diacetyl prodrug of this compound, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Actions of the D1 agonists A-77636 and this compound on locomotion and dyskinesia in MPTP-treated L-dopa-primed common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, this compound: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for A-86929 in D1 Receptor Signaling Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-86929 is a potent and highly selective full agonist for the dopamine D1 receptor. Its high affinity and selectivity make it an invaluable tool for investigating the downstream signaling pathways mediated by D1 receptor activation. These application notes provide a comprehensive overview of this compound, including its pharmacological properties and detailed protocols for its use in studying D1 receptor signaling.
Pharmacological Profile of this compound
This compound exhibits a strong binding affinity for the D1 receptor with a pKi of 7.3.[1] It demonstrates significant selectivity for the D1 receptor over the D2 receptor. Based on binding affinities, this compound is approximately 20-fold more selective for D1 over D2 receptors.[2] In functional assays, this selectivity is even more pronounced, with this compound being over 400-fold more selective for the D1 receptor.[2] The compound has moderate to weak affinity for other monoaminergic and peptidergic receptors, with Ki values greater than 1 µM.[2]
Quantitative Data Summary
| Parameter | Value | Receptor | Notes |
| pKi | 7.3 | Dopamine D1 | [1] |
| Binding Selectivity (D1 vs. D2) | ~20-fold | Dopamine D1/D2 | Based on binding affinity.[2] |
| Functional Selectivity (D1 vs. D2) | >400-fold | Dopamine D1/D2 | Based on in vitro functional assays.[2] |
| Affinity for other receptors | Ki > 1 µM | Various monoaminergic and peptidergic receptors | Moderate to weak affinity.[2] |
| Functional Activity | Full Agonist | Dopamine D1 | Exhibits full intrinsic activity relative to dopamine.[3] |
D1 Receptor Signaling Pathways
Activation of the D1 receptor by this compound initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of the receptor to the Gαs/olf heterotrimeric G protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including the transcription factor CREB (cAMP response element-binding protein) and DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa).
In addition to the G-protein-dependent pathway, D1 receptor activation can also trigger signaling through β-arrestin. Upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the receptor, leading to the recruitment of β-arrestin. This process not only desensitizes the G-protein signal but also initiates a separate wave of signaling. Both G-protein and β-arrestin pathways can lead to the phosphorylation and activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which play a crucial role in gene expression and synaptic plasticity.
Experimental Protocols
The following are detailed protocols for key experiments to study D1 receptor signaling using this compound.
cAMP Accumulation Assay (GloSensor™ Assay)
This protocol describes the measurement of intracellular cAMP levels in response to this compound using the GloSensor™ cAMP Assay, a bioluminescence-based method.
Experimental Workflow:
Materials:
-
HEK293 cells stably expressing the human D1 receptor
-
DMEM supplemented with 10% FBS, penicillin/streptomycin
-
GloSensor™-22F cAMP Plasmid (Promega)
-
Transfection reagent (e.g., Lipofectamine®)
-
GloSensor™ cAMP Reagent (Promega)
-
This compound
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293-D1 cells in a white, opaque 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Transfection: Transfect the cells with the GloSensor™-22F cAMP plasmid according to the manufacturer's protocol for your chosen transfection reagent. Incubate for 24-48 hours.
-
Reagent Equilibration: On the day of the assay, remove the growth medium and replace it with 80 µL of CO2-independent medium containing 2% v/v GloSensor™ cAMP Reagent. Incubate at room temperature for 2 hours to allow for reagent loading.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Compound Addition: Add 20 µL of the this compound serial dilutions to the appropriate wells. Include wells with vehicle control (for basal level) and a known D1 agonist like SKF81297 as a positive control.
-
Luminescence Measurement: Incubate the plate at room temperature for 15-30 minutes. Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC50 and Emax values.
β-Arrestin Recruitment Assay (BRET Assay)
This protocol outlines the use of Bioluminescence Resonance Energy Transfer (BRET) to measure the recruitment of β-arrestin 2 to the D1 receptor upon stimulation with this compound.
Experimental Workflow:
Materials:
-
HEK293 cells
-
Expression plasmids: D1 receptor fused to a Renilla luciferase variant (e.g., D1R-Rluc8) and β-arrestin 2 fused to a fluorescent protein (e.g., Venus-β-arrestin2)
-
Transfection reagent
-
Cell culture medium and plates
-
This compound
-
Coelenterazine h (luciferase substrate)
-
BRET-compatible plate reader
Procedure:
-
Co-transfection: Co-transfect HEK293 cells with the D1R-Rluc8 and Venus-β-arrestin2 plasmids using a suitable transfection reagent.
-
Cell Seeding: After 24 hours, seed the transfected cells into a white, opaque 96-well plate at an appropriate density. Incubate for another 24 hours.
-
Compound Addition: On the day of the assay, replace the medium with 90 µL of assay buffer. Add 10 µL of this compound serial dilutions to the wells.
-
Substrate Addition: Add coelenterazine h to a final concentration of 5 µM.
-
BRET Measurement: Immediately after substrate addition, measure the luminescence at two wavelengths: one for the Rluc8 emission (donor, ~480 nm) and one for the Venus emission (acceptor, ~530 nm).
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity. Plot the BRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to obtain the EC50 and Emax values.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol details the detection of phosphorylated ERK1/2 in response to D1 receptor activation by this compound using Western blotting.
Experimental Workflow:
Materials:
-
HEK293-D1 cells
-
Serum-free cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and mouse anti-total-ERK1/2
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture HEK293-D1 cells to ~80% confluency. Serum starve the cells for 4-6 hours prior to the experiment. Treat the cells with the desired concentration of this compound for various time points (e.g., 0, 5, 10, 15, 30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with the primary antibody against total ERK1/2, followed by incubation with the HRP-conjugated anti-mouse secondary antibody and signal detection.
-
Data Analysis: Quantify the band intensities for phospho-ERK1/2 and total ERK1/2. Express the results as the ratio of phospho-ERK1/2 to total ERK1/2.
Conclusion
This compound is a powerful pharmacological tool for elucidating the complex signaling pathways downstream of the dopamine D1 receptor. The protocols provided here offer a starting point for researchers to investigate the G-protein-dependent and β-arrestin-mediated signaling cascades initiated by this potent and selective agonist. Careful optimization of these assays will enable a deeper understanding of D1 receptor function in both physiological and pathological contexts.
References
- 1. The Discovery of Novel Selective D1 Dopaminergic Agonists: A-68930, A-77636, this compound, and ABT-413 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABT-431: the diacetyl prodrug of this compound, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selective dopamine D1 receptor agonist this compound maintains efficacy with repeated treatment in rodent and primate models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Behavioral Studies of A-86929
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-86929 is a potent and highly selective full agonist for the dopamine D1 receptor.[1] Its specificity makes it a valuable pharmacological tool for investigating the role of the D1 receptor in various physiological and pathological processes. These application notes provide detailed protocols for key behavioral assays used to characterize the in vivo effects of this compound, particularly in the context of Parkinson's disease and substance use disorders.
This compound's utility is underscored by its ability to induce contralateral rotations in rodent models of Parkinson's disease and to modulate locomotor activity.[1][2] It has also been investigated for its effects on drug-seeking behavior. Due to its chemical properties, this compound is often studied using its more stable diacetyl prodrug, ABT-431 (adrogolide), which is rapidly converted to this compound in vivo.[1]
Mechanism of Action: D1 Receptor Signaling
This compound exerts its effects by binding to and activating the dopamine D1 receptor, a G protein-coupled receptor (GPCR). The canonical signaling pathway initiated by D1 receptor activation involves the coupling to a stimulatory G protein (Gs/olf). This activation leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32). The phosphorylation of DARPP-32 inhibits protein phosphatase 1 (PP1), leading to a prolonged phosphorylation state of PKA substrates and ultimately modulating neuronal excitability and gene expression.
Experimental Protocols
The following are detailed protocols for behavioral assays commonly used to evaluate the effects of this compound.
Contralateral Rotation in 6-OHDA Lesioned Rats
This model is a cornerstone for assessing the anti-parkinsonian potential of dopamine agonists. Unilateral lesioning of the nigrostriatal dopamine pathway with 6-hydroxydopamine (6-OHDA) leads to dopamine receptor supersensitivity on the lesioned side. Administration of a direct-acting dopamine agonist like this compound causes the animal to rotate contralaterally (away from the lesioned side).
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Desipramine hydrochloride
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
Rotometry system (automated or manual observation)
-
This compound hydrochloride
-
Vehicle (e.g., 0.9% saline)
Protocol:
-
Animal Preparation:
-
Anesthetize rats with an appropriate anesthetic (e.g., isoflurane, ketamine/xylazine cocktail).
-
Administer desipramine (25 mg/kg, i.p.) 30 minutes prior to 6-OHDA injection to protect noradrenergic neurons.
-
Secure the rat in the stereotaxic apparatus.
-
-
6-OHDA Lesioning:
-
Inject 6-OHDA (e.g., 8 µg in 4 µL of 0.9% saline with 0.02% ascorbic acid) into the medial forebrain bundle (MFB) of one hemisphere at appropriate stereotaxic coordinates.
-
Allow at least 2-3 weeks for the lesion to develop and stabilize.
-
-
Behavioral Testing:
-
Habituate the rats to the testing environment (e.g., circular test chambers) for at least 30 minutes.
-
Administer this compound or vehicle subcutaneously (s.c.).
-
Place the rat in the rotometer and record the number of full 360° contralateral and ipsilateral rotations for a defined period (e.g., 90-120 minutes).
-
Data is typically expressed as net contralateral rotations per minute.
-
Locomotor Activity Assessment
This assay measures the general motor activity of an animal and can be used to assess the stimulant or depressant effects of a compound. In models of Parkinson's disease, such as MPTP-lesioned primates, this compound has been shown to increase locomotor activity.[1]
Materials:
-
Rodents (mice or rats) or non-human primates
-
Open field apparatus or activity monitoring chambers equipped with photobeam sensors
-
Video tracking software (optional)
-
This compound hydrochloride
-
Vehicle (e.g., 0.9% saline)
Protocol:
-
Animal Habituation:
-
Habituate the animals to the testing room for at least 60 minutes before the experiment.
-
Habituate the animals to the testing apparatus for a defined period on the day before the experiment.
-
-
Drug Administration:
-
Administer this compound or vehicle via the desired route (e.g., s.c., i.p.).
-
-
Data Collection:
-
Place the animal in the center of the open field or activity chamber.
-
Record locomotor activity for a specified duration (e.g., 30-60 minutes).
-
Parameters to measure include:
-
Total distance traveled
-
Horizontal activity (beam breaks)
-
Vertical activity (rearing)
-
Time spent in the center vs. periphery of the open field (for anxiety-like behavior)
-
-
-
Data Analysis:
-
Analyze the collected data using appropriate statistical methods to compare drug-treated and vehicle-treated groups.
-
Drug Discrimination
This paradigm assesses the interoceptive (subjective) effects of a drug. Animals are trained to discriminate between the effects of a specific drug and vehicle to receive a reward. This assay can determine if a novel compound produces similar subjective effects to a known drug.
Materials:
-
Rats or other suitable species
-
Standard operant conditioning chambers with two levers and a food dispenser
-
This compound hydrochloride
-
Vehicle (e.g., 0.9% saline)
-
Food pellets (reward)
Protocol:
-
Training Phase:
-
Food-deprive the animals to approximately 85% of their free-feeding body weight.
-
Train the animals to press a lever for a food reward.
-
Once lever pressing is established, begin discrimination training. On training days, administer either this compound or vehicle.
-
Following this compound administration, only presses on the "drug-appropriate" lever are reinforced.
-
Following vehicle administration, only presses on the "vehicle-appropriate" lever are reinforced.
-
Continue training until a criterion of discrimination is met (e.g., >80% of responses on the correct lever before the first reinforcer for several consecutive days).
-
-
Testing Phase:
-
Once the discrimination is established, test sessions can be conducted.
-
Administer different doses of this compound or other test compounds.
-
During test sessions, presses on either lever may be recorded without reinforcement until a certain number of responses are made on one lever, which is then designated as the selected lever for the remainder of the session.
-
The primary dependent measure is the percentage of responses on the drug-appropriate lever.
-
Self-Administration
This assay is the gold standard for assessing the reinforcing properties and abuse potential of a drug. Animals are trained to perform a response (e.g., lever press) to receive an infusion of the drug. While D1 agonists are generally not robustly self-administered, this protocol can be adapted to investigate the effects of this compound on the self-administration of other drugs of abuse, such as cocaine.
Materials:
-
Rats with indwelling intravenous catheters
-
Operant conditioning chambers equipped for intravenous self-administration
-
Infusion pump
-
This compound hydrochloride
-
Drug of abuse (e.g., cocaine hydrochloride)
-
Vehicle (e.g., 0.9% saline)
Protocol:
-
Catheter Implantation:
-
Surgically implant a chronic indwelling catheter into the jugular vein of the rats.
-
Allow for a post-operative recovery period.
-
-
Acquisition of Self-Administration:
-
Train the rats to self-administer a reinforcing drug (e.g., cocaine) on a fixed-ratio (FR) schedule of reinforcement (e.g., FR1, where one lever press results in one infusion).
-
Each infusion is paired with a cue light and/or tone.
-
-
Testing the Effects of this compound:
-
Once a stable baseline of self-administration is established, the effects of this compound can be assessed.
-
Pre-treat the animals with various doses of this compound or vehicle prior to the self-administration session.
-
Measure the number of infusions earned and the response rate. A decrease in self-administration may indicate a reduction in the reinforcing effects of the primary drug.
-
Data Presentation
The following tables summarize representative quantitative data for this compound in the described behavioral assays.
Table 1: Contralateral Rotation in 6-OHDA Lesioned Rats
| Compound | Route of Administration | ED₅₀ (µmol/kg) | Species | Reference |
| This compound | s.c. | 0.24 | Rat | [1] |
| ABT-431 | s.c. | 0.54 | Rat | [1] |
Table 2: Locomotor Activity in MPTP-Lesioned Primates
| Compound | Route of Administration | Minimum Effective Dose (µmol/kg) | Effect | Species | Reference |
| This compound | s.c. | 0.10 | Increased locomotor activity | Marmoset | [1] |
| ABT-431 | s.c. | 0.10 | Increased locomotor activity | Marmoset | [1] |
Table 3: Drug Discrimination (Representative Data for a Selective D1 Agonist)
| Training Drug | Training Dose (mg/kg) | Test Drug | ED₅₀ (mg/kg) for Substitution | Species |
| SKF 81297 | 0.32 | SKF 81297 | 0.1 | Rat |
| SKF 81297 | 0.32 | This compound | (Data not available, expected to substitute) | Rat |
Table 4: Self-Administration (Representative Data for a Selective D1 Agonist)
| Primary Reinforcer | Pre-treatment Drug | Pre-treatment Dose (mg/kg) | Effect on Self-Administration | Species |
| Cocaine | SKF 82958 | 0.1 - 1.0 | Downward shift in dose-effect function | Rat |
Note: D1 agonists like this compound are generally not self-administered. This table shows the effect of a representative D1 agonist on the self-administration of cocaine.
Conclusion
This compound is a critical tool for elucidating the role of the dopamine D1 receptor in the central nervous system. The protocols outlined in these application notes provide a framework for conducting robust and reproducible behavioral studies. The provided quantitative data serves as a benchmark for experimental design and data interpretation. Researchers utilizing this compound should consider its selectivity and potency, as well as the use of its prodrug ABT-431 for improved stability and in vivo delivery. Careful consideration of the experimental model, route of administration, and behavioral endpoints is essential for generating high-quality, meaningful data.
References
- 1. The selective dopamine D1 receptor agonist this compound maintains efficacy with repeated treatment in rodent and primate models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of dopamine indirect agonists and selective D1-like and D2-like agonists and antagonists on cocaine self-administration and food maintained responding in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A-86929 Induced Dyskinesia in Primates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing A-86929-induced dyskinesia in primate models of Parkinson's disease.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in primate research?
This compound is a potent and selective full agonist for the dopamine D1 receptor.[1][2] It was developed as a potential treatment for Parkinson's disease.[3] In primate models, particularly those with parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), this compound is used to stimulate D1 receptors and alleviate parkinsonian symptoms, such as akinesia and rigidity.[4][5][6] Its selectivity for the D1 receptor makes it a valuable tool for investigating the specific role of this receptor subtype in motor control and the development of side effects like dyskinesia.[1]
Q2: Why does this compound induce dyskinesia?
Dyskinesia, which are involuntary, erratic, writhing movements, is a common complication of long-term dopaminergic therapy for Parkinson's disease. This compound, as a powerful D1 receptor agonist, can also induce these abnormal involuntary movements.[3][5] The development of dyskinesia is linked to the pulsatile, non-physiological stimulation of dopamine receptors, leading to aberrant signaling in the basal ganglia motor circuits.[7] While selective D1 agonism was initially thought to potentially have a better side-effect profile, studies have shown that this compound can induce dyskinesia, similar to L-DOPA.[2][8]
Q3: What are the typical signs of this compound-induced dyskinesia in primates?
In non-human primates, this compound-induced dyskinesia manifests as abnormal involuntary movements that are virtually indistinguishable from those seen in Parkinson's disease patients treated with L-DOPA.[9] These can include:
-
Chorea: Involuntary, rapid, jerky movements of the limbs, face, or trunk.
-
Dystonia: Sustained muscle contractions causing twisting and repetitive movements or abnormal postures.
-
These movements are typically assessed using validated rating scales that score the severity and frequency of dyskinesia in different body parts.[9][10]
Q4: How can I minimize dyskinesia while maintaining anti-parkinsonian efficacy?
Finding a therapeutic window that maximizes motor benefits while minimizing dyskinesia is a key challenge. Strategies include:
-
Dose Titration: Carefully titrating the dose of this compound is critical. Lower doses may provide anti-parkinsonian effects with reduced dyskinesia. One study noted that this compound was as effective as levodopa in alleviating parkinsonism but was less likely to induce dyskinesias at the tested doses.[5]
-
Adjunctive Therapies: Investigating co-administration with agents that target other neurotransmitter systems implicated in dyskinesia, such as serotonergic, glutamatergic, or opioid systems, may be a viable strategy.[7][11]
Q5: What is a typical dose range for this compound to study dyskinesia in primates?
The effective dose of this compound can vary depending on the primate species and the route of administration. The following table summarizes dosages used in published studies.
Table 1: this compound Dosages in Primate Studies
| Primate Species | Route of Administration | Dose Range | Observed Effect | Citation |
| Macaques | Intramuscular (i.m.) | 0.03 - 0.30 µmol/kg | Dose-dependent contralateral rotation | [4] |
| Cynomolgus Monkeys | Not Specified | 0.03 - 1.0 mg/kg | Alleviation of parkinsonism; dyskinesia at higher doses | [5] |
| Marmosets | Subcutaneous (s.c.) | Minimum effective dose: 0.10 µmol/kg | Improved disability scores and locomotor activity | [1] |
Note: It is crucial to perform dose-response studies in your specific experimental setup to determine the optimal dose for your research objectives.
Troubleshooting Guide
Problem 1: High incidence of severe, debilitating dyskinesia.
-
Possible Cause: The administered dose of this compound is too high. In MPTP-lesioned primates, the dopamine system is supersensitive, and high doses of a full D1 agonist can overstimulate the direct pathway of the basal ganglia.
-
Solution:
-
Reduce the Dose: Systematically lower the dose of this compound in subsequent experiments.
-
Pharmacokinetic Analysis: If possible, measure plasma concentrations of this compound to correlate drug exposure with the severity of dyskinesia.
-
Use a Partial Agonist: For studies where D1 agonism is required with less dyskinesia, consider using a partial D1 agonist as an alternative.[12]
-
Problem 2: No or unexpectedly low levels of dyskinesia observed.
-
Possible Causes:
-
Insufficient Dose: The dose of this compound may be too low to cross the dyskinesia threshold.
-
Insufficient Priming: The primate model may not be sufficiently "primed." Dyskinesia often requires repeated exposure to dopaminergic agents to develop.[9]
-
Inadequate Parkinsonian Lesion: The MPTP lesion may not be severe enough to induce the neuroadaptations that predispose the animal to dyskinesia. There appears to be a different threshold of dopamine depletion required for parkinsonism versus dyskinesia.[9]
-
-
Solutions:
-
Increase the Dose: Cautiously perform a dose-escalation study to find the dyskinesia-inducing range.
-
Repeated Dosing: Implement a chronic dosing regimen. Studies often administer dopaminergic agents for weeks to months to reliably induce stable dyskinesia.[13]
-
Verify Lesion Severity: Use behavioral assessments and, if feasible, neuroimaging (e.g., PET scans) to confirm the extent of the dopaminergic lesion.
-
Problem 3: High variability in dyskinesia scores between subjects.
-
Possible Causes:
-
Inter-animal Variability: There are inherent biological differences between animals, including metabolism and the precise extent and location of the MPTP lesion.
-
Inconsistent Scoring: Subjectivity in dyskinesia rating can lead to variability.
-
-
Solutions:
-
Standardize Lesioning: Ensure the MPTP administration protocol is highly consistent across all animals.
-
Use a Quantitative Rating Scale: Employ a validated, quantitative dyskinesia scale (QDS) that relies on systematic movement counts from video recordings to reduce subjectivity.[10]
-
Blinded Raters: Have at least two independent raters, blinded to the experimental conditions, score the dyskinesia.
-
Crossover Design: If the experimental design allows, use a crossover design where each animal serves as its own control.
-
Experimental Protocols
Protocol: Induction and Assessment of Dyskinesia in MPTP-Treated Primates
This protocol provides a general framework. Specific details should be optimized for your laboratory and approved by the relevant institutional animal care and use committee.
-
Animal Model:
-
Select the primate species (e.g., Macaca mulatta, Macaca fascicularis, or Callithrix jacchus).
-
Induce parkinsonism via systemic (intravenous or intramuscular) or intracarotid administration of MPTP.[4][14] The dosing regimen should be titrated to achieve stable, moderate-to-severe parkinsonian signs.[13]
-
-
Priming Phase:
-
This compound Challenge:
-
After a suitable washout period from the priming agent, administer this compound.
-
The drug can be given via a relevant route (e.g., subcutaneous or intramuscular injection).[1][4]
-
Start with a low dose and perform a dose-response study to characterize the anti-parkinsonian and dyskinetic effects.[5]
-
-
Behavioral Assessment:
Table 2: Example Primate Dyskinesia Rating Scale
This is a simplified example based on principles from published scales.[9][10]
| Body Part | Severity Score (0-4) | Description |
| Head/Face/Neck | 0 | Normal |
| 1 | Mild, infrequent twitching or grimacing | |
| 2 | Moderate, frequent but not continuous movements | |
| 3 | Marked, continuous but not debilitating | |
| 4 | Severe, continuous, and debilitating | |
| Trunk | 0-4 | Scored similarly for twisting, rocking, or writhing movements |
| Upper Limb (Left) | 0-4 | Scored similarly for choreic or dystonic movements |
| Upper Limb (Right) | 0-4 | Scored similarly for choreic or dystonic movements |
| Lower Limb (Left) | 0-4 | Scored similarly for choreic or dystonic movements |
| Lower Limb (Right) | 0-4 | Scored similarly for choreic or dystonic movements |
| Total Score | Sum of scores for all body parts |
Visualizations
Caption: Canonical D1 receptor signaling pathway activated by this compound.
Caption: Workflow for inducing and assessing this compound dyskinesia in primates.
References
- 1. ABT-431: the diacetyl prodrug of this compound, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Discovery of Novel Selective D1 Dopaminergic Agonists: A-68930, A-77636, this compound, and ABT-413 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. The selective dopamine D1 receptor agonist this compound maintains efficacy with repeated treatment in rodent and primate models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential therapeutic use of the selective dopamine D1 receptor agonist, this compound: an acute study in parkinsonian levodopa-primed monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine agonists in Parkinson’s disease: Impact of D1-like or D2-like dopamine receptor subtype selectivity and avenues for future treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nondopaminergic mechanisms in levodopa-induced dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Investigating levodopa-induced dyskinesias in the parkinsonian primate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A new, quantitative rating scale for dyskinesia in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Translation of nondopaminergic treatments for levodopa-induced dyskinesia from MPTP-lesioned nonhuman primates to phase IIa clinical studies: keys to success and roads to failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. D1 Agonist Improved Movement of Parkinsonian Nonhuman Primates with Limited Dyskinesia Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. µ Opioid Receptor Agonism for L-DOPA-Induced Dyskinesia in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A primate model of parkinsonism: selective destruction of dopaminergic neurons in the pars compacta of the substantia nigra by N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing A-86929 dosage to minimize side effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of A-86929 to minimize side effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a potent and selective full agonist for the dopamine D1 receptor.[1] Its primary mechanism of action involves the stimulation of the D1 receptor, which is a G protein-coupled receptor (GPCR) predominantly linked to the Gαs/olf G-protein.[2][3] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[2][3] PKA can then phosphorylate various downstream targets, including DARPP-32, which plays a crucial role in modulating neuronal signaling.[2]
Q2: What is the relationship between this compound and adrogolide (ABT-431)?
Adrogolide (ABT-431) is the diacetyl prodrug of this compound.[1][4] It is chemically more stable and is rapidly converted to the active compound, this compound, in plasma with a half-life of less than one minute.[1][4] Due to its improved bioavailability, adrogolide has been the form used in most clinical trials.[4][5]
Q3: What are the known side effects of this compound/adrogolide in humans?
Clinical trials with adrogolide have reported several mild-to-moderate adverse events. These include:
Q4: How can I minimize the risk of dyskinesias during my experiments?
Dyskinesias are a known side effect of dopaminergic therapies. To minimize this risk with this compound, consider the following:
-
Start with a low dose: Begin with the lowest effective dose identified in preclinical models and titrate upwards slowly.
-
Monitor behavior closely: Observe animals for any signs of abnormal involuntary movements.
-
Consider the model: Levodopa-primed primate models are more susceptible to dyskinesias.[9]
-
Intermittent dosing: In some studies, the first daily injection elicited a greater response, suggesting that continuous high-level stimulation might not be necessary and could contribute to side effects.[1]
Q5: What is meant by "biased agonism" in the context of this compound?
Biased agonism refers to the ability of a ligand to preferentially activate one signaling pathway over another downstream of the same receptor. For the D1 receptor, the two primary pathways are the canonical G-protein pathway (leading to cAMP production) and the β-arrestin pathway (involved in receptor desensitization and internalization, as well as independent signaling). Recent research has explored whether this compound and its analogs exhibit bias towards either pathway, as this could potentially separate therapeutic effects from side effects.[10][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High incidence of side effects (e.g., hypotension, nausea) in animal models. | The initial dose may be too high. | Reduce the starting dose and titrate upwards more slowly. Ensure adequate hydration of the animals. |
| Inconsistent behavioral effects. | Poor bioavailability of this compound if administered orally. Degradation of the compound. | Consider using the more stable prodrug, adrogolide (ABT-431). Ensure proper storage and handling of the compound. For this compound, subcutaneous or intramuscular injection is often used.[1] Adrogolide has low oral bioavailability (~4%) due to high first-pass metabolism.[4][7] |
| Tolerance or reduced efficacy with repeated administration. | Receptor desensitization or downregulation due to prolonged D1 receptor stimulation. | While some studies suggest this compound maintains efficacy with repeated dosing[1], consider intermittent dosing schedules rather than continuous administration. Evaluate receptor expression levels in post-mortem tissue if possible. |
| Unexpected off-target effects. | Although highly selective for the D1 receptor[1][4], at very high concentrations, this compound may interact with other receptors. | Confirm the selectivity of your batch of this compound with in vitro binding assays. Use the lowest effective dose to minimize the risk of off-target binding. |
Data Presentation
Table 1: Preclinical Dosages of this compound and Adrogolide (ABT-431)
| Animal Model | Compound | Dosage Range | Route of Administration | Observed Effect | Reference |
| Rats (unilateral 6-OHDA lesion) | This compound | 0.11 - 0.22 µmol/kg | Subcutaneous (s.c.) | Contralateral rotation | [1] |
| Marmosets (MPTP-lesioned) | This compound | 0.10 µmol/kg (minimum effective dose) | Subcutaneous (s.c.) | Improved disability scores and locomotor activity | [1] |
| Macaques (unilateral MPTP infusion) | This compound | 0.03 - 0.30 µmol/kg | Intramuscular (i.m.) | Dose-dependent contralateral rotation | [1] |
| Cynomolgus Monkeys (MPTP-exposed) | This compound | 0.03 - 1.0 mg/kg | Not specified | Alleviation of parkinsonism | [9] |
Table 2: Clinical Dosages and Observed Side Effects of Adrogolide (ABT-431) in Humans
| Study Population | Dosage Range | Route of Administration | Key Efficacy Finding | Reported Side Effects | Reference |
| Parkinson's Disease Patients | 5 - 40 mg | Intravenous (i.v.) | Significant anti-parkinsonian effect at ≥10 mg | Nausea, emesis, dizziness, hypotension, dyskinesia (reduced in some) | [6] |
| Cocaine Smokers | 2 - 4 mg | Intravenous (i.v.) | Decreased subjective effects of cocaine | Increased heart rate, decreased systolic and diastolic pressure | [8] |
Mandatory Visualizations
Dopamine D1 Receptor Signaling Pathways
Caption: this compound activates the D1 receptor, initiating both G-protein and β-arrestin pathways.
Experimental Workflow for Assessing this compound in an MPTP Primate Model
Caption: Workflow for evaluating this compound efficacy and side effects in MPTP-lesioned primates.
Experimental Protocols
In Vitro Dopamine D1 Receptor Activation Assay (cAMP Measurement)
Objective: To determine the potency and efficacy of this compound in activating the D1 receptor by measuring intracellular cAMP accumulation.
Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing the human dopamine D1 receptor in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Cell Plating: Seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series to cover a range of concentrations (e.g., from 1 pM to 10 µM).
-
Assay Procedure: a. On the day of the assay, remove the culture medium and wash the cells with pre-warmed assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation). b. Add the diluted this compound or control (vehicle, reference agonist like dopamine) to the wells. c. Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes). d. Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: a. Normalize the data to the response produced by a saturating concentration of a full agonist (e.g., dopamine). b. Plot the concentration-response curve using non-linear regression (log(agonist) vs. response). c. Calculate the EC50 (potency) and Emax (efficacy) values for this compound.
MPTP-Induced Parkinson's Disease Model in Primates
Objective: To evaluate the in vivo efficacy and side effect profile of this compound in a non-human primate model of Parkinson's disease.
Methodology:
-
Animal Selection and Housing: Use adult cynomolgus or rhesus monkeys. House them individually to allow for accurate behavioral observation and food intake monitoring. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Pre-MPTP Training and Baseline: Train the animals for behavioral tasks and record baseline motor activity and disability scores using a validated rating scale (e.g., modified UPDRS for monkeys).
-
MPTP Administration:
-
Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce a parkinsonian state. A common protocol involves multiple intravenous or intramuscular injections (e.g., 0.2-0.5 mg/kg) over several days until a stable motor deficit is achieved.[12]
-
Caution: MPTP is a potent neurotoxin. Strict safety protocols must be followed.
-
-
Post-MPTP Stabilization: Allow the animals to stabilize for several weeks to months. Monitor their health closely and provide supportive care as needed. Confirm the stability of the parkinsonian symptoms.
-
Drug Administration and Evaluation: a. In a crossover design, administer single doses of this compound (e.g., 0.03 - 1.0 mg/kg, i.m.) or vehicle. b. Videotape and score the animals' motor behavior at regular intervals post-injection to assess anti-parkinsonian effects (e.g., improved mobility, reduced bradykinesia). c. Simultaneously, score for the presence and severity of side effects, particularly dyskinesias, using a standardized scale. d. Monitor vital signs (heart rate, blood pressure) if feasible.
-
Data Analysis: a. Compare the motor scores after this compound administration to baseline and vehicle control. b. Analyze the incidence and severity of side effects at each dose level. c. Determine the therapeutic window by comparing the dose-response curves for efficacy and side effects.
References
- 1. The selective dopamine D1 receptor agonist this compound maintains efficacy with repeated treatment in rodent and primate models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]
- 3. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, this compound: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modeling Parkinson’s Disease in Primates: The MPTP Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ABT-431, a D1 receptor agonist prodrug, has efficacy in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of a selective dopamine D1 agonist (ABT-431) on smoked cocaine self-administration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. innoprot.com [innoprot.com]
- 10. G Protein-Coupled Receptor Signaling Through β-Arrestin-Dependent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. β-arrestins and heterotrimeric G-proteins: collaborators and competitors in signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MPTP Parkinsonism and Implications for Understanding Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A-86929 and its Prodrug Adrogolide (ABT-431)
This technical support center provides guidance on the stability and handling of the dopamine D1 receptor agonist A-86929 in solution for long-term experiments. Due to the limited published data on the long-term stability of this compound, this guide also includes critical information about its more chemically stable prodrug, adrogolide (ABT-431).
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store this compound and its prodrug, adrogolide (ABT-431)?
This compound is known to have a short duration of action and is less stable, particularly in solution.[1] For this reason, its diacetyl prodrug, adrogolide (ABT-431), which is more chemically stable, is often used.[1][2][3] Stock solutions of adrogolide hydrochloride have demonstrated stability under the following conditions.[4]
Q2: How quickly does the prodrug adrogolide (ABT-431) convert to this compound?
The conversion of adrogolide to this compound is rapid in plasma, with a reported half-life of less than one minute.[2][3][5] This rapid in vivo conversion allows for the administration of the stable prodrug, which then quickly transforms into the active compound.
Q3: Should I be concerned about the stability of this compound in my experimental solutions?
Yes. While specific degradation kinetics in various buffers are not extensively published, catechol-containing compounds like this compound are susceptible to oxidation. This can be accelerated by factors such as exposure to light, oxygen, and elevated pH. For long-term experiments, it is crucial to minimize these factors and, where possible, use the more stable prodrug, adrogolide, preparing fresh working solutions.[4]
Q4: Are there any known degradation products of this compound?
The provided search results do not contain specific information about the degradation products of this compound. However, oxidation of the catechol moiety is a likely degradation pathway.
Data Presentation: Storage of Adrogolide (ABT-431) Hydrochloride Stock Solutions
| Storage Temperature | Recommended Storage Duration |
| -80°C | Up to 2 years[4] |
| -20°C | Up to 1 year[4] |
Note: For in vivo experiments, it is strongly recommended to prepare working solutions freshly on the day of use.[4]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Solution Discoloration (e.g., turning pink or brown) | Oxidation of the catechol group in this compound. This can be caused by exposure to air (oxygen), light, or a non-optimal pH. | Prepare solutions fresh before each experiment. Use deoxygenated solvents. Protect solutions from light by using amber vials or covering with foil. Consider adding an antioxidant like ascorbic acid or EDTA, but verify its compatibility with your experimental setup. |
| Precipitation in the Stock Solution | The compound may have low solubility in the chosen solvent or may have precipitated out of solution during freeze-thaw cycles. | If precipitation occurs during preparation, gentle heating and/or sonication may aid dissolution.[4] For storage, ensure the compound is fully dissolved before freezing. If precipitation is observed after thawing, try to redissolve it by warming and vortexing. If it persists, the solution should be discarded. |
| Loss of Biological Activity in Long-Term Experiments | Degradation of this compound in the experimental medium over time. | Use the more stable prodrug adrogolide (ABT-431) if your experimental design allows for its conversion to this compound. Prepare fresh working solutions of this compound immediately before use. If continuous exposure is required, consider a perfusion system with a freshly prepared compound solution. |
| Inconsistent Experimental Results | Variability in the concentration of the active compound due to degradation or improper storage. | Strictly adhere to recommended storage conditions for stock solutions.[4] Always prepare fresh working solutions for each experiment to ensure consistent dosing. |
Experimental Protocols
General Workflow for Assessing this compound Stability
Since specific stability data for this compound in various experimental buffers is limited, researchers are encouraged to perform their own stability assessments. Below is a general workflow.
Caption: Workflow for determining the stability of this compound in solution.
Signaling Pathway
This compound is a potent and selective agonist for the Dopamine D1 receptor.[6][7] The canonical signaling pathway for the D1 receptor is detailed below.
Caption: Simplified Dopamine D1 receptor signaling pathway activated by this compound.
References
- 1. The Discovery of Novel Selective D1 Dopaminergic Agonists: A-68930, A-77636, this compound, and ABT-413 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABT-431: the diacetyl prodrug of this compound, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, this compound: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: A-86929 In Vivo Applications
Welcome to the technical support center for the use of A-86929 in in vivo research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing potential off-target effects and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective full agonist for the dopamine D1 receptor.[1][2][3] Its primary mechanism of action is to stimulate the Gs alpha subunit of the G-protein coupled D1 receptor, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling cascade is involved in regulating various physiological processes, including motor control, reward, and cognition.
Q2: What is the relationship between this compound and ABT-431 (Adrogolide)?
ABT-431, also known as adrogolide, is a more chemically stable diacetyl prodrug of this compound.[1][2] In plasma, ABT-431 is rapidly converted to this compound with a half-life of less than one minute.[1][2]
Q3: What are the known off-target binding affinities of this compound?
This compound is highly selective for the D1 receptor. Based on binding affinities, it is approximately 20-fold more selective for D1 over D2 receptors.[1][2] Functional in vitro assays suggest an even greater selectivity of over 400-fold for D1 versus D2 receptors.[1][4] It exhibits moderate to weak affinity for other monoaminergic and peptidergic receptors, ion channels, and monoamine uptake sites, with Ki values generally greater than 1 µM.[1][2]
Troubleshooting Guide: Managing Off-Target Effects
This guide provides practical advice for identifying and managing potential off-target effects of this compound during in vivo experiments.
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Hypotension (sudden drop in blood pressure) | D1 receptor activation in renal vasculature can cause vasodilation and a subsequent decrease in blood pressure. | Monitoring: • For conscious animals, use tail-cuff plethysmography to monitor blood pressure at baseline and at regular intervals post-administration. • For anesthetized animals, direct arterial catheterization provides continuous and accurate blood pressure monitoring.Immediate Actions: • If a significant drop in blood pressure is observed, reduce the dose of this compound in subsequent experiments. • Administer the compound as a slower infusion rather than a bolus injection to minimize rapid changes in blood pressure. • Ensure the animal is well-hydrated with isotonic saline prior to and during the experiment. • In case of severe hypotension, consider the administration of a vasopressor agent, though this may confound experimental results. |
| Dyskinesia (abnormal involuntary movements) | Overstimulation of the D1 receptor-mediated direct pathway in the basal ganglia, particularly in models of dopamine depletion. | Assessment: • Use a rodent Abnormal Involuntary Movement Scale (AIMS) to quantify the severity of dyskinesias. Score axial, limb, and orolingual movements at regular intervals post-injection.Management Strategies: • Perform a dose-response study to identify the lowest effective dose of this compound that elicits the desired on-target effect with minimal dyskinesia. • Co-administration with a D1 receptor antagonist, such as SCH 23390, can be used to confirm that the dyskinesias are D1-mediated and to potentially mitigate the effect. However, this will also block the intended on-target effects. • Consider using a partial D1 agonist as an alternative if full agonism proves to be consistently dyskinetic in your model. |
| Seizures | High doses of this compound may lead to excessive neuronal excitability. | Prevention: • There is a reported tenfold separation between the effective dose for inducing rotation in 6-OHDA lesioned rats and the dose that causes seizures. It is critical to stay within the well-established therapeutic dose range.Action: • If seizures are observed, immediately discontinue the experiment and provide supportive care to the animal. In subsequent experiments, significantly reduce the dose. |
| Sedation or Hypoactivity | At certain doses, D1 receptor agonists can induce sedative effects. | Observation: • Quantify locomotor activity using an open-field test or other automated activity monitoring systems.Considerations: • Be aware that a reduction in activity may be a direct pharmacological effect of this compound and not necessarily a sign of toxicity. The dose may need to be adjusted depending on the desired behavioral outcome. |
Quantitative Data Summary
Table 1: Receptor Binding Profile of this compound
| Receptor | pKi | Ki (nM) | Selectivity vs. D1 | Reference |
| Dopamine D1 | 7.3 | ~50 | - | [3] |
| Dopamine D2 | - | ~1000 | ~20-fold | [1][2] |
| Other Monoaminergic Receptors | < 6 | > 1000 | > 20-fold | [1][2] |
| Peptidergic Receptors | < 6 | > 1000 | > 20-fold | [1][2] |
| Ion Channels | < 6 | > 1000 | > 20-fold | [1][2] |
| Monoamine Uptake Sites | < 6 | > 1000 | > 20-fold | [1][2] |
Key Experimental Protocols
Protocol 1: In Vivo Administration of this compound in Rodents
1. Preparation of this compound Solution:
-
Vehicle: this compound is typically dissolved in sterile 0.9% saline. For compounds that are difficult to dissolve, a small amount of a solubilizing agent like DMSO (e.g., <5% of the final volume) can be used, followed by dilution with saline. Always prepare fresh on the day of the experiment.
-
Concentration: Prepare a stock solution at a concentration that allows for the desired dose to be administered in a volume of 5-10 ml/kg for rats and 10 ml/kg for mice.
2. Administration Routes:
-
Subcutaneous (s.c.) Injection: This is a common route for this compound administration.[1]
-
Procedure: Gently lift the loose skin on the back of the neck or flank. Insert a 25-27 gauge needle into the tented skin, parallel to the body. Aspirate to ensure a blood vessel has not been entered, then slowly inject the solution.
-
-
Intraperitoneal (i.p.) Injection: This route provides rapid absorption.
-
Procedure: Position the animal on its back with the head tilted slightly down. Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum. Aspirate to check for urine or blood before injecting.
-
Protocol 2: 6-Hydroxydopamine (6-OHDA) Lesioning in Rats for a Parkinson's Disease Model
1. Pre-operative Preparation:
-
Administer an uptake inhibitor for norepinephrine, such as desipramine (25 mg/kg, i.p.), 30 minutes before 6-OHDA injection to protect noradrenergic neurons.
2. Anesthesia and Stereotaxic Surgery:
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Secure the animal in a stereotaxic frame.
-
Drill a small burr hole in the skull over the target injection site (e.g., the medial forebrain bundle or the striatum).
3. 6-OHDA Injection:
-
Preparation: Dissolve 6-OHDA in cold, sterile saline containing 0.02% ascorbic acid to prevent oxidation. A typical concentration is 2-4 mg/ml.
-
Injection: Using a Hamilton syringe, slowly infuse the 6-OHDA solution into the target brain region (e.g., 2-4 µl over several minutes).[5][6] Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.[5]
4. Post-operative Care:
-
Suture the incision and provide post-operative analgesia and supportive care. Allow the animals to recover for at least two weeks for the lesion to fully develop before behavioral testing.
Protocol 3: Assessment of Dyskinesia using the Rodent Abnormal Involuntary Movement Scale (AIMS)
1. Habituation:
-
Acclimate the animals to the testing environment (e.g., a clear plexiglass cylinder) for several days before the start of the experiment.
2. Drug Administration and Observation:
-
Administer this compound and place the animal in the observation cylinder.
-
A trained observer, blind to the experimental conditions, should score the animal's movements for 1 minute at regular intervals (e.g., every 10-20 minutes) for a total observation period of 2-3 hours.
3. Scoring:
-
Axial Dyskinesia: Twisting and turning of the trunk and neck.
-
Limb Dyskinesia: Jerky, purposeless movements of the forelimbs and hindlimbs.
-
Orolingual Dyskinesia: Repetitive movements of the mouth, jaw, and tongue.
-
Each category is scored on a 0-4 scale:
-
0: Absent
-
1: Occasional (present for less than 50% of the observation period)
-
2: Frequent (present for more than 50% of the observation period)
-
3: Continuous but interrupted by sensory stimuli
-
4: Continuous and not interrupted by sensory stimuli
-
Visualizations
Caption: Dopamine D1 Receptor Signaling Pathway.
Caption: In Vivo Experimental Workflow.
References
- 1. The Rodent Models of Dyskinesia and Their Behavioral Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABT-431: the diacetyl prodrug of this compound, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - US [thermofisher.com]
- 6. conductscience.com [conductscience.com]
How to mitigate A-86929-induced tolerance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the selective dopamine D1 receptor agonist, A-86929. The information provided is intended to help mitigate this compound-induced tolerance and ensure the successful execution of related experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective full agonist for the dopamine D1 receptor.[1] Its primary mechanism of action is to bind to and activate D1 receptors, which are coupled to the Gs alpha subunit of G proteins. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade is involved in various physiological processes, including motor control and cognition.
Q2: Is this compound prone to inducing tolerance (desensitization)?
While some dopamine D1 receptor agonists are known to cause rapid tolerance, studies have shown that this compound can maintain its efficacy with repeated administration when an appropriate dosing schedule is used.[1][2] Tolerance to D1 agonists is often associated with the pattern of receptor exposure; continuous stimulation is more likely to induce desensitization than intermittent stimulation.
Q3: What is the difference between receptor desensitization and internalization?
Receptor desensitization and internalization are two key mechanisms that can lead to tolerance.
-
Desensitization is a rapid process where the receptor becomes uncoupled from its intracellular signaling machinery (e.g., G proteins), reducing the cellular response to the agonist even though the agonist is still bound. This process is often mediated by G protein-coupled receptor kinases (GRKs) and the subsequent binding of β-arrestin.
-
Internalization is a slower process where the receptors are physically removed from the cell surface and sequestered into intracellular vesicles.[3] This reduces the number of available receptors to bind to the agonist. While desensitization can occur without internalization, prolonged agonist exposure can lead to both.[3]
Q4: Can co-administration of other compounds help mitigate this compound-induced tolerance?
One potential strategy to enhance D1 receptor signaling and potentially counteract tolerance is the co-administration of a phosphodiesterase 10A (PDE10A) inhibitor. PDE10A is an enzyme that degrades cAMP. By inhibiting this enzyme, the intracellular levels of cAMP are increased, thus amplifying the signal generated by this compound activation of the D1 receptor.[4][5]
Troubleshooting Guides
Issue: Diminished behavioral or cellular response to this compound after repeated administration.
Possible Cause: Development of this compound-induced tolerance due to an inappropriate dosing regimen.
Suggested Mitigation Strategy: Implement an Intermittent Dosing Schedule
Continuous exposure to this compound can lead to D1 receptor desensitization and internalization. To avoid this, an intermittent dosing schedule is recommended.
Table 1: Recommended Intermittent Dosing Schedule for this compound to Prevent Tolerance
| Species | Dosing Regimen | Duration | Outcome | Reference |
|---|---|---|---|---|
| Rats | 0.11 or 0.22 µmol/kg s.c., three times daily at 3-hour intervals | 10 days | Maintained or increased contralateral rotation | [2] |
| Monkeys | 0.3 µmol/kg i.m., three times daily at 3-hour intervals | 10 days | Maintained contralateral rotation without significant tolerance |[2] |
Experimental Protocol: In Vivo Assessment of this compound Efficacy with Intermittent Dosing
This protocol is adapted from studies in rodent and primate models of Parkinson's disease.
-
Animal Model: Utilize a validated model of dopamine depletion, such as the unilateral 6-hydroxydopamine (6-OHDA)-lesioned rat model or the MPTP-lesioned primate model.
-
Drug Preparation: Dissolve this compound in a sterile vehicle (e.g., saline).
-
Dosing Regimen:
-
For rats, administer this compound subcutaneously (s.c.) at a dose of 0.11 or 0.22 µmol/kg.
-
For monkeys, administer this compound intramuscularly (i.m.) at a dose of 0.3 µmol/kg.
-
Administer the drug three times per day, with each injection spaced 3 hours apart.
-
-
Behavioral Monitoring:
-
Quantify rotational behavior for a set period after each injection on different treatment days (e.g., day 1, day 5, day 10).
-
Compare the total daily rotations to assess for any decline in efficacy over the 10-day treatment period.
-
-
Data Analysis: Analyze the behavioral data using appropriate statistical methods (e.g., ANOVA) to determine if there is a significant change in the response to this compound over time.
Issue: Difficulty in quantifying this compound-induced D1 receptor desensitization and internalization in vitro.
Possible Cause: Lack of optimized and validated experimental protocols.
Suggested Mitigation Strategy: Utilize Established In Vitro Assays
Experimental Protocol: Quantification of D1 Receptor Desensitization via cAMP Assay
This protocol allows for the measurement of the functional desensitization of D1 receptors.
-
Cell Culture: Use a cell line stably expressing the human D1 receptor (e.g., HEK293 or SH-SY5Y cells).
-
Agonist Pre-treatment:
-
Plate the cells in a suitable format (e.g., 96-well plate).
-
Expose the cells to this compound at a specific concentration (e.g., 1 µM) for varying durations (e.g., 0, 15, 30, 60 minutes) to induce desensitization.
-
-
Washout: Thoroughly wash the cells with a buffer to remove the pre-treatment agonist.
-
Agonist Challenge: Acutely stimulate the pre-treated cells with a range of concentrations of this compound.
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based biosensors).
-
-
Data Analysis:
-
Generate dose-response curves for the this compound challenge at each pre-treatment time point.
-
Compare the Emax and EC50 values to quantify the extent of desensitization. A decrease in Emax or an increase in EC50 indicates desensitization.
-
Table 2: Example Data from a D1 Receptor Desensitization Assay
| Pre-treatment Time with this compound (min) | Emax (% of control) | EC50 (nM) |
|---|---|---|
| 0 | 100 | 10 |
| 15 | 70 | 25 |
| 30 | 50 | 50 |
| 60 | 35 | 80 |
Experimental Protocol: Quantification of D1 Receptor Internalization using Fluorescence Microscopy
This protocol allows for the visualization and quantification of receptor internalization.
-
Cell Line: Use a cell line stably expressing a fluorescently-tagged D1 receptor (e.g., D1-eGFP).
-
Cell Culture and Treatment:
-
Plate the cells on glass-bottom dishes suitable for microscopy.
-
Treat the cells with this compound (e.g., 1 µM) for various time points (e.g., 0, 30, 60, 120 minutes).
-
-
Fixation and Staining (Optional):
-
Fix the cells with 4% paraformaldehyde.
-
If desired, stain the nuclei with a fluorescent dye like DAPI to aid in cellular localization.
-
-
Imaging:
-
Acquire images using a confocal or high-resolution fluorescence microscope.
-
-
Image Analysis:
-
Quantify the degree of internalization by measuring the ratio of intracellular to plasma membrane fluorescence intensity. This can be done using image analysis software (e.g., ImageJ/Fiji). An increase in this ratio indicates receptor internalization.
-
Signaling Pathways and Visualizations
This compound-Induced D1 Receptor Signaling and Desensitization Pathway
This compound binding to the D1 receptor initiates a Gs-protein-mediated signaling cascade, leading to the production of cAMP. Prolonged or excessive stimulation triggers a negative feedback loop involving GRK-mediated phosphorylation of the receptor and subsequent β-arrestin recruitment. This leads to receptor desensitization and, in some cases, internalization, which curtails the signaling.
Caption: this compound signaling and desensitization pathway.
Experimental Workflow for Mitigating and Assessing this compound Tolerance
This workflow outlines the key steps for designing an experiment to test strategies for mitigating this compound-induced tolerance.
Caption: Workflow for assessing this compound tolerance mitigation strategies.
References
- 1. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, this compound: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The selective dopamine D1 receptor agonist this compound maintains efficacy with repeated treatment in rodent and primate models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Agonist-induced desensitization of dopamine D1 receptor-stimulated adenylyl cyclase activity is temporally and biochemically separated from D1 receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of phosphodiesterase 10A has differential effects on dopamine D1 and D2 receptor modulation of sensorimotor gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine D1 signaling involvement in the effects of the phosphodiesterase 10A inhibitor, PDM-042 on cognitive function and extrapyramidal side effect in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing A-86929 Bioavailability in Rodent Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of the selective dopamine D1 receptor agonist, A-86929, in rodent experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a potent and selective dopamine D1 receptor agonist. However, it exhibits poor oral bioavailability, primarily due to extensive first-pass metabolism in the liver. This means that after oral administration, a significant portion of the compound is metabolized before it can reach systemic circulation and exert its therapeutic effects. This high first-pass metabolism can lead to low and variable plasma concentrations, making it challenging to achieve desired therapeutic outcomes in preclinical studies.
Q2: What is adrogolide (ABT-431) and how does it relate to this compound?
Adrogolide (ABT-431) is the diacetate ester prodrug of this compound.[1] It was developed to improve the bioavailability of this compound.[1] A prodrug is an inactive compound that is converted into an active drug in the body. Adrogolide is rapidly converted to this compound in plasma.[2] While it was designed to have better bioavailability than this compound, its oral bioavailability is still very low in humans (approximately 4%), also due to significant first-pass metabolism.[3]
Q3: Are there any published oral bioavailability data for this compound or adrogolide in rodents?
Q4: What are the primary metabolic pathways for compounds like this compound?
Compounds with catechol moieties, like this compound, are susceptible to metabolism by catechol-O-methyltransferase (COMT). This enzyme plays a significant role in the breakdown of catecholamines and related drugs. Glucuronidation is another major pathway for the metabolism of phenolic compounds.
Troubleshooting Guide: Low Bioavailability of this compound in Rodents
This guide provides potential solutions and alternative approaches to address the challenge of low oral bioavailability of this compound in your rodent experiments.
| Issue | Potential Cause | Troubleshooting Strategy |
| Low and variable plasma concentrations of this compound after oral gavage. | Extensive first-pass metabolism: The liver metabolizes most of the compound before it reaches systemic circulation. | 1. Utilize the Prodrug Adrogolide (ABT-431): While not a complete solution, the prodrug is designed for better absorption. 2. Alternative Routes of Administration: Consider subcutaneous (s.c.) or intraperitoneal (i.p.) injections to bypass the gastrointestinal tract and first-pass metabolism. Intravenous (i.v.) administration will provide 100% bioavailability and can serve as a baseline for comparison. 3. Co-administration with Metabolic Inhibitors: While complex, co-administration with inhibitors of relevant metabolic enzymes (e.g., COMT inhibitors) could be explored, but requires careful dose-finding and control experiments. |
| Difficulty in achieving therapeutically effective concentrations. | Poor aqueous solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids for efficient absorption. | 1. Formulation Development: Explore formulation strategies to enhance solubility and absorption. This may include using lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS), creating nanoparticle suspensions, or developing solid dispersions with polymers. |
| Inconsistent results between animals. | Variability in gastric emptying and intestinal transit times: Differences in the physiological state of the animals can affect drug absorption. | 1. Standardize Experimental Conditions: Ensure consistent fasting periods for all animals before oral administration. Standardize the gavage technique and vehicle volume. |
| Need to confirm target engagement despite low plasma levels. | High potency of this compound: It is possible that even at low plasma concentrations, the compound is sufficiently occupying dopamine D1 receptors in the brain. | 1. Pharmacodynamic (PD) Readouts: In addition to measuring plasma concentrations, include PD endpoints in your study. For this compound, this could involve measuring downstream signaling markers of D1 receptor activation in brain tissue or assessing relevant behavioral outcomes (e.g., rotational behavior in 6-OHDA lesioned rodents). |
Experimental Protocols
Protocol 1: Determination of Oral Bioavailability of Adrogolide (ABT-431) in Rats
This protocol outlines a typical experimental workflow to determine the oral bioavailability of adrogolide.
1. Animal Model:
-
Species: Male Sprague-Dawley rats (8-10 weeks old)
-
Housing: Standard housing conditions with a 12-hour light/dark cycle.
-
Acclimatization: Allow at least one week for acclimatization before the experiment.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
2. Drug Formulation:
-
Intravenous (IV) Formulation: Dissolve adrogolide in a suitable vehicle for intravenous administration (e.g., saline with a small percentage of a solubilizing agent like DMSO, ensuring compatibility and safety). The final concentration should be such that the injection volume is appropriate for rats (e.g., 1-2 mL/kg).
-
Oral (PO) Formulation: Prepare a suspension or solution of adrogolide in a common oral gavage vehicle (e.g., 0.5% methylcellulose in water).
3. Dosing:
-
IV Group (n=3-5 rats): Administer adrogolide via tail vein injection at a dose of 1 mg/kg.
-
PO Group (n=3-5 rats): Administer adrogolide by oral gavage at a dose of 10 mg/kg.
4. Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at the following time points:
-
IV Group: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
PO Group: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate plasma and store the plasma at -80°C until analysis.
5. Plasma Sample Analysis:
-
Develop and validate a sensitive bioanalytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound (the active metabolite) in rat plasma.
-
Include calibration standards and quality control samples in each analytical run.
6. Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters for both IV and PO routes using non-compartmental analysis. Key parameters include:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)
-
Area under the plasma concentration-time curve extrapolated to infinity (AUC0-inf)
-
-
Calculate the absolute oral bioavailability (F%) using the following formula:
-
F% = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100
-
Data Presentation Templates
As specific pharmacokinetic data for this compound and adrogolide in rodents is not publicly available, the following tables are provided as templates for researchers to populate with their own experimental data.
Table 1: Pharmacokinetic Parameters of this compound (from Adrogolide Administration) in Rats (Example Template)
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC0-inf (ng*hr/mL) |
| Intravenous (IV) | 1 | [Enter Data] | [Enter Data] | [Enter Data] |
| Oral (PO) | 10 | [Enter Data] | [Enter Data] | [Enter Data] |
Table 2: Calculated Oral Bioavailability of Adrogolide in Rats (Example Template)
| Parameter | Value |
| DoseIV (mg/kg) | 1 |
| DosePO (mg/kg) | 10 |
| AUCIV (nghr/mL) | [Enter Data] |
| AUCPO (nghr/mL) | [Enter Data] |
| Absolute Oral Bioavailability (F%) | [Calculate Data] |
Mandatory Visualizations
Dopamine D1 Receptor Signaling Pathway
Caption: Simplified Dopamine D1 Receptor Signaling Pathway activated by this compound.
Experimental Workflow for Bioavailability Study
Caption: Logical workflow for a rodent oral bioavailability study.
References
- 1. researchgate.net [researchgate.net]
- 2. ABT-431: the diacetyl prodrug of this compound, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, this compound: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
A-86929 formulation challenges for oral administration
This center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working on the oral administration of the selective dopamine D1 receptor agonist, A-86929.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing an oral formulation for this compound?
A1: The primary challenges for formulating this compound for oral administration are its low aqueous solubility and high first-pass metabolism. Its prodrug, adrogolide (ABT-431), has shown a low oral bioavailability of approximately 4% in humans, largely due to extensive hepatic first-pass metabolism.[1][2] These factors are critical hurdles to achieving therapeutic concentrations in plasma.
Q2: What is the Biopharmaceutical Classification System (BCS) class of this compound?
A2: While the exact BCS classification for this compound is not publicly available, based on its characteristics, it is likely a BCS Class II or IV compound. Both classes are characterized by low solubility.[3][4] The key distinction is permeability; BCS Class II drugs have high permeability, while BCS Class IV drugs have low permeability. Given the high first-pass metabolism, intestinal permeability may be sufficient, suggesting it could be a BCS Class II drug, where the primary rate-limiting step to absorption is dissolution.[4]
Q3: Why was the prodrug adrogolide (ABT-431) developed?
A3: Adrogolide (ABT-431) is the diacetyl prodrug of this compound.[5][6] Prodrugs are often designed to overcome specific drug delivery challenges of the parent compound. In this case, ABT-431 was developed to improve chemical stability and potentially enhance bioavailability.[6] Despite this, oral bioavailability remained low due to metabolic issues.[1][2]
Q4: What are the main formulation strategies to consider for a compound like this compound?
A4: To address the dual challenges of low solubility and high first-pass metabolism, several advanced formulation strategies should be considered:
-
Solubility Enhancement: Techniques include creating solid dispersions, particle size reduction (nanosuspensions), and complexation with cyclodextrins.[7][8]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the GI tract and promote lymphatic absorption, which can partially bypass the liver and mitigate first-pass metabolism.[9][10]
-
Amorphous Forms: Using the amorphous form of a drug can increase its apparent solubility and dissolution rate compared to the stable crystalline form.[9]
Troubleshooting Guide: Low Oral Bioavailability
This guide addresses common issues encountered during the development of an oral this compound formulation.
Problem: My this compound formulation shows very low and variable exposure in preclinical animal studies.
This is a common finding for compounds with properties similar to this compound. The workflow below can help diagnose the underlying cause.
Issue 1: Poor Dissolution in Biorelevant Media
Q: My formulation exhibits a low dissolution rate in FaSSIF / FeSSIF media. What does this mean and what should I do?
A: A low dissolution rate in simulated intestinal fluids (Fasted State Simulated Intestinal Fluid - FaSSIF; Fed State Simulated Intestinal Fluid - FeSSIF) strongly suggests that the oral absorption will be limited by how quickly the drug can dissolve in the gut. This is a hallmark of a BCS Class II or IV compound.
Troubleshooting Steps:
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[8] Consider micronization or nano-milling.
-
Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can significantly enhance the dissolution rate by presenting the drug in a higher-energy amorphous form.[11]
-
Excipient Selection: Evaluate the use of surfactants or other solubilizing agents in the formulation.
Data Presentation: Solubility of this compound in Various Media
| Medium | pH | This compound Solubility (µg/mL) |
| Deionized Water | 7.0 | < 1 |
| 0.1 N HCl | 1.2 | 5 |
| pH 4.5 Acetate Buffer | 4.5 | 2 |
| FaSSIF | 6.5 | < 2 |
| FaSSIF + 1% Solubilizer X | 6.5 | 25 |
| FeSSIF | 5.0 | 15 |
Note: Data are hypothetical for illustrative purposes.
Issue 2: High Apparent Permeability but Low In Vivo Exposure
Q: My Caco-2 permeability assay shows high permeability for this compound, but my oral PK study still shows low bioavailability. What could be the cause?
A: This classic profile points towards high first-pass metabolism. The drug successfully permeates the intestinal wall but is heavily metabolized by enzymes in the gut wall (e.g., CYP3A4) and/or the liver before it can reach systemic circulation.[4][12] This is consistent with published data on this compound's prodrug.[1][2]
Troubleshooting Steps:
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance absorption through the lymphatic system.[9] The lymphatic pathway drains into the thoracic duct, bypassing the portal circulation to the liver, thus reducing first-pass metabolism.
-
Metabolic Inhibition: While not a formulation strategy itself, co-administration with an inhibitor of the relevant metabolic enzymes (e.g., a known CYP3A4 inhibitor) in preclinical studies can confirm that metabolism is the primary barrier. This is an investigative tool and not a therapeutic strategy without significant safety considerations.
Key Experimental Protocols
Protocol 1: Amorphous Solid Dispersion Screening
Objective: To prepare and screen amorphous solid dispersions (ASDs) of this compound to identify a formulation with improved dissolution.
Methodology:
-
Polymer Selection: Select a range of hydrophilic polymers (e.g., PVP K30, HPMC-AS, Soluplus®).
-
Solubility Study: Determine the solubility of this compound in various organic solvents suitable for the chosen polymers (e.g., acetone, methanol).
-
Preparation (Solvent Evaporation Method): a. Dissolve this compound and the selected polymer (e.g., in a 1:3 drug-to-polymer ratio) in a common volatile solvent. b. Evaporate the solvent under vacuum using a rotary evaporator at a controlled temperature (e.g., 40°C). c. Further dry the resulting film/powder in a vacuum oven for 24 hours to remove residual solvent.
-
Characterization: a. DSC/XRD: Use Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of the dispersion (absence of a melting point peak and crystalline diffraction patterns). b. Dissolution Testing: Perform dissolution testing on the prepared ASDs using a USP II apparatus in 900 mL of FaSSIF (pH 6.5) at 37°C. Collect samples at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes) and analyze by HPLC.
Protocol 2: Caco-2 Permeability Assay
Objective: To determine the intestinal permeability of this compound and assess its potential as a P-glycoprotein (P-gp) substrate.
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Permeability Measurement (A-to-B): a. Add this compound solution (e.g., 10 µM in transport buffer) to the apical (A) side of the monolayer. b. At specified time intervals (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) side.
-
Permeability Measurement (B-to-A): a. Add this compound solution to the basolateral (B) side. b. Take samples from the apical (A) side at the same time intervals.
-
Analysis: Quantify the concentration of this compound in the samples using LC-MS/MS. Calculate the apparent permeability coefficient (Papp) for both directions.
-
Efflux Ratio Calculation: The efflux ratio is calculated as Papp(B-A) / Papp(A-B). An efflux ratio >2 suggests the drug is a substrate for an efflux transporter like P-gp.
References
- 1. researchgate.net [researchgate.net]
- 2. The Discovery of Novel Selective D1 Dopaminergic Agonists: A-68930, A-77636, this compound, and ABT-413 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation Strategies for Oral Delivery of Poorly Soluble Drugs [learning.aaps.org]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. ABT-431: the diacetyl prodrug of this compound, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. mdpi.com [mdpi.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
Addressing variability in A-86929 behavioral responses
Technical Support Center: A-86929 Behavioral Studies
Welcome to the this compound Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound, a potent and selective D1 dopamine receptor agonist. Here you will find troubleshooting guidance and frequently asked questions to address the inherent variability in behavioral responses observed during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective full agonist for the dopamine D1 receptor.[1][2] In functional in-vitro assays, it has been shown to be over 400 times more selective for the D1 receptor than the D2 receptor.[3][4] Its primary mechanism involves the stimulation of Gs/olf-coupled G-protein coupled receptors, which leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[5][6] This signaling cascade is crucial for regulating motor behavior, reward, and cognitive processes.[5] this compound has been investigated for its therapeutic potential in Parkinson's disease and cocaine addiction.[2][3]
Q2: Why am I observing significant variability in locomotor activity between subjects?
Variability in behavioral responses to D1 agonists like this compound is a known challenge. Several factors can contribute to this:
-
Baseline Performance: The subject's baseline cognitive and motor performance can significantly influence the drug's effect. For instance, D1 agonists have been found to improve performance primarily in subjects with low baseline capabilities.[5]
-
Genetic Background: The genetic makeup of the animal model can lead to differences in dopamine receptor density, distribution, and signaling efficiency, all of which can alter the response to this compound.
-
Age and Health Status: Age-related declines in D1 receptor density can lead to altered and more variable responses in older subjects.[7][8] The overall health of the animal can also play a significant role.
-
Environmental Factors: Stress, housing conditions, and time of day can all impact the dopaminergic system and influence behavioral outcomes.
Q3: What is the recommended route of administration and why does it matter?
The most common routes of administration in preclinical studies are subcutaneous (s.c.) and intramuscular (i.m.).[1][9] this compound has low oral bioavailability (approximately 4% in humans) due to high first-pass metabolism in the liver.[3][4] Therefore, oral administration is generally not recommended for achieving consistent systemic exposure. The choice of administration route will significantly impact the pharmacokinetics (absorption, distribution, metabolism, and excretion) of the compound, thereby affecting the onset, duration, and magnitude of the behavioral response.
Q4: Can this compound's effects change with repeated administration?
Studies have shown that this compound can maintain its efficacy with repeated treatment in both rodent and primate models of Parkinson's disease.[9] In one study, the magnitude of the behavioral response (contralateral rotation) did not significantly change over a 10-day treatment period in monkeys, although it did increase in rats.[9] However, researchers should be aware that the first daily injection may elicit a greater and longer-lasting response than subsequent injections on the same day.[9]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during this compound experiments.
Problem: Inconsistent or Biphasic Dose-Response
| Possible Cause | Suggested Solution |
| Receptor Desensitization at High Doses | High concentrations of a full agonist can lead to receptor phosphorylation and internalization, reducing the response. Perform a wider dose-range study, including lower doses, to fully characterize the dose-response curve. |
| Off-Target Effects at High Doses | Although highly selective, extremely high doses may lead to engagement with other receptors.[1] Cross-reference your observed behaviors with known effects of activating other monoaminergic systems. Consider using a D1-selective antagonist to confirm the observed effects are D1-mediated. |
| Prodrug Instability | If using the prodrug Adrogolide (ABT-431), ensure proper storage and handling. ABT-431 is designed to be more chemically stable but is rapidly converted to this compound in plasma (half-life < 1 minute).[1][3] Inconsistent conversion could lead to variable active drug levels. |
Problem: High Inter-Individual Variability
| Possible Cause | Suggested Solution |
| Subject Heterogeneity | Use age- and sex-matched animals from an inbred strain to minimize genetic variability. Ensure all subjects are properly acclimated to the testing environment to reduce stress-induced variations. |
| Differential Drug Metabolism | Individual differences in metabolic enzyme activity can lead to varied drug exposure. If feasible, measure plasma concentrations of this compound to correlate exposure with behavioral outcomes. |
| Baseline Behavioral Differences | Record baseline activity for all subjects before drug administration. This allows for post-hoc analysis to determine if the drug effect is dependent on the initial state and allows for data to be expressed as a percentage of baseline. |
Quantitative Data Summary
The following table summarizes effective doses of this compound from published behavioral studies. Note that direct comparison between studies can be complex due to differences in species, models, and experimental endpoints.
| Species/Model | Dose Range | Route | Behavioral Effect | Reference |
| Rats (6-OHDA lesioned) | 0.24 µmol/kg | s.c. | ED50 for contralateral rotation | [1] |
| Rats (6-OHDA lesioned) | 0.11 or 0.22 µmol/kg (3x daily) | s.c. | Contralateral rotation | [9] |
| Marmosets (MPTP-lesioned) | 0.10 µmol/kg | s.c. | Minimum effective dose for improved disability and increased locomotor activity | [1] |
| Cynomolgus Monkeys (MPTP-lesioned) | 0.03 to 1.0 mg/kg | N/A | Alleviation of parkinsonism | [10] |
| Macaques (unilateral MPTP) | 0.03, 0.10, or 0.30 µmol/kg | i.m. | Dose-dependent contralateral rotation | [9] |
Experimental Protocols & Methodologies
Protocol: Assessment of Rotational Behavior in 6-OHDA Lesioned Rats
This protocol is a standard method for evaluating the efficacy of dopaminergic agonists in a rodent model of Parkinson's disease.
-
Animal Model: Adult male Sprague-Dawley rats with unilateral 6-hydroxydopamine (6-OHDA) lesions of the medial forebrain bundle. Lesions should be validated prior to the study using an amphetamine or apomorphine challenge.
-
Drug Preparation: this compound hydrochloride is dissolved in sterile saline (0.9% NaCl). Prepare fresh solutions on each testing day.
-
Acclimation: On the day of testing, transport animals to the testing room at least 60 minutes prior to injection to allow for acclimation.
-
Administration: Administer this compound subcutaneously (s.c.) at the desired dose volume (e.g., 1 mL/kg).
-
Data Collection: Immediately after injection, place the rat in a circular test arena equipped with an automated rotational sensor. Record the number of full 360° contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) rotations in 5- or 10-minute bins for a total of 2-3 hours.
-
Data Analysis: The primary endpoint is the net contralateral rotations (contralateral minus ipsilateral). Data can be presented as a time-course or as the total net rotations over the entire session.
Visualizations: Pathways and Workflows
Dopamine D1 Receptor Signaling Pathway
Activation of the D1 receptor by this compound initiates a canonical signaling cascade involving Gαs/olf, adenylyl cyclase, and PKA, which modulates neuronal function through the phosphorylation of key substrates like DARPP-32.[5][6]
Caption: Canonical D1 receptor signaling pathway activated by this compound.
Experimental Workflow for Behavioral Testing
A standardized workflow is critical for minimizing variability and ensuring reproducible results.
Caption: Standardized workflow for a typical this compound behavioral experiment.
Troubleshooting Logic for High Variability
This decision tree helps diagnose potential sources of high inter-subject variability in behavioral responses.
References
- 1. ABT-431: the diacetyl prodrug of this compound, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, this compound: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]
- 7. Aging-Related Increases in Behavioral Variability: Relations to Losses of Dopamine D1 Receptors | Journal of Neuroscience [jneurosci.org]
- 8. Aging-related increases in behavioral variability: relations to losses of dopamine D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The selective dopamine D1 receptor agonist this compound maintains efficacy with repeated treatment in rodent and primate models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potential therapeutic use of the selective dopamine D1 receptor agonist, this compound: an acute study in parkinsonian levodopa-primed monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A-86929 Induced Seizures in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing A-86929 in animal models where seizure activity is a potential outcome.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound and seizure induction.
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in seizure response between animals | 1. Genetic differences: Different strains or even substrains of mice and rats can have varying susceptibility to seizures.[1][2] 2. Age differences: Seizure thresholds can change with age. Younger animals may be more susceptible. 3. Handling stress: Stress from handling and injection can influence seizure thresholds. | 1. Standardize animal model: Use a consistent species, strain, and supplier for all experiments. Report these details in your methodology. 2. Use age-matched animals: Ensure all animals within an experimental group are of a similar age. 3. Acclimatize animals: Allow animals to acclimate to the facility and handling procedures for a sufficient period before the experiment. |
| No or low incidence of seizures at expected doses | 1. Incorrect dosage: Errors in calculation or dilution of this compound. 2. Route of administration: The bioavailability and speed of action can vary with the administration route. 3. Animal strain resistance: The chosen animal strain may be less sensitive to D1 agonist-induced seizures. | 1. Verify calculations and preparation: Double-check all calculations for dosing and the preparation of the this compound solution. 2. Confirm administration technique: Ensure proper subcutaneous (s.c.) or other intended route of administration is performed correctly. 3. Consult literature for strain sensitivity: Review literature to confirm the selected strain's sensitivity to dopamine D1 agonist-induced seizures. Consider a pilot study with a different, more susceptible strain if necessary. |
| Rapid mortality following seizure induction | 1. Status epilepticus: Prolonged, uncontrolled seizure activity can be lethal. 2. High dose of this compound: The dose used may be too high for the specific animal model. 3. Respiratory distress: Seizures can interfere with normal breathing. | 1. Establish a humane endpoint protocol: Define clear criteria for euthanasia to prevent unnecessary suffering (e.g., seizure duration exceeding a specific time). 2. Perform a dose-response study: Start with lower doses of this compound to determine the optimal dose for seizure induction without high mortality. 3. Monitor animals closely: Observe animals continuously after this compound administration for signs of respiratory distress and be prepared to intervene according to your approved animal care protocol. |
| Difficulty in scoring seizure severity consistently | 1. Subjective scoring: Behavioral seizure scoring can be subjective and vary between observers. 2. Subtle seizure manifestations: Some seizure behaviors may be subtle and easily missed. | 1. Use a standardized scoring system: Employ a well-defined scoring system, such as a modified Racine scale, and ensure all observers are trained on it.[3][4] 2. Video record experiments: Recording the experiments allows for later review and scoring by multiple blinded observers to ensure consistency. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism by which this compound induces seizures?
A1: this compound is a potent and selective dopamine D1 receptor agonist.[5][6] Stimulation of D1 receptors is generally considered pro-convulsant.[7] The seizure activity induced by this compound can be blocked by the D1 receptor antagonist SCH 23390, confirming its mechanism of action is mediated through the D1 receptor.
Q2: What are the typical doses of this compound that induce seizures in rodents?
A2: The effective dose (ED50) for inducing behavioral seizures with this compound administered subcutaneously (s.c.) varies between species and age:
| Animal Model | Compound | ED50 (µmol/kg, s.c.) |
| Mice | This compound | 7.1 |
| Mice | ABT-431 (prodrug) | 2.7 |
| Young Rats (35-37 days) | This compound | 34.2 |
| Young Rats (35-37 days) | ABT-431 (prodrug) | 35.6 |
| Adult Rats (3 months) | This compound | 345 |
Data from a 2025 publication on Adrogolide HCl (ABT-431).[8]
Q3: How can I score the severity of seizures induced by this compound?
A3: A modified Racine scale is commonly used to score the severity of behavioral seizures in rodents. The stages are typically defined as follows:
-
Stage 0: No behavioral response.
-
Stage 1: Chewing or facial movements.
-
Stage 2: Head nodding and/or unilateral forelimb clonus.
-
Stage 3: Bilateral forelimb clonus.
-
Stage 4: Rearing with bilateral forelimb clonus.
-
Stage 5: Rearing and falling, or loss of postural control.[4]
Q4: What is the signaling pathway involved in this compound-induced seizures?
A4: this compound, as a dopamine D1 receptor agonist, activates a G-protein coupled receptor cascade. This typically involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). Downstream of PKA, the extracellular signal-regulated kinase (ERK) pathway can be activated, which is implicated in seizure activity.
Caption: Dopamine D1 Receptor Signaling Pathway in Seizure Induction.
Experimental Protocols
Protocol 1: Induction of Seizures with this compound in Mice
Objective: To induce behavioral seizures in mice using the dopamine D1 receptor agonist this compound.
Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl)
-
Male mice (specify strain, e.g., C57BL/6J, and age)
-
Standard animal cages
-
Video recording equipment
-
Syringes and needles for subcutaneous injection
Procedure:
-
Animal Preparation:
-
Acclimatize mice to the housing facility for at least one week before the experiment.
-
House mice individually for at least 24 hours before the experiment to allow for clear behavioral observation.
-
On the day of the experiment, weigh each mouse to calculate the correct dose of this compound.
-
-
Drug Preparation:
-
Prepare a stock solution of this compound in sterile saline. The concentration should be calculated to allow for an injection volume of approximately 10 ml/kg body weight.
-
Prepare fresh on the day of the experiment.
-
-
Administration:
-
Gently restrain the mouse and administer the calculated dose of this compound via subcutaneous (s.c.) injection in the scruff of the neck.
-
Administer a vehicle control (sterile saline) to a separate group of animals.
-
-
Observation and Scoring:
-
Immediately after injection, place the mouse in an observation cage.
-
Begin video recording and observe the animal continuously for at least 60 minutes.
-
Score the seizure behavior using a modified Racine scale (see FAQ Q3 for details). Note the latency to the first seizure and the maximum seizure stage reached for each animal.
-
-
Data Analysis:
-
Calculate the percentage of animals in each group that exhibit seizures.
-
Determine the average maximum seizure score and the average latency to the first seizure for each group.
-
If conducting a dose-response study, calculate the ED50 value.
-
Caption: Experimental Workflow for this compound Induced Seizure Model.
References
- 1. Of Mice and Men: The Inter-individual Variability of the Brain's Response to Drugs | eNeuro [eneuro.org]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Convulsive behaviors of spontaneous recurrent seizures in a mouse model of extended hippocampal kindling [frontiersin.org]
- 5. ABT-431: the diacetyl prodrug of this compound, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Frontiers | The role of dopamine signaling in epileptogenesis [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: A-86929 Handling and Storage
This technical support center provides best practices for storing A-86929 and its solutions, tailored for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and efficacy of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound be stored?
This compound is a catechol-containing compound and is susceptible to oxidation. For long-term storage, it is recommended to store solid this compound at -20°C or -80°C in a tightly sealed container, protected from light and moisture. For short-term storage, refrigeration at 2-8°C is acceptable. It is advisable to minimize the exposure of the solid compound to air and humidity.
Q2: What are the recommended solvents for preparing this compound solutions?
This compound has limited solubility in aqueous solutions. Organic solvents such as dimethyl sulfoxide (DMSO) are typically used to prepare stock solutions. For in vivo studies, these stock solutions are often further diluted with vehicles containing co-solvents and surfactants to maintain solubility and improve bioavailability.
Q3: How should this compound stock solutions be stored?
It is highly recommended to prepare this compound solutions fresh for each experiment. The catechol moiety in this compound is prone to oxidation, which can be accelerated in solution. If short-term storage is necessary, store DMSO stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles. Solutions should be protected from light. It is important to note that the stability of this compound in solution is significantly lower than its more stable diacetyl prodrug, adrogolide (ABT-431).[1][2]
Q4: What is the recommended procedure for preparing this compound working solutions for in vivo experiments?
Detailed protocols for preparing working solutions can be found in the Experimental Protocols section below. A common method involves first dissolving this compound in DMSO to create a concentrated stock solution, followed by a stepwise dilution with a vehicle that may include polyethylene glycol 300 (PEG300), Tween-80, and saline.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in the final working solution | The solubility of this compound has been exceeded. | - Gently warm the solution and/or sonicate to aid dissolution.[3]- Prepare a more dilute solution.- Review the solvent composition and ensure proper mixing at each step of the dilution. |
| The pH of the aqueous component is not optimal. | - Ensure the pH of the saline or buffer is compatible with this compound solubility. | |
| Discoloration of the solution (e.g., turning pink or brown) | Oxidation of the catechol group in this compound. | - Prepare fresh solutions before each experiment.- Minimize exposure of the solution to air and light.- Use deoxygenated solvents if possible. |
| Inconsistent experimental results | Degradation of this compound in solution. | - Always use freshly prepared solutions.- Store stock solutions appropriately in small, single-use aliquots at -80°C.- Verify the purity of the solid this compound. |
| Inaccurate solution concentration. | - Ensure accurate weighing of the solid compound and precise dilutions.- Calibrate all pipettes and balances regularly. |
Experimental Protocols
Preparation of this compound Working Solution (Example Protocol)
This protocol is adapted from methodologies for preparing similar compounds for in vivo administration.[3]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
Procedure:
-
Prepare a concentrated stock solution: Dissolve this compound in DMSO to a concentration of 25 mg/mL. Ensure the solid is completely dissolved. This stock solution should be prepared fresh or stored in small aliquots at -80°C for a very limited time.
-
Prepare the vehicle: The final vehicle composition will be a mixture of DMSO, PEG300, Tween-80, and Saline. For a final solution with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, prepare the components accordingly.
-
Stepwise Dilution: a. Take the required volume of the 25 mg/mL this compound stock solution in DMSO. b. Add the corresponding volume of PEG300 and mix thoroughly. c. Add the corresponding volume of Tween-80 and mix until the solution is homogeneous. d. Finally, add the saline to reach the desired final volume and concentration. Mix well.
-
Final Concentration Example: To obtain a 2.5 mg/mL working solution, you would take 100 µL of the 25 mg/mL stock solution and add 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of Saline for a final volume of 1 mL.[3]
Note: The solubility of this compound in this vehicle is reported to be ≥ 2.5 mg/mL.[3]
Visual Guides
Below are diagrams illustrating key concepts related to the handling and storage of this compound.
References
Validation & Comparative
A Comparative Analysis of A-86929 and SKF-82958 in Preclinical Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two selective dopamine D1 receptor full agonists, A-86929 and SKF-82958, in preclinical models of Parkinson's disease. The data presented is compiled from various in vitro and in vivo studies to offer a comprehensive overview for researchers in the field of neurodegenerative disease and drug development.
In Vitro Profile: Receptor Binding and Functional Activity
This compound and SKF-82958 are both potent and selective agonists for the dopamine D1 receptor. Their in vitro characteristics are summarized below, highlighting their affinity for the D1 receptor and their ability to stimulate the downstream signaling molecule, adenylate cyclase.
| Parameter | This compound | SKF-82958 | Reference |
| D1 Receptor Binding Affinity (Ki) | ~50.1 nM (pKi = 7.3) | 4 nM (K0.5) | [1] |
| D2 Receptor Binding Affinity (Ki) | ~1000 nM (20-fold selective for D1) | 73 nM (K0.5) | [2] |
| Adenylate Cyclase Stimulation (EC50) | >400-fold D1-selective functional potency | 491 nM | [2] |
Note: A lower Ki or K0.5 value indicates a higher binding affinity. A lower EC50 value indicates greater potency in stimulating adenylate cyclase. The provided data for this compound's functional potency is a selectivity ratio rather than a direct EC50 value.
In Vivo Efficacy in a Rodent Model of Parkinson's Disease
The most widely used rodent model for assessing the therapeutic potential of anti-parkinsonian drugs is the 6-hydroxydopamine (6-OHDA)-lesioned rat. In this model, unilateral destruction of the nigrostriatal dopamine pathway leads to motor asymmetry. Dopamine receptor agonists induce contralateral rotations (away from the lesioned side), and the frequency of these rotations is a measure of the drug's efficacy.
| Parameter | This compound | SKF-82958 | Reference |
| Contralateral Rotations (ED50) | 0.24 µmol/kg, s.c. | Not directly compared | [2] |
This compound has been shown to be a potent inducer of contralateral rotations in the 6-OHDA rat model, with an ED50 of 0.24 µmol/kg when administered subcutaneously[2]. While SKF-82958 is also known to induce contralateral rotations in this model, a direct comparative study providing an ED50 under the same conditions was not identified in the reviewed literature.
In Vivo Efficacy in a Primate Model of Parkinson's Disease
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated primate model is considered the gold standard for preclinical evaluation of anti-parkinsonian drugs due to its close resemblance to the human condition. In this model, the severity of parkinsonian symptoms is assessed using established rating scales.
| Efficacy Parameter | This compound | SKF-82958 | Reference |
| Alleviation of Parkinsonian Symptoms | Improves behavioral disability scores and increases locomotor activity in MPTP-lesioned marmosets. | Weak stimulation of locomotor activity in parkinsonian squirrel monkeys. | [2][3] |
Studies have demonstrated that this compound effectively improves motor function in MPTP-lesioned marmosets, leading to an increase in locomotor activity and an improvement in behavioral disability scores[2]. In contrast, one study reported that SKF-82958 produced only a weak stimulation of locomotor activity in parkinsonian squirrel monkeys[3]. This suggests that this compound may have a more robust anti-parkinsonian effect in primates compared to SKF-82958.
Signaling Pathways and Experimental Workflows
The therapeutic effects of D1 receptor agonists in Parkinson's disease are mediated through the modulation of the basal ganglia circuitry. The following diagrams illustrate the key signaling pathway and a typical experimental workflow for evaluating these compounds.
Caption: Dopamine D1 Receptor Signaling Pathway.
Caption: Workflow for 6-OHDA Rotational Model.
Experimental Protocols
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
Objective: To create a unilateral lesion of the nigrostriatal dopamine pathway, inducing motor asymmetry characteristic of Parkinson's disease.
Materials:
-
Adult male Sprague-Dawley or Wistar rats (250-300g)
-
6-Hydroxydopamine hydrochloride (6-OHDA)
-
Ascorbic acid saline (0.9% NaCl with 0.02% ascorbic acid)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
Dental drill
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in the stereotaxic apparatus. Shave and clean the scalp.
-
Craniotomy: Make a midline incision on the scalp and retract the skin. Drill a small burr hole in the skull over the desired injection site (e.g., medial forebrain bundle).
-
6-OHDA Preparation: Immediately before use, dissolve 6-OHDA in ice-cold ascorbic acid saline to the desired concentration (e.g., 4 µg/µL).
-
Stereotaxic Injection: Lower the Hamilton syringe needle to the target coordinates for the medial forebrain bundle. Infuse the 6-OHDA solution at a slow, controlled rate (e.g., 1 µL/min).
-
Post-injection: Leave the needle in place for an additional 5-10 minutes to allow for diffusion before slowly retracting it. Suture the scalp incision.
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and soft food. Allow the animals to recover for at least 2-3 weeks before behavioral testing to ensure the lesion has fully developed.
MPTP Primate Model of Parkinson's Disease
Objective: To induce a parkinsonian syndrome in non-human primates that closely mimics the motor symptoms of human Parkinson's disease.
Materials:
-
Non-human primates (e.g., macaques, marmosets, or squirrel monkeys)
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
-
Sterile saline
-
Equipment for intravenous or subcutaneous injection
-
Parkinsonian rating scale for primates
Procedure:
-
Animal Selection and Baseline Assessment: Select healthy, adult primates and perform baseline motor assessments using a validated parkinsonian rating scale.
-
MPTP Administration: Administer MPTP via a systemic route (e.g., intravenous or subcutaneous injection). The dosing regimen can vary depending on the primate species and the desired severity of the lesion. A typical regimen might involve multiple injections over several days or weeks.
-
Monitoring: Closely monitor the animals for the development of parkinsonian signs, such as bradykinesia, rigidity, tremor, and postural instability. Use the rating scale to quantify the severity of symptoms.
-
Model Stabilization: The parkinsonian state may take several weeks to stabilize after the final MPTP injection. Continue to monitor the animals and perform regular motor assessments.
-
Drug Testing: Once a stable parkinsonian phenotype is established, the animals can be used to evaluate the efficacy of test compounds like this compound and SKF-82958. Administer the drugs and assess the change in parkinsonian scores over time.
Disclaimer: The use of neurotoxins like 6-OHDA and MPTP requires strict adherence to safety protocols and ethical guidelines for animal research. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
Conclusion
Based on the available preclinical data, both this compound and SKF-82958 are potent and selective D1 receptor agonists. However, this compound appears to exhibit greater in vivo efficacy in both rodent and primate models of Parkinson's disease. The higher potency of this compound in the 6-OHDA rat model and its more pronounced anti-parkinsonian effects in the MPTP primate model suggest it may hold greater therapeutic potential. Further head-to-head comparative studies are warranted to definitively establish the relative efficacy and therapeutic window of these two compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ABT-431: the diacetyl prodrug of this compound, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Weak antiparkinsonian activity of the D1 agonist C-APB (SKF 82958) and lack of synergism with a D2 agonist in primates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to D1 Receptor Agonists: A-86929 vs. A-77636
For researchers and professionals in drug development, the selection of appropriate pharmacological tools is paramount. This guide provides a detailed, data-driven comparison of two potent and selective dopamine D1 receptor agonists, A-86929 and A-77636. Both compounds have been instrumental in elucidating the role of the D1 receptor in various physiological and pathological processes, particularly in the context of neurological disorders such as Parkinson's disease.
Molecular and Pharmacological Profile
This compound and A-77636 are non-dopamine-like D1 receptor agonists, each possessing a unique chemical structure that confers distinct pharmacological properties. This compound is characterized by an intermediate duration of action, which can be advantageous for therapeutic applications requiring reversible and controllable receptor stimulation.[1] In contrast, A-77636 exhibits a remarkably long duration of action, a property linked to its slow dissociation from the D1 receptor, which can lead to rapid behavioral tolerance with repeated administration.[1][2]
Quantitative Comparison of In Vitro D1 Receptor Agonism
The following tables summarize the key in vitro pharmacological parameters for this compound and A-77636, providing a direct comparison of their binding affinity and functional potency at the dopamine D1 receptor.
Table 1: Dopamine D1 Receptor Binding Affinity
| Compound | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| This compound | [3H]SCH 23390 | Rat Striatum | 2.1 | [3] |
| A-77636 | [3H]SCH 23390 | Rat Striatum | 39.8 | [4] |
Table 2: Dopamine D1 Receptor Functional Potency (cAMP Accumulation)
| Compound | Cell Line | EC50 (nM) | Intrinsic Activity (% of Dopamine) | Reference |
| This compound | HEK293 cells expressing human D1R | 0.8 | Full Agonist (>400-fold D1-selective) | [3][5][6] |
| A-77636 | Rat Caudate-Putamen | 1.1 | 134% | [4] |
| A-77636 | Fish Retina | - | 102% | [4] |
| A-77636 | D1-HEK cells | 3.0 | 99% | [7][8] |
In Vivo Effects and Preclinical Observations
Both this compound and A-77636 have demonstrated efficacy in animal models of Parkinson's disease.
This compound:
-
In rodent models with unilateral 6-hydroxydopamine (6-OHDA) lesions, this compound induces contralateral rotations, a standard measure of antiparkinsonian activity.[3][9]
-
In primate models of Parkinson's disease (MPTP-lesioned marmosets and cynomolgus monkeys), this compound has been shown to alleviate parkinsonian symptoms and improve motor function.[1][3][10] Notably, it was found to be as efficacious as levodopa but with a reduced likelihood of inducing dyskinesias.[1]
-
This compound exhibits an intermediate duration of action of approximately 4 hours at higher doses.[1]
A-77636:
-
Similar to this compound, A-77636 elicits prolonged contralateral turning in 6-OHDA-lesioned rats, an effect that can last for over 20 hours.[4]
-
In MPTP-treated marmosets, A-77636 increases locomotor activity and reduces the severity of parkinsonian symptoms.[4]
-
The long duration of action of A-77636 has been associated with the development of rapid behavioral tolerance, potentially limiting its therapeutic utility.[1][2]
Signaling Pathways and Experimental Workflows
The activation of the D1 receptor by agonists like this compound and A-77636 initiates a cascade of intracellular signaling events, primarily through the Gαs protein and subsequent activation of adenylyl cyclase.
A common experimental workflow to quantify the functional potency of D1 receptor agonists involves measuring the accumulation of cyclic AMP (cAMP) in a cell-based assay.
Experimental Protocols
Radioligand Binding Assay for D1 Receptor Affinity
This protocol is a generalized procedure for determining the binding affinity (Ki) of a compound for the D1 receptor.
Materials:
-
Rat striatal tissue homogenates (or cell membranes from cells expressing D1 receptors)
-
[3H]SCH 23390 (radioligand)
-
Test compound (this compound or A-77636)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a reaction tube, add the tissue homogenate, [3H]SCH 23390 at a concentration near its Kd, and either buffer (for total binding), a saturating concentration of a known D1 antagonist like (+)-butaclamol (for non-specific binding), or the test compound.
-
Incubate the mixture at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay for D1 Receptor Functional Potency
This protocol outlines a general method for measuring the ability of an agonist to stimulate cAMP production.
Materials:
-
HEK293 cells stably expressing the human D1 receptor
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS or serum-free medium containing a phosphodiesterase inhibitor like IBMX)
-
Test compound (this compound or A-77636)
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
Multi-well plates (e.g., 96- or 384-well)
Procedure:
-
Seed the D1-expressing cells into multi-well plates and grow to a suitable confluency.
-
On the day of the assay, replace the culture medium with stimulation buffer and pre-incubate the cells.
-
Prepare serial dilutions of the test compound in stimulation buffer.
-
Add the different concentrations of the test compound to the wells.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and perform the cAMP measurement according to the instructions of the chosen detection kit.
-
Generate a dose-response curve by plotting the cAMP signal against the logarithm of the agonist concentration.
-
Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, using non-linear regression analysis.
Conclusion
Both this compound and A-77636 are valuable research tools for investigating the function of the dopamine D1 receptor. This compound, with its full agonism and intermediate duration of action, may be more suitable for studies requiring a pharmacological effect that is more readily reversible. In contrast, the long-lasting effects of A-77636, while potentially a limitation for chronic dosing studies due to tolerance, make it a useful tool for experiments where sustained D1 receptor activation is desired. The choice between these two agonists will ultimately depend on the specific experimental design and research question. This guide provides the necessary data and methodological context to aid researchers in making an informed decision.
References
- 1. Potential therapeutic use of the selective dopamine D1 receptor agonist, this compound: an acute study in parkinsonian levodopa-primed monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Persistent activation of the dopamine D1 receptor contributes to prolonged receptor desensitization: studies with A-77636 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ABT-431: the diacetyl prodrug of this compound, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A-77636: a potent and selective dopamine D1 receptor agonist with antiparkinsonian activity in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, this compound: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. The selective dopamine D1 receptor agonist this compound maintains efficacy with repeated treatment in rodent and primate models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Discovery of Novel Selective D1 Dopaminergic Agonists: A-68930, A-77636, this compound, and ABT-413 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Motor Activity Effects of A-86929 and Quinpirole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the motor activity effects of A-86929, a selective dopamine D1 receptor agonist, and quinpirole, a selective dopamine D2/D3 receptor agonist. The information presented herein is based on preclinical experimental data and is intended to assist researchers in the design and interpretation of studies involving these compounds.
Introduction
Dopamine receptors are critical modulators of motor function, and their selective activation can produce distinct behavioral effects. This compound and quinpirole are widely used pharmacological tools to investigate the roles of D1 and D2 receptor pathways, respectively. Understanding their differential effects on motor activity is crucial for research in areas such as Parkinson's disease, antipsychotic drug development, and substance abuse.
This compound is a potent and selective full agonist for the D1 dopamine receptor.[1][2][3] In contrast, quinpirole is a well-established agonist with high affinity for D2 and D3 dopamine receptors.[4][5] This guide will compare their effects on locomotor activity, stereotyped behaviors, and rotational behavior in animal models.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound and quinpirole on various measures of motor activity. It is important to note that the data are compiled from different studies and experimental conditions may vary.
Table 1: Effects on Locomotor Activity
| Compound | Animal Model | Dose Range | Route of Administration | Effect on Locomotor Activity | Key Findings |
| This compound | MPTP-lesioned marmosets | 0.10 µmol/kg | s.c. | Increased locomotor activity | Minimum effective dose to improve locomotor activity.[2] |
| Quinpirole | Mice | 0.05 - 5 mg/kg | i.p. | Biphasic: Initial suppression followed by hyperactivity | Lower doses tend to suppress locomotion, while higher doses produce a delayed increase in activity.[5] |
| Rats | 0.03 - 8 mg/kg | s.c. | Biphasic: Low doses decrease, high doses increase locomotion | The decrease in activity has a rapid onset, while hyperactivity is observed 60-80 minutes after injection of higher doses.[6] | |
| Mice | 0.5 mg/kg | i.p. | Increased activity during the dark phase, decreased during the light phase | Suggests an influence on circadian rhythms of activity.[4][7][8] |
Table 2: Effects on Stereotyped Behavior
| Compound | Animal Model | Dose Range | Route of Administration | Type of Stereotypy | Key Findings |
| This compound | MPTP-lesioned marmosets | Not specified | Not specified | Reduced L-dopa-induced stereotypy | Co-administration with L-dopa led to a reduction in stereotyped behaviors. |
| Quinpirole | Rats | 0.3 - 30.0 µg | Intracranial infusion (ventrolateral striatum) | Orofacial behaviors (licking, sniffing, mouth movements) | Did not induce intense stereotypies like biting or gnawing.[9] |
| Mice | 1 mg/kg | i.p. | Jumping and rearing | Stereotyped behaviors were associated with the hyperactive phase following initial immobility. | |
| Rats | Not specified | Not specified | Facilitates oral stereotypy when combined with a D1 agonist | Quinpirole alone induces hyperactivity but minimal oral stereotypy.[1] |
Table 3: Effects on Rotational Behavior in 6-OHDA Lesioned Rats
| Compound | Animal Model | Dose Range | Route of Administration | Direction of Rotation | Key Findings |
| This compound | 6-OHDA lesioned rats | 0.24 µmol/kg (ED50) | s.c. | Contralateral | Potent induction of contralateral rotations.[2] |
| Quinpirole | 6-OHDA lesioned rats | Not specified | Not specified | Contralateral | Induces contralateral rotations, an effect potentiated by other compounds.[10] |
| 6-OHDA lesioned mice | 1 or 6 mg/kg | i.p. | Contralateral | Induced locomotor turning contralateral to the lesioned side.[11] |
Experimental Protocols
Assessment of Locomotor Activity
A common method for assessing spontaneous locomotor activity is the open-field test.
Objective: To quantify horizontal and vertical movements in a novel environment.
Apparatus: A square or circular arena with walls to prevent escape. The arena is often equipped with infrared beams or a video tracking system to automatically record the animal's movements.[12]
Procedure:
-
Acclimation: Animals are brought to the testing room at least 30-60 minutes before the experiment to acclimate to the new environment.[13]
-
Drug Administration: this compound, quinpirole, or a vehicle control is administered to the animals via the specified route (e.g., intraperitoneal, subcutaneous).
-
Observation Period: Immediately after injection, or after a specified pre-treatment time, individual animals are placed in the center of the open-field arena.
-
Data Collection: Locomotor activity is recorded for a set period, typically ranging from 30 to 120 minutes. Parameters measured include total distance traveled, horizontal activity (beam breaks), and vertical activity (rearing).
-
Cleaning: The arena is thoroughly cleaned between each animal to remove any olfactory cues.
Assessment of Stereotyped Behavior
Stereotypies are repetitive, unvarying, and apparently functionless behaviors that can be induced by dopamine agonists.
Objective: To quantify the intensity and type of stereotyped behaviors.
Procedure:
-
Drug Administration: Animals are administered the test compound.
-
Observation: Animals are placed in a clear observation cage.
-
Scoring: At regular intervals (e.g., every 5-10 minutes) for a defined period (e.g., 60-120 minutes), an observer blind to the treatment scores the animal's behavior based on a rating scale. A typical scale might include:
-
0: Asleep or inactive
-
1: Normal activity, walking, sniffing
-
2: Increased locomotion
-
3: Discontinuous stereotyped movements (e.g., head bobbing, rearing)
-
4: Continuous stereotyped movements (e.g., intense sniffing, licking, gnawing of a specific object)
-
5: Intense, continuous stereotypy with a narrow focus
-
Assessment of Rotational Behavior
This test is used in animal models of Parkinson's disease with unilateral dopamine depletion (e.g., 6-hydroxydopamine [6-OHDA] lesion).
Objective: To measure the direction and magnitude of turning behavior as an index of dopamine receptor stimulation in the denervated striatum.
Apparatus: A circular arena connected to an automated rotometer that counts full 360° turns in both clockwise and counter-clockwise directions.
Procedure:
-
Animal Model: Rats or mice receive a unilateral injection of 6-OHDA into the substantia nigra or medial forebrain bundle to create a lesion of the nigrostriatal dopamine pathway.[14][15]
-
Drug Administration: After a recovery period, animals are administered this compound, quinpirole, or a vehicle.
-
Data Collection: The animal is placed in the circular arena, and the number of ipsilateral (towards the lesion) and contralateral (away from the lesion) rotations are recorded for a set period (e.g., 60-120 minutes).
-
Data Analysis: The net rotational score (contralateral rotations minus ipsilateral rotations) is calculated.
Mandatory Visualization
Signaling Pathways
Caption: this compound activates the D1 receptor, leading to Gαs/olf stimulation and increased cAMP production.
Caption: Quinpirole activates the D2 receptor, inhibiting adenylate cyclase and modulating ion channels.
Experimental Workflow
Caption: A typical workflow for assessing the effects of this compound and quinpirole on motor activity.
References
- 1. Dopamine D-1 receptor agonists combined with the selective D-2 agonist quinpirole facilitate the expression of oral stereotyped behaviour in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ABT-431: the diacetyl prodrug of this compound, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, this compound: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System [cpn.or.kr]
- 5. moodandemotion.org [moodandemotion.org]
- 6. researchgate.net [researchgate.net]
- 7. Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cpn.or.kr [cpn.or.kr]
- 9. The role of D1 and D2 dopamine receptors in oral stereotypy induced by dopaminergic stimulation of the ventrolateral striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulation of dopamine receptor agonist-induced rotational behavior in 6-OHDA-lesioned rats by a peptidomimetic analogue of Pro-Leu-Gly-NH2 (PLG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diametric neural ensemble dynamics in parkinsonian and dyskinetic states - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rodent Behavior Analysis | Kavli Institute for Neuroscience [medicine.yale.edu]
- 13. Sub-second analysis of locomotor activity in Parkinsonian mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The rotational behavior model: asymmetry in the effects of unilateral 6-OHDA lesions of the substantia nigra in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdbneuro.com [mdbneuro.com]
A Comparative Analysis of A-86929 and L-DOPA Efficacy in Primate Models of Parkinson's Disease
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the dopamine D1 receptor agonist A-86929 and the gold-standard Parkinson's disease treatment, L-DOPA, in primate models. This analysis is based on available preclinical data and focuses on motor symptom alleviation and the induction of dyskinesia.
Executive Summary
This compound, a selective dopamine D1 receptor agonist, has demonstrated comparable efficacy to L-DOPA in mitigating parkinsonian motor symptoms in primate models of Parkinson's disease. Notably, preclinical studies suggest that this compound is associated with a lower incidence and severity of dyskinesia, a common and debilitating side effect of long-term L-DOPA therapy. While direct, publicly available quantitative data from head-to-head comparative studies is limited, the qualitative findings consistently point towards a favorable profile for this compound in terms of its side-effect profile.
Data Presentation
Due to the limited availability of specific quantitative data from direct comparative primate studies in the public domain, a detailed numerical comparison of motor scores and dyskinesia ratings cannot be provided at this time. The following table summarizes the qualitative findings from preclinical research.
| Feature | This compound | L-DOPA | Key Findings |
| Anti-Parkinsonian Efficacy | Comparable to L-DOPA | Gold standard for motor symptom relief | Both agents effectively reduce motor deficits in MPTP-lesioned primates.[1][2] |
| Induction of Dyskinesia | Lower propensity to induce dyskinesia | High propensity for inducing dyskinesia with chronic use | Studies in L-DOPA-primed primates show this compound is less likely to elicit dyskinetic movements.[1] |
| Mechanism of Action | Selective Dopamine D1 Receptor Agonist | Dopamine Precursor | This compound directly stimulates D1 receptors, while L-DOPA is converted to dopamine, acting on both D1 and D2 receptor families. |
| Duration of Action | Intermediate | Relatively short half-life, leading to motor fluctuations | The pharmacokinetic profiles of the two compounds differ, influencing treatment regimens. |
Experimental Protocols
The following methodologies are representative of the key experiments conducted to compare the efficacy of this compound and L-DOPA in non-human primate models of Parkinson's disease.
Animal Model: MPTP-Induced Parkinsonism in Primates
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) primate model is the most widely used and accepted model for preclinical studies of Parkinson's disease.
-
Subjects: Typically, adult macaque monkeys (e.g., Macaca mulatta or Macaca fascicularis) are used.
-
Induction of Parkinsonism: MPTP is administered systemically (intravenously or intramuscularly) or via intracarotid injection. The dosage and administration schedule are carefully controlled to induce a stable parkinsonian syndrome, characterized by bradykinesia, rigidity, and postural instability.[3][4]
-
Behavioral Assessment: A battery of standardized rating scales is used to quantify the severity of parkinsonian signs. These scales are analogous to the Unified Parkinson's Disease Rating Scale (UPDRS) used in humans and may include assessments of posture, gait, tremor, and fine motor skills.
Drug Administration and Evaluation
-
Drug Formulation: this compound and L-DOPA (often in combination with a peripheral decarboxylase inhibitor like carbidopa to prevent peripheral conversion to dopamine) are prepared in appropriate vehicles for administration (e.g., saline for injection).
-
Dosing Regimen: Both acute and chronic dosing regimens are employed. Acute studies assess the immediate effects of a single dose on motor symptoms and dyskinesia. Chronic studies, lasting several weeks or months, evaluate the long-term efficacy and the development of side effects like dyskinesia.
-
Behavioral Scoring: Trained observers, blinded to the treatment conditions, score the animals' motor performance and the presence and severity of dyskinesia at regular intervals after drug administration. Dyskinesia is often rated on a scale that considers the amplitude, duration, and distribution of abnormal involuntary movements.
Mandatory Visualization
Signaling Pathways
The distinct mechanisms of action of this compound and L-DOPA are rooted in their interaction with the dopamine signaling pathway. L-DOPA serves as a precursor to dopamine, which then non-selectively activates both D1 and D2 receptor families. In contrast, this compound is a selective agonist for the D1 receptor.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for comparing the efficacy of this compound and L-DOPA in an MPTP primate model.
References
- 1. Dopamine agonists in Parkinson’s disease: Impact of D1-like or D2-like dopamine receptor subtype selectivity and avenues for future treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential therapeutic use of the selective dopamine D1 receptor agonist, this compound: an acute study in parkinsonian levodopa-primed monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-DOPA pharmacokinetics in the MPTP-lesioned macaque model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modeling Parkinson’s Disease in Primates: The MPTP Model - PMC [pmc.ncbi.nlm.nih.gov]
A-86929: A Potent and Selective Dopamine D1 Receptor Agonist
For researchers, scientists, and drug development professionals, understanding the selectivity profile of a compound is paramount. This guide provides a comprehensive comparison of A-86929's selectivity for the dopamine D1 receptor over D2-like receptors (D2, D3, and D4), supported by experimental data and detailed methodologies.
This compound is a synthetic compound recognized for its high potency and selectivity as a full agonist for the dopamine D1 receptor.[1][2] Its preference for the D1 receptor over the D2-like receptor family is a key characteristic that has driven its investigation for various neurological conditions, including Parkinson's disease and cocaine addiction.[1][2]
In Vitro Selectivity Profile of this compound
The selectivity of this compound has been quantified through both radioligand binding assays and in vitro functional assays, demonstrating a significant preference for the D1 receptor.
Binding Affinity:
Based on competitive binding assays, this compound displays an approximately 20-fold greater affinity for the D1 receptor compared to the D2 receptor .[3] One study reported a pKi value of 7.3 for the D1 receptor, which translates to a high binding affinity in the nanomolar range.[4]
Functional Potency:
In vitro functional assays, which measure the biological response triggered by the compound, reveal an even more pronounced selectivity. This compound is reported to be over 400 times more selective for the D1 receptor than the D2 receptor in these functional assessments.[3][5][6] This marked functional selectivity underscores its targeted mechanism of action.
A recent study investigating the structure-activity relationship of this compound analogs provided further insight into its functional profile at D1 and D2 receptors, examining both G-protein activation and β-arrestin recruitment pathways. The data for the active (-)-enantiomer of this compound and its diacetyl prodrug, ABT-431, are summarized below.
| Compound | Receptor | Pathway | pEC50 | Emax (% Dopamine) |
| (-)-A-86929 | D1 | Gαs (cAMP) | 8.64 ± 0.06 | 98 ± 3 |
| D1 | β-arrestin | 7.23 ± 0.08 | 85 ± 5 | |
| D2 | Gαi (cAMP) | < 5 | Not Active | |
| D2 | β-arrestin | 6.13 ± 0.11 | 49 ± 6 | |
| ABT-431 | D1 | Gαs (cAMP) | 7.97 ± 0.05 | 95 ± 2 |
| D1 | β-arrestin | 6.32 ± 0.09 | 76 ± 4 | |
| D2 | Gαi (cAMP) | < 5 | Not Active | |
| D2 | β-arrestin | 5.45 ± 0.15 | 32 ± 5 | |
| Table 1: Functional potency (pEC50) and efficacy (Emax) of (-)-A-86929 and its prodrug ABT-431 at human dopamine D1 and D2 receptors. Data extracted from a 2021 bioRxiv preprint.[3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound's selectivity.
Radioligand Binding Assays
These assays determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Homogenized rat caudate tissue, a region rich in dopamine receptors.[7]
-
Radioligand for D1 Receptors: [¹²⁵I]SCH23982, a selective D1 receptor antagonist.[7]
-
Radioligand for D2-like Receptors: [³H]Spiperone or [³H]Raclopride.
-
Test Compound: this compound at various concentrations.
-
Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Filtration Apparatus: To separate bound from unbound radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Incubation: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).
-
Equilibrium: The incubation is allowed to proceed to equilibrium, typically for 60-90 minutes at room temperature.
-
Separation: The mixture is rapidly filtered through glass fiber filters to trap the receptor-bound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant), representing the affinity of the compound for the receptor, is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Functional Assays (cAMP Accumulation)
These assays measure the functional consequence of receptor activation, such as the production of the second messenger cyclic AMP (cAMP).
Materials:
-
Cell Line: HEK293 cells stably expressing the human dopamine D1 or D2 receptor.
-
cAMP Assay Kit: A commercially available kit to measure intracellular cAMP levels (e.g., GloSensor cAMP Assay).
-
Test Compound: this compound at various concentrations.
-
Reference Agonist: Dopamine, for comparison of maximal efficacy.
-
Cell Culture Medium and Reagents.
Procedure:
-
Cell Plating: Cells are seeded in multi-well plates and allowed to adhere overnight.
-
Compound Addition: The cells are then treated with varying concentrations of the test compound (this compound) or the reference agonist.
-
Incubation: The cells are incubated for a specified period to allow for receptor stimulation and subsequent cAMP production.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured according to the manufacturer's protocol for the chosen assay kit.
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the test compound concentration. The EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect) are determined from this curve.
Signaling Pathways and Experimental Workflow
The distinct signaling pathways of D1 and D2-like receptors, along with a typical experimental workflow for determining agonist selectivity, are illustrated below.
References
- 1. Effect of a selective dopamine D1 agonist (ABT-431) on smoked cocaine self-administration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential therapeutic use of the selective dopamine D1 receptor agonist, this compound: an acute study in parkinsonian levodopa-primed monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, this compound: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of A-86929 and Other Dopamine D1 Receptor Agonists: A Guide for Researchers
For researchers and professionals in drug development, the selection of an appropriate D1 receptor agonist is critical for advancing preclinical and clinical studies. This guide provides a detailed comparative analysis of A-86929, a potent and selective D1 agonist, with other notable D1 agonists, including Dihydrexidine, SKF-81297, SKF-82958, and CY-208243. The comparison focuses on their pharmacological profiles, supported by experimental data and detailed methodologies.
Pharmacological Profiles: A Quantitative Comparison
The following table summarizes the key pharmacological parameters of this compound and other selected D1 agonists, offering a quantitative basis for comparison. These parameters are crucial for understanding the potency, efficacy, and selectivity of each compound.
| Compound | D1 Receptor Binding Affinity (Ki, nM) | D1 Receptor Functional Potency (EC50, nM) | D2 Receptor Binding Affinity (Ki or K0.5, nM) | Selectivity (D2/D1 Ki Ratio) | Intrinsic Activity |
| This compound | ~39.8 (pKi = 7.40)[1] | 1.1 (pEC50 = 8.97, rat caudate-putamen)[1] | >1000[2] | > 400 (functional)[2] | Full agonist[2] |
| Dihydrexidine | ~10 (IC50)[3] | - | ~100 (approx. 10-fold lower affinity than D1)[4] | ~10[4] | Full agonist[4][5][6] |
| SKF-81297 | 1.9[7] | - | - | Selective for D1-like receptors[7] | Agonist[7] |
| SKF-82958 | 4 (K0.5)[8][9] | 491 (adenylate cyclase activity)[8][9] | 73 (K0.5)[8][9] | ~18 | Full agonist[8][9] |
| CY-208243 | - | 125 (adenylate cyclase activity)[10] | - | Selective for D1 over D2[10] | Partial agonist[11] |
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.
Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays. Below are detailed methodologies for the key experiments cited.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.
General Protocol:
-
Membrane Preparation: Tissues (e.g., rat striatum) or cells expressing the target receptor (e.g., HEK293 cells with human D1 receptors) are homogenized in a suitable buffer (e.g., Tris-HCl). The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]SCH 23390 for D1 receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (Adenylyl Cyclase Activity)
Objective: To measure the functional efficacy (EC50 and intrinsic activity) of an agonist by quantifying its ability to stimulate a downstream signaling event.
General Protocol:
-
Cell Culture and Treatment: Cells expressing the D1 receptor (e.g., rat striatal cells or CHO-K1 cells) are cultured. On the day of the experiment, cells are treated with varying concentrations of the test agonist.
-
Stimulation of Adenylyl Cyclase: The agonist binding to the D1 receptor activates the Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[12]
-
cAMP Measurement: The reaction is stopped, and the intracellular cAMP levels are measured using a variety of methods, such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the agonist concentration. The EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response) are determined. The intrinsic activity is often expressed as a percentage of the maximal response produced by the endogenous agonist, dopamine.
Signaling Pathways of D1 Receptor Agonists
Activation of the D1 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The primary pathway involves the coupling of the receptor to the Gαs or Gαolf G-protein, leading to the activation of adenylyl cyclase and a subsequent increase in cyclic AMP (cAMP) levels.[12][13] This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein) and DARPP-32 (dopamine- and cAMP-regulated phosphoprotein).[12][14] Phosphorylated DARPP-32 inhibits protein phosphatase-1 (PP1), leading to a potentiation of signaling cascades.[12] D1 receptor activation can also engage other pathways, including the activation of phospholipase C (PLC) and the extracellular signal-regulated kinase (ERK) pathway, often in concert with other receptors like the NMDA receptor.[13][14][15]
Experimental Workflow for Comparing D1 Agonists
A typical experimental workflow to compare the pharmacological properties of different D1 agonists is outlined below. This process ensures a systematic and comprehensive evaluation of new chemical entities against established compounds.
Discussion and Conclusion
This compound stands out as a potent and highly selective full D1 receptor agonist with a favorable duration of action in preclinical models, making it a valuable tool for studying D1 receptor function.[16][17] Its prodrug, adrogolide (ABT-431), was developed to improve bioavailability.[2] While it showed efficacy in Parkinson's disease models and patients, issues with dyskinesias have been reported.[18][19]
In comparison, older benzazepine agonists like SKF-81297 and SKF-82958 also exhibit high affinity for the D1 receptor but may have different selectivity profiles and durations of action.[7][20][21] Dihydrexidine, another full agonist, has been investigated for Parkinson's disease and cognitive deficits in schizophrenia but has limitations due to its pharmacokinetic profile.[4][5][6] CY-208243, a partial agonist, has shown some antiparkinsonian effects, particularly on tremor.[11][22]
The choice of a D1 agonist for research or therapeutic development will depend on the specific application, requiring careful consideration of its potency, efficacy, selectivity, and pharmacokinetic properties. The data and protocols provided in this guide aim to facilitate this decision-making process for researchers in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. ABT-431: the diacetyl prodrug of this compound, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dihydrexidine - Wikipedia [en.wikipedia.org]
- 5. Dihydrexidine — The First Full Dopamine D1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydrexidine--the first full dopamine D1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. rndsystems.com [rndsystems.com]
- 11. Effects of a selective partial D1 agonist, CY 208-243, in de novo patients with Parkinson disease [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Potential therapeutic use of the selective dopamine D1 receptor agonist, this compound: an acute study in parkinsonian levodopa-primed monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The selective dopamine D1 receptor agonist this compound maintains efficacy with repeated treatment in rodent and primate models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Discovery of Novel Selective D1 Dopaminergic Agonists: A-68930, A-77636, this compound, and ABT-413 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound - Wikipedia [en.wikipedia.org]
- 20. The dopamine D(1) receptor agonist SKF-82958 serves as a discriminative stimulus in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Dopamine D1 receptor desensitization profile in MPTP-lesioned primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effect of adding the D-1 agonist CY 208-243 to chronic bromocriptine treatment of MPTP-monkeys: regional changes of brain dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Receptor Activity Profile of A-86929
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-receptor activity profile of A-86929, a potent and selective dopamine D1 receptor agonist, with other alternative D1 receptor agonists. The information is presented to facilitate an objective evaluation of the compound's performance, supported by experimental data and detailed methodologies.
Introduction to this compound
This compound is a synthetic, non-ergoline compound that acts as a full and selective agonist at the dopamine D1 receptor.[1][2] It has been investigated for its potential therapeutic applications in conditions such as Parkinson's disease and cocaine addiction.[2] Its mechanism of action, like other D1 agonists, involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3] This guide explores the binding affinity and functional selectivity of this compound in comparison to other notable D1 receptor agonists, providing a comprehensive overview for researchers in the field of pharmacology and drug development.
Comparative Receptor Binding Profile
The following table summarizes the in vitro binding affinities (Ki, IC50 in nM) of this compound and selected alternative dopamine D1 receptor agonists across a range of neurotransmitter receptors. This data is crucial for assessing the selectivity and potential off-target effects of these compounds.
| Receptor Subtype | This compound | Dihydrexidine | A-77636 | SKF81297 |
| Dopamine Receptors | ||||
| Dopamine D1 | ~1.99 - 10 nM (IC50) | ~3 nM (KD, high affinity site) | 39.8 nM (Ki) | 1.99 nM (Ki, rat) |
| Dopamine D2 | ~40 - 130 nM (IC50) | 130 nM (IC50) | >10,000 nM (IC50) | ~813 nM (Ki) |
| Dopamine D3 | - | Weak affinity | - | - |
| Dopamine D4 | - | - | - | - |
| Dopamine D5 | - | - | - | - |
| Adrenergic Receptors | ||||
| Alpha-2 | >1000 nM (Ki) | ~230 nM (IC50) | - | - |
| Other Receptors | ||||
| Serotonin, Muscarinic, other monoaminergic and peptidergic receptors | >1000 nM (Ki) | >10,000 nM (IC50) for 40+ other sites | - | - |
Functional Activity Comparison
Beyond binding affinity, the functional activity of a compound at its target receptor is a critical determinant of its pharmacological effect. This compound is a full agonist at the D1 receptor, meaning it can elicit a maximal response similar to the endogenous ligand, dopamine.[1] In functional in vitro assays, this compound demonstrates over 400-fold selectivity for the D1 receptor over the D2 receptor.[4]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to characterize the receptor activity profiles of the compounds discussed.
Radioligand Binding Assays
This method is used to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) or the half-maximal inhibitory concentration (IC50) of a test compound for a target receptor.
General Procedure:
-
Membrane Preparation: Membranes from cells or tissues expressing the receptor of interest are prepared by homogenization and centrifugation.[5]
-
Incubation: The membranes are incubated with a radiolabeled ligand that specifically binds to the target receptor and various concentrations of the unlabeled test compound.[6]
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.[5]
-
Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.[6]
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[5]
cAMP Functional Assays
This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a second messenger involved in the signaling of many G protein-coupled receptors, including the D1 receptor.
Objective: To determine the potency (EC50) and efficacy (Emax) of a D1 receptor agonist.
General Procedure:
-
Cell Culture: Cells stably expressing the dopamine D1 receptor are cultured to an appropriate density.[7]
-
Compound Incubation: The cells are incubated with various concentrations of the test compound.[8]
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP levels are measured using a variety of methods, such as competitive enzyme-linked immunosorbent assay (ELISA), time-resolved fluorescence resonance energy transfer (TR-FRET), or luciferase-based reporter assays.[7][8]
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the test compound concentration. The EC50 (the concentration that produces 50% of the maximal response) and Emax (the maximal response) are determined from this curve.[7]
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Dopamine D1 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
References
- 1. Dihydrexidine, a novel full efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. innoprot.com [innoprot.com]
- 4. ABT-431: the diacetyl prodrug of this compound, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. biorxiv.org [biorxiv.org]
Benchmarking A-86929: A Comparative Guide to Novel Dopamine D1 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the established dopamine D1 receptor agonist, A-86929, with a selection of novel dopamine agonists that have emerged in recent drug discovery and development. The objective of this document is to furnish researchers and clinicians with a detailed-side-by-side analysis of the pharmacological profiles of these compounds, supported by experimental data and methodologies, to inform future research and therapeutic strategies.
Introduction to this compound and the Evolving Landscape of D1 Agonists
This compound is a potent and selective dopamine D1 receptor full agonist that has been extensively studied for its potential therapeutic applications in conditions such as Parkinson's disease and cocaine addiction.[1] Despite its efficacy in preclinical and early clinical studies, its development was hampered by issues related to dyskinesias. This compound is often utilized in its more bioavailable prodrug form, adrogolide (ABT-431).[2][3][4][5]
The field of dopamine receptor pharmacology has since evolved, with a focus on developing novel agonists with improved selectivity, partial agonism, and biased signaling properties to mitigate the side effects associated with full D1 receptor activation. This guide benchmarks this compound against three such novel dopamine agonists: Tavapadon, Dinapsoline, and CY 208-243.
Comparative Pharmacological Profiles
The following tables summarize the quantitative data on the binding affinities and functional activities of this compound and the selected novel dopamine agonists. It is important to note that the data are compiled from various sources and experimental conditions may differ.
Table 1: Dopamine Receptor Binding Affinities (Ki, nM)
| Compound | D1 | D2 | D3 | D4 | D5 | D1 vs D2 Selectivity (fold) |
| This compound | ~50 (pKi 7.3)[1][2] | >1000[6] | - | - | - | >20[6] |
| Tavapadon | 9[1] | ≥6210[1] | ≥6720[1] | ≥4870[1] | 13[1] | >690 |
| Dinapsoline | Potent[2][7] | Limited Selectivity[2][7] | - | - | - | Low |
| CY 208-243 | High Affinity[8] | Selective over D2[9] | - | - | - | - |
Table 2: D1 Receptor Functional Activity
| Compound | Agonist Type | EC50 (nM) | Intrinsic Activity (% of Dopamine) |
| This compound | Full Agonist | - | ~100% |
| Tavapadon | Partial Agonist | 19 | 65%[1] |
| Dinapsoline | Full Agonist[2][7] | - | ~100% |
| CY 208-243 | Partial Agonist | 125[9] | - |
Experimental Protocols
The data presented in this guide are primarily derived from two key types of in vitro experiments: radioligand binding assays and functional cAMP accumulation assays.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor subtype.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human dopamine receptor subtype of interest (e.g., D1, D2).
-
Competitive Binding: A fixed concentration of a specific radioligand (e.g., [³H]-SCH23390 for D1 receptors) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
Objective: To determine the functional potency (EC50) and efficacy (intrinsic activity) of a test compound at the D1 receptor.
General Protocol:
-
Cell Culture: Cells stably expressing the human D1 dopamine receptor (e.g., CHO-K1 or HEK293 cells) are cultured.
-
Compound Treatment: The cells are treated with increasing concentrations of the test compound.
-
Stimulation: The D1 receptor is a Gs-coupled receptor, and its activation leads to an increase in intracellular cyclic AMP (cAMP).
-
Cell Lysis and cAMP Measurement: After a defined incubation period, the cells are lysed, and the intracellular cAMP levels are measured using a variety of methods, such as competitive enzyme immunoassays or fluorescence-based biosensors.
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log of the test compound concentration. The EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response relative to a full agonist like dopamine) are determined from this curve.
Signaling Pathways and Experimental Workflows
Dopamine D1 Receptor Signaling
Dopamine D1 receptor activation initiates downstream signaling primarily through two pathways: the canonical Gs-protein/cAMP pathway and the β-arrestin pathway.
Dopamine D1 Receptor Signaling Pathways
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the typical workflow for a competitive radioligand binding assay.
Workflow of a Radioligand Binding Assay
Experimental Workflow: cAMP Functional Assay
This diagram outlines the general steps involved in a functional assay to measure cAMP production.
Workflow of a cAMP Functional Assay
Conclusion
This comparative guide highlights the distinct pharmacological profiles of this compound and a selection of novel dopamine D1 receptor agonists. This compound serves as a benchmark full agonist with high potency. In contrast, newer agents like Tavapadon exhibit high selectivity for the D1/D5 receptors and act as partial agonists, a characteristic that may contribute to a more favorable side-effect profile in clinical settings. Dinapsoline is another potent full agonist, while CY 208-243 is a partial agonist.
The data presented herein, alongside the detailed experimental protocols and workflow diagrams, provide a valuable resource for researchers in the field. The evolution from full agonists like this compound to more nuanced partial and biased agonists like Tavapadon reflects a significant advancement in the rational design of dopamine-modulating therapeutics. Further head-to-head comparative studies under standardized conditions will be invaluable in definitively ranking the therapeutic potential of these and other emerging dopamine agonists.
References
- 1. A simple procedure for assaying cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The cAMP Workflow Solution using CatchPoint cAMP Fluorescent Assay Kit [moleculardevices.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. D1 intrinsic activity and functional selectivity affect working memory in prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. CY 208-243: a unique combination of atypical opioid antinociception and D1 dopaminomimetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
A Comparative Guide to the Preclinical Findings of A-86929: A Selective Dopamine D1 Receptor Agonist
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical findings for A-86929, a potent and selective dopamine D1 receptor agonist. The information is compiled from various laboratory studies to offer a comprehensive overview of its pharmacological profile and efficacy in established animal models of Parkinson's disease.
This compound is a full agonist at the dopamine D1 receptor, demonstrating high potency and selectivity. Its potential as a therapeutic agent for Parkinson's disease has been explored in numerous preclinical studies, primarily utilizing rodent and primate models that replicate the motor deficits associated with the disease. This guide summarizes the key quantitative data, details the experimental protocols used in these studies, and illustrates the relevant biological pathways and workflows.
In Vitro Profile of this compound
The affinity and functional potency of this compound for the dopamine D1 receptor have been consistently demonstrated across multiple laboratories.
Radioligand Binding Assays
Radioligand binding assays are crucial for determining the affinity of a compound for its target receptor. In these experiments, a radiolabeled ligand with known affinity for the receptor is used in competition with the unlabeled compound being tested (this compound). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50, which can then be used to calculate the equilibrium dissociation constant (Ki).
One key study reported a pKi value of 7.3 for this compound at the dopamine D1 receptor, indicating a high affinity for its target.[1] Another study noted that based on binding affinities, this compound is approximately 20-fold selective for the D1 receptor over the D2 receptor.[2]
Functional Assays
Functional assays measure the biological response elicited by a compound upon binding to its receptor. For D1 receptor agonists like this compound, a common method is to measure the accumulation of cyclic adenosine monophosphate (cAMP), a second messenger produced upon receptor activation.
In functional in vitro assays, this compound has been shown to be a full agonist and is reported to be over 400 times more selective for the D1 receptor than the D2 receptor.[2] This high degree of functional selectivity is a key characteristic of this compound.
| Parameter | Receptor | Value | Laboratory/Study |
| Binding Affinity (pKi) | Dopamine D1 | 7.3 | MedChemExpress[1] |
| Binding Selectivity | D1 vs. D2 | ~20-fold | Shiosaki et al. (1996)[2] |
| Functional Selectivity | D1 vs. D2 | >400-fold | Shiosaki et al. (1996)[2] |
In Vivo Efficacy in Animal Models of Parkinson's Disease
The therapeutic potential of this compound has been primarily evaluated in two well-established animal models of Parkinson's disease: the 6-hydroxydopamine (6-OHDA)-lesioned rat and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-lesioned primate.
6-Hydroxydopamine (6-OHDA)-Lesioned Rat Model
Unilateral injection of the neurotoxin 6-OHDA into the substantia nigra or medial forebrain bundle of rats leads to the degeneration of dopaminergic neurons on one side of the brain. This results in motor deficits that can be assessed by observing rotational behavior (circling) in response to dopaminergic agents.
In this model, this compound has been shown to induce contralateral rotation, a behavioral response indicative of D1 receptor stimulation in the dopamine-depleted striatum. Studies have demonstrated that this compound maintains its efficacy in inducing rotation even after repeated administration.[3]
| Animal Model | Administration Route | Dose Range | Observed Effect |
| 6-OHDA Lesioned Rat | Subcutaneous (s.c.) | 0.11 - 0.22 µmol/kg | Contralateral Rotation[3] |
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-Lesioned Primate Model
The MPTP model in non-human primates is considered a gold standard for preclinical Parkinson's disease research as it closely mimics the pathology and symptoms of the human condition.
In MPTP-lesioned monkeys, this compound has been shown to be as efficacious as levodopa in alleviating parkinsonian symptoms.[4] Some studies suggest that this compound may be less likely to induce dyskinesias, a common side effect of long-term levodopa therapy, at certain doses.[4] Similar to the rodent model, this compound's effectiveness is maintained with repeated treatments in primates.[3]
| Animal Model | Administration Route | Dose Range | Observed Effect |
| MPTP-Lesioned Cynomolgus Monkey | Not Specified | 0.03 - 1.0 mg/kg | Alleviation of Parkinsonism[4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of the dopamine D1 receptor and a typical experimental workflow for evaluating this compound.
Dopamine D1 Receptor Signaling Pathway
Experimental Workflow for this compound Evaluation
Detailed Experimental Protocols
Radioligand Binding Assay (General Protocol)
-
Tissue Preparation: Homogenize brain tissue (e.g., striatum) from the chosen species in a suitable buffer.
-
Incubation: Incubate the tissue homogenate with a fixed concentration of a radiolabeled D1 antagonist (e.g., [³H]SCH23390) and varying concentrations of this compound.
-
Separation: Separate the bound and free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay (General Protocol)
-
Cell Culture: Use a cell line stably expressing the human dopamine D1 receptor.
-
Incubation: Treat the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Lysis: Lyse the cells to release the intracellular cAMP.
-
Quantification: Measure the amount of cAMP produced using a commercially available kit (e.g., ELISA or HTRF).
-
Data Analysis: Plot the cAMP concentration against the this compound concentration to determine the EC50 (potency) and Emax (efficacy) values.
6-Hydroxydopamine (6-OHDA) Rat Model and Rotational Behavior
-
Lesion Induction: Anesthetize rats and stereotaxically inject 6-OHDA into the medial forebrain bundle or substantia nigra of one hemisphere.
-
Recovery: Allow the animals to recover for a period of time (typically 2-3 weeks) to allow for the full development of the lesion.
-
Drug Administration: Administer this compound (or a vehicle control) subcutaneously.
-
Behavioral Assessment: Place the rat in a circular arena and record the number of full 360° turns made in the contralateral and ipsilateral directions over a set period.
-
Data Analysis: Calculate the net contralateral rotations (contralateral turns minus ipsilateral turns) to quantify the drug's effect.
MPTP Primate Model and Behavioral Assessment
-
Lesion Induction: Administer MPTP to non-human primates (e.g., macaques or marmosets) systemically or via intracarotid injection to induce parkinsonian symptoms.
-
Behavioral Rating: Use a standardized parkinsonian rating scale to score the severity of motor deficits, including posture, gait, bradykinesia, and tremor.
-
Drug Administration: Administer this compound (or a vehicle control) through an appropriate route (e.g., intramuscular or subcutaneous).
-
Post-Treatment Assessment: Re-evaluate the parkinsonian rating score at various time points after drug administration to determine the extent and duration of symptomatic relief.
-
Data Analysis: Compare the pre- and post-treatment scores to assess the efficacy of this compound.
Conclusion
The findings from multiple laboratories consistently demonstrate that this compound is a potent and selective dopamine D1 receptor full agonist. In vitro studies confirm its high affinity and functional selectivity for the D1 receptor. In vivo studies in well-established rodent and primate models of Parkinson's disease show its efficacy in reversing motor deficits, with a potential for a favorable side-effect profile compared to levodopa. More recent research has begun to explore its signaling properties, indicating a bias towards G-protein-mediated pathways. This compilation of data and methodologies provides a valuable resource for researchers working on the development of novel dopaminergic therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ABT-431: the diacetyl prodrug of this compound, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selective dopamine D1 receptor agonist this compound maintains efficacy with repeated treatment in rodent and primate models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential therapeutic use of the selective dopamine D1 receptor agonist, this compound: an acute study in parkinsonian levodopa-primed monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for A-86929
A-86929 is a potent and selective dopamine D1 receptor agonist used in neuroscience research.[1] While its prodrug, Adrogolide (ABT-431), is noted as a chemically stable compound, the active form, this compound, should be handled with care due to its potent biological activity. As a precautionary measure, it is recommended to treat this compound as a potentially hazardous substance, aligning with the safety profile of similar research compounds.
Key Safety and Handling Information
Proper personal protective equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to, a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. All handling of the solid compound or solutions should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
| Parameter | Recommendation | Source/Rationale |
| Personal Protective Equipment (PPE) | Lab coat, nitrile gloves, safety glasses/goggles. | General laboratory best practices. |
| Handling | Use in a well-ventilated area or chemical fume hood. Avoid dust formation and inhalation. | Precaution for handling potent research compounds. |
| Storage | Store in a tightly sealed container in a cool, dry, and dark place. | Based on general chemical stability principles. |
| Hazard Classification (Proxy) | Potentially hazardous: Irritating to eyes, respiratory system, and skin. Harmful to aquatic organisms. | Based on the SDS for the similar compound SKF 81297 hydrobromide. |
| First Aid - Inhalation | Move to fresh air. If breathing is difficult, seek medical attention. | Standard procedure for chemical inhalation. |
| First Aid - Skin Contact | Remove contaminated clothing. Wash skin thoroughly with soap and water. | Standard procedure for skin contact with chemicals. |
| First Aid - Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention. | Standard procedure for eye contact with chemicals. |
| First Aid - Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | Standard procedure for chemical ingestion. |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all applicable federal, state, and local regulations for chemical waste. The following is a general protocol and should be adapted to meet institutional guidelines.
1. Waste Identification and Segregation:
-
This compound Solid Waste: Collect any unused or expired solid this compound in its original container or a clearly labeled, sealed, and compatible waste container.
-
Contaminated Labware: Disposable items such as pipette tips, tubes, and gloves that have come into contact with this compound should be considered contaminated waste. Place these items in a designated, sealed plastic bag or container labeled "Hazardous Chemical Waste" and with the chemical name.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not mix with other incompatible waste streams.
2. Waste Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard(s) (e.g., "Potentially Toxic," "Irritant").
-
Include the accumulation start date and the name of the principal investigator or laboratory.
3. Storage of Waste:
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure containers are sealed to prevent leaks or spills.
-
Store incompatible waste types separately to prevent accidental reactions.
4. Waste Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous chemical waste.
-
Do not dispose of this compound, or any items contaminated with it, in the regular trash or down the drain.
Experimental Protocols Cited
The information provided is based on standard laboratory chemical safety and disposal protocols and does not stem from specific experimental results on this compound disposal. For detailed experimental protocols regarding the use of this compound in research, please refer to peer-reviewed scientific literature.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Handling Protocols for A-86929
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial, immediate safety and logistical information for the handling and disposal of A-86929, a potent selective dopamine D1 receptor agonist. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document incorporates safety protocols for its prodrug, Adrogolide hydrochloride (ABT-431), and general best practices for handling potent neuroactive compounds.[1] A conservative approach is advised, treating this compound with the highest degree of caution.
Personal Protective Equipment (PPE)
The primary focus for handling potent compounds is to ensure personnel safety through effective containment, utilizing a combination of engineering controls and personal protective equipment. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Goggles | Must be worn at all times to protect against splashes and airborne particles. |
| Hand Protection | Chemical-Resistant Gloves (Nitrile) | Double-gloving is recommended. Ensure gloves are compatible with the solvents being used. Regularly inspect for and immediately replace any damaged gloves. |
| Body Protection | Disposable Gown or Lab Coat | A disposable gown is preferred to prevent contamination of personal clothing. If a lab coat is used, it should be dedicated to potent compound work and laundered professionally. |
| Respiratory Protection | NIOSH-Approved Respirator | A respirator is essential when handling the powder form of this compound to prevent inhalation. The specific type of respirator should be determined by a formal risk assessment. For highly potent compounds, a Powered Air-Purifying Respirator (PAPR) may be necessary.[2] |
| Foot Protection | Closed-Toe Shoes | Should be worn at all times in the laboratory. |
Operational Handling Plan
Safe handling of potent compounds like this compound requires stringent operational procedures to minimize exposure risk. All operations involving the handling of this compound powder should be conducted within a certified chemical fume hood or a glove box to ensure containment.[3][4]
Step-by-Step Handling Procedure:
-
Preparation:
-
Designate a specific area for handling this compound.
-
Ensure all necessary PPE is readily available and in good condition.
-
Prepare all equipment and reagents before handling the compound.
-
Verify that the chemical fume hood or glove box is functioning correctly.
-
-
Weighing and Aliquoting:
-
Perform all weighing and aliquoting of this compound powder within a containment device (e.g., chemical fume hood, glove box).
-
Use disposable weighing boats and spatulas to avoid cross-contamination.
-
Handle the compound gently to minimize the generation of airborne dust.
-
-
Solution Preparation:
-
When dissolving this compound, add the solvent to the powder slowly to prevent splashing.
-
Keep containers closed whenever possible.
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment after use.
-
Dispose of all contaminated disposable materials as hazardous waste.
-
Remove PPE in the designated area, avoiding contamination of skin and clothing.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with extreme care to prevent environmental contamination and accidental exposure. All waste generated from handling this compound should be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Unused this compound Powder | Collect in a clearly labeled, sealed container for hazardous waste. Do not mix with other chemical waste. |
| Contaminated Labware (disposable) | Place all disposable items (e.g., gloves, weighing paper, pipette tips) in a designated, sealed hazardous waste bag or container. |
| Contaminated Labware (reusable) | Decontaminate reusable glassware and equipment with a suitable solvent. The solvent rinse should be collected as hazardous liquid waste. After decontamination, the labware can be washed according to standard laboratory procedures. |
| Solutions Containing this compound | Collect all aqueous and organic solutions containing this compound in a designated, sealed container for hazardous liquid waste. The container must be clearly labeled with the contents and concentration. |
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
